Nitrilotriacetic Acid
Description
This compound is an odorless white solid. Sinks in and mixes with water. (USCG, 1999)
This compound is a tricarboxylic acid and a NTA. It has a role as a nephrotoxic agent and a carcinogenic agent. It is a conjugate acid of a nitrilotriacetate(1-).
This compound is a derivative of acetic acid, N(CH2COOH)3. It is a complexing (sequestering) agent that forms stable complexes with Zn2+. (From Miall's Dictionary of Chemistry, 5th ed.)
This compound is a white, crystalline solid compound. This compound is mainly used as a chelating and eluting agent and is found in laundry detergents. Exposure to this compound irritates the skin, eyes and respiratory tract and causes kidney and bladder damage. This compound is reasonably anticipated to be a human carcinogen. (NCI05)
A derivative of acetic acid, N(CH2COOH)3. It is a complexing (sequestering) agent that forms stable complexes with Zn2+.
A derivative of acetic acid, N(CH2COOH)3. It is a complexing (sequestering) agent that forms stable complexes with Zn2+. (From Miall's Dictionary of Chemistry, 5th ed.)
Structure
3D Structure
Propriétés
IUPAC Name |
2-[bis(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO6/c8-4(9)1-7(2-5(10)11)3-6(12)13/h1-3H2,(H,8,9)(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFYIUFZLHCRTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO6, Array | |
| Record name | NITRILOTRIACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8893 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NITRILOTRIACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1238 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020939 | |
| Record name | Nitrilotriacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nitrilotriacetic acid is an odorless white solid. Sinks in and mixes with water. (USCG, 1999), Dry Powder, White odorless solid; [CAMEO] Off-white odorless powder; [MSDSonline], WHITE CRYSTALLINE POWDER. | |
| Record name | NITRILOTRIACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8893 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Glycine, N,N-bis(carboxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nitrilotriacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6345 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | NITRILOTRIACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1238 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
Solid decomposes (NTP, 1992) | |
| Record name | NITRILOTRIACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8893 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 0.1 mg/mL at 73 °F (NTP, 1992), Slightly soluble in DMSO-d6; soluble in ethanol, 1.28 g dissolves in 1 L water at 22.5 °C, Insoluble in most org solvents, In water, 5.91X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 22 °C: 0.128 (poor) | |
| Record name | NITRILOTRIACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8893 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NITRILOTRIACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2853 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NITRILOTRIACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1238 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
greater than 1 at 68 °F (USCG, 1999), GREATER THAN 1 AT 20 °C /SOLID/ | |
| Record name | NITRILOTRIACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8893 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NITRILOTRIACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2853 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg] | |
| Record name | Nitrilotriacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6345 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Impurities |
HCN, 4 ppm; NaOH, 0.3%; Na2CO3, 0.4%; primary and secondary amines, 0.2%; iminodiacetic acid (IDA), 0.2%; K, 6 ppm; Zn, 2 ppm; Cu, 1 ppm; Fe, less than 10 ppm; Pb, 1-2 ppm; formaldehyde, less than 2 ppm | |
| Record name | NITRILOTRIACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2853 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Prismatic crystals from hot water, White crystalline powder | |
CAS No. |
139-13-9, 49784-42-1 | |
| Record name | NITRILOTRIACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8893 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nitrilotriacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitrilotriacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmate(1-), (N,N-bis((carboxy-kappaO)methyl)glycinato(3-)-kappaN,kappaO)-, potassium (1:1), (T-4)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049784421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrilotriacetic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03040 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NITRILOTRIACETIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2121 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N,N-bis(carboxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nitrilotriacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitrilotriacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.869 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NITRILOTRIACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KA90006V9D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NITRILOTRIACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2853 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NITRILOTRIACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1238 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
475 °F (decomposes) (NTP, 1992), 242 °C dec | |
| Record name | NITRILOTRIACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8893 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NITRILOTRIACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2853 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Unraveling the Chelation Mechanism of Nitrilotriacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism of nitrilotriacetic acid (NTA) chelation. It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize NTA in their work, from biopharmaceutical purification to metal ion sequestration. This guide delves into the coordination chemistry, thermodynamics, and kinetics of NTA-metal complex formation, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key processes.
The Core Mechanism of NTA Chelation
This compound (NTA) is an aminopolycarboxylic acid that functions as a tetradentate chelating agent. In its fully deprotonated form, the NTA molecule possesses four donor atoms: a single tertiary amine nitrogen and three carboxylate oxygen atoms.[1] This arrangement allows NTA to form stable, five-membered chelate rings with a central metal ion. The tripodal structure of NTA enables it to wrap around a metal ion, occupying four of its coordination sites.[1] The remaining coordination sites on the metal ion are typically occupied by water molecules or other ligands present in the solution.
The chelation process involves the displacement of water molecules from the hydrated metal ion's coordination sphere by the donor atoms of the NTA molecule. This reaction is driven by a favorable increase in entropy, known as the chelate effect. The formation of a single, more stable multidentate ligand-metal complex from a hydrated metal ion and a free ligand results in the release of multiple water molecules, leading to an overall increase in the disorder of the system.
The stoichiometry of the most common NTA-metal complexes is 1:1. However, in some cases, such as with Fe(III), a 1:2 metal-to-ligand complex, [Fe(NTA)₂]³⁻, can also form.[2] The coordination geometry of the resulting complex is dependent on the specific metal ion, its coordination number, and the presence of other ligands. For instance, the [Ni(NTA)(H₂O)₂]⁻ and [Ca(NTA)(H₂O)₃]⁻ complexes exhibit octahedral and pentagonal bipyramidal geometries, respectively.[1]
Quantitative Data: Stability of NTA-Metal Complexes
The stability of NTA-metal complexes is quantified by the formation constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex. The stability of these complexes is influenced by factors such as the charge and ionic radius of the metal ion, the pH of the solution, and the ionic strength of the medium. Below is a summary of the stability constants for NTA with various metal ions, compiled from the IUPAC critical survey by G. Anderegg.[3][4]
| Metal Ion | Log K₁ | Log K₂ | Conditions (Temperature, Ionic Strength) |
| Ca²⁺ | 6.41 | - | 20 °C, 0.1 M KCl |
| Mg²⁺ | 5.41 | - | 20 °C, 0.1 M KCl |
| Mn²⁺ | 7.44 | - | 20 °C, 0.1 M KCl |
| Fe²⁺ | 8.83 | - | 20 °C, 0.1 M KCl |
| Co²⁺ | 10.38 | - | 20 °C, 0.1 M KCl |
| Ni²⁺ | 11.54 | 4.8 | 20 °C, 0.1 M KCl |
| Cu²⁺ | 12.94 | 3.5 | 20 °C, 0.1 M KCl |
| Zn²⁺ | 10.67 | - | 20 °C, 0.1 M KCl |
| Cd²⁺ | 9.54 | 4.9 | 20 °C, 0.1 M KCl |
| Pb²⁺ | 11.39 | - | 20 °C, 0.1 M KCl |
| Al³⁺ | 11.3 | - | 25 °C, 0.1 M |
| Fe³⁺ | 15.9 | 10.0 | 20 °C, 0.1 M KCl |
| La³⁺ | 10.43 | - | 20 °C, 0.1 M KCl |
| Y³⁺ | 11.41 | - | 20 °C, 0.1 M KCl |
Thermodynamics and Kinetics of Chelation
The formation of NTA-metal complexes is governed by both thermodynamic and kinetic factors.
Thermodynamics: The spontaneity of the chelation reaction is determined by the change in Gibbs free energy (ΔG), which is related to the enthalpy (ΔH) and entropy (ΔS) changes by the equation ΔG = ΔH - TΔS. Generally, the chelation of metal ions by NTA is an entropically driven process, with a significant positive entropy change resulting from the release of water molecules. The enthalpy change can be either exothermic or endothermic, depending on the specific metal ion.
Kinetics: The rate of formation of NTA-metal complexes can vary significantly depending on the metal ion. For many divalent metal ions, the complex formation is very rapid. For instance, the association rate constant (k_on) for Ni²⁺ with NTA has been measured to be 1.2 x 10⁴ M⁻¹s⁻¹.[1][5] The dissociation of the complex (k_off) is typically much slower, highlighting the kinetic stability of the chelate. The dissociation of Ni²⁺ from NTA is slow, with a rate constant of 6.2 x 10⁻³ s⁻¹ even in the presence of a high concentration of a competing chelator like EDTA.[5] For some metal ions, such as Fe(III), the exchange with other ligands can be a multi-step process. The reaction of Fe(III)-NTA with transferrin, for example, proceeds through a biphasic kinetic model, involving the formation of an intermediate ternary complex.[6]
Experimental Protocols for Studying NTA Chelation
The determination of stability constants and the characterization of NTA-metal complexes are commonly performed using potentiometric titration and spectrophotometry.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. The procedure involves monitoring the change in the potential of an ion-selective electrode (ISE) or a pH electrode as a function of the volume of a titrant added to a solution containing the metal ion and NTA.
Detailed Methodology:
-
Solution Preparation:
-
Prepare a standard solution of the metal salt of interest (e.g., 0.01 M) in deionized water. The counter-ion should be non-complexing, such as perchlorate (B79767) or nitrate.
-
Prepare a standard solution of NTA (e.g., 0.01 M). The trisodium (B8492382) salt of NTA is readily soluble in water.
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free).
-
Prepare a background electrolyte solution (e.g., 0.1 M KCl or KNO₃) to maintain a constant ionic strength.
-
-
Calibration of the Electrode:
-
Calibrate the pH electrode using standard buffer solutions (e.g., pH 4, 7, and 10).
-
If using a metal-ion selective electrode (e.g., a copper ISE for Cu²⁺-NTA titration), calibrate it using standard solutions of the metal ion.[7]
-
-
Titration Procedure:
-
Pipette a known volume of the metal salt solution and the NTA solution into a thermostated titration vessel.
-
Add the background electrolyte to achieve the desired ionic strength.
-
Immerse the calibrated pH electrode and a reference electrode (or a combination electrode) into the solution.
-
Stir the solution continuously.
-
Titrate the solution with the standardized strong base, adding small increments of the titrant.
-
Record the pH (or potential) and the volume of titrant added after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH (or potential) versus the volume of titrant added to obtain the titration curve.
-
The stability constants are calculated from the titration data using specialized computer programs that fit the data to a model of the chemical equilibria in the solution.
-
Spectrophotometry
UV-Visible spectrophotometry can be used to determine the stability constants of NTA-metal complexes, particularly for transition metals that form colored complexes or have distinct UV absorption spectra. The method relies on the change in absorbance as the complex is formed.
Detailed Methodology:
-
Solution Preparation:
-
Prepare stock solutions of the metal salt and NTA of known concentrations.
-
Prepare a series of buffer solutions to control the pH of the experimental solutions.
-
-
Determination of λ_max:
-
Prepare a solution containing the metal ion and NTA at a molar ratio that favors complex formation.
-
Scan the UV-Vis spectrum of the solution to determine the wavelength of maximum absorbance (λ_max) for the complex.
-
-
Method of Continuous Variations (Job's Plot):
-
Prepare a series of solutions where the total molar concentration of the metal and NTA is constant, but the mole fraction of each component varies from 0 to 1.
-
Measure the absorbance of each solution at the λ_max of the complex.
-
Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs.
-
-
Mole-Ratio Method:
-
Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of NTA.
-
Measure the absorbance of each solution at the λ_max.
-
Plot the absorbance versus the molar ratio of ligand to metal. The plot will consist of two linear segments that intersect at a point corresponding to the stoichiometry of the complex.
-
-
Data Analysis for Stability Constant:
-
From the absorbance data obtained from either method, the concentrations of the free metal ion, free ligand, and the complex at equilibrium can be calculated using Beer-Lambert's law.
-
The stability constant is then calculated from these equilibrium concentrations. For the reaction M + L ⇌ ML, K = [ML] / ([M][L]).
-
Conclusion
This compound is a versatile and effective chelating agent with well-characterized coordination chemistry. Its ability to form stable complexes with a wide range of metal ions makes it an invaluable tool in various scientific and industrial applications. This guide has provided a detailed examination of the mechanism of NTA chelation, supported by quantitative data on complex stability and detailed experimental protocols for its characterization. A thorough understanding of these principles is essential for the effective application of NTA in research, drug development, and beyond.
References
- 1. Real-time measurement of nickel ion chelation kinetics – Dynamic Biosensors [dynamic-biosensors.com]
- 2. Fate of the this compound-Fe(III) Complex during Photodegradation and Biodegradation by Rhodococcus rhodochrous - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iupac.org [iupac.org]
- 4. researchgate.net [researchgate.net]
- 5. pepolska.pl [pepolska.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis and Characterization of Nitrilotriacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of nitrilotriacetic acid (NTA), a versatile chelating agent with significant applications in various scientific and industrial fields, including drug development. This document details common synthetic routes and analytical techniques for characterization, presenting quantitative data in accessible formats and providing detailed experimental protocols.
Introduction to this compound
This compound (NTA) is an aminopolycarboxylic acid with the formula N(CH₂COOH)₃. It is a crystalline solid that is soluble in alkaline solutions and slightly soluble in hot water.[1] NTA is widely recognized for its ability to form stable complexes with a variety of metal ions, making it a valuable chelating agent in detergents, water treatment, and electroplating.[2][3] In the realm of life sciences and drug development, NTA derivatives are famously used in immobilized metal affinity chromatography (IMAC) for the purification of histidine-tagged proteins.[4][5]
Synthesis of this compound
Several methods have been developed for the synthesis of NTA, ranging from traditional industrial processes to more modern, cleaner technologies. The choice of method often depends on factors such as cost, safety, and environmental considerations.
Synthesis via Chloroacetic Acid
This method involves the reaction of a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) chloride, with chloroacetic acid in an alkaline medium, followed by acidification.[2][6]
-
Preparation of Sodium Chloroacetate (B1199739): Chloroacetic acid is neutralized with a stoichiometric amount of sodium hydroxide (B78521) solution to form sodium chloroacetate.[6]
-
Amination: The sodium chloroacetate solution is then reacted with ammonium chloride.[6] The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atoms by the amino group.
-
Alkaline Condensation: Sodium hydroxide is added to the reaction mixture to maintain alkaline conditions, which drives the reaction towards the formation of the trisodium (B8492382) salt of NTA.[2]
-
Acidification: The resulting solution containing the trisodium salt of NTA is acidified with a strong acid, such as sulfuric or hydrochloric acid, to a pH of approximately 1.0-3.0.[3]
-
Isolation: The precipitated NTA is then isolated by filtration, washed with cold water to remove impurities, and dried.[3]
Synthesis via Sodium Cyanide (Strecker Synthesis)
The Strecker synthesis provides a pathway to α-amino acids and their derivatives through the reaction of an aldehyde or ketone with ammonia and cyanide. A variation of this can be used for NTA synthesis.[7][8][9]
-
Reaction Setup: A reaction vessel is charged with formaldehyde (B43269) and an ammonium salt (e.g., ammonium chloride) or aqueous ammonia.[2]
-
Cyanide Addition: A solution of sodium cyanide is slowly added to the cooled reaction mixture. The simultaneous addition of formaldehyde and sodium cyanide is crucial and requires careful control.[2]
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature, often below 50°C, and under alkaline conditions, which can be maintained by the addition of sodium hydroxide.[10]
-
Hydrolysis: The intermediate aminonitrile is hydrolyzed in situ under the alkaline conditions to form the sodium salt of NTA.[7]
-
Acidification and Isolation: The reaction mixture is then acidified with a mineral acid to precipitate the NTA, which is subsequently filtered, washed, and dried.[2]
Cleaner Synthesis via Hydroxyacetonitrile
To mitigate the use of highly toxic reagents like sodium cyanide, a cleaner synthesis route utilizing hydroxyacetonitrile has been developed.[2][3]
-
Initial Mixture: A reaction vessel is charged with aqueous ammonia and sodium hydroxide solution and cooled to a temperature between 10-70°C.[2]
-
Addition of Hydroxyacetonitrile: Hydroxyacetonitrile is gradually added to the reaction mixture. The weight ratio of ammonia water to sodium hydroxide to hydroxyacetonitrile is typically in the range of 1:5.5-12:5-15.[2]
-
Heating and Hydrolysis: After the addition is complete, the temperature is raised to 80-100°C and maintained for approximately 1.5 to 6 hours to facilitate the hydrolysis of the nitrile groups to carboxylates, yielding a solution of trisodium NTA.[2][3]
-
Acidification and Isolation: The resulting solution is cooled and then acidified with sulfuric or hydrochloric acid to a pH of 1.0-3.0 at a temperature of 50-90°C to precipitate the NTA. The product is then isolated by centrifugation or filtration.[2][3]
Synthesis by Oxidation of Triethanolamine (B1662121)
This industrial process involves the catalytic oxidation of triethanolamine (TEA) in the presence of a strong base and a catalyst.[1][2]
-
Reaction Mixture: Triethanolamine, an alkali metal hydroxide (e.g., sodium hydroxide), and a cadmium-based catalyst are combined in an aqueous solution within a high-pressure autoclave.[1]
-
Reaction Conditions: The mixture is heated to a high temperature, typically in the range of 250-375°C, for a short duration (1 to 20 minutes).[1]
-
Work-up: After the reaction, the mixture is cooled, and the product, the alkali metal salt of NTA, is worked up.
-
Acidification: The salt is then dissolved in water and acidified to precipitate the free NTA.[2]
Characterization of this compound
A combination of chromatographic and spectroscopic techniques is employed to confirm the identity, purity, and properties of the synthesized NTA.
High-Performance Liquid Chromatography (HPLC)
HPLC is a common method for the quantification of NTA. Due to its lack of a strong chromophore, NTA is often complexed with a metal ion to facilitate UV-Vis detection.
-
Standard and Sample Preparation:
-
Prepare a stock solution of NTA standard (e.g., 1 mg/mL) in water.[11]
-
Prepare a stock solution of an iron(III) salt, such as ferric chloride (e.g., 10 mg/mL), in water.[11]
-
For analysis, mix the NTA sample or standard with the ferric chloride solution in a defined ratio (e.g., 100 µL NTA solution, 100 µL ferric chloride solution, and 800 µL water) to form the Fe(III)-NTA complex.[11]
-
-
Chromatographic Conditions:
-
Column: A reverse-phase column, such as a Newcrom BH stationary phase column, can be used.[11]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water is typically employed. For some applications, a buffer such as sodium acetate (B1210297) with an ion-pairing agent like tetrabutylammonium (B224687) bromide may be used.
-
Detection: UV detection is performed at a wavelength suitable for the Fe(III)-NTA complex (e.g., 254 nm).[12]
-
Quantification: The concentration of NTA in the sample is determined by comparing its peak area to a calibration curve generated from the NTA standards.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of NTA requires a derivatization step to convert the non-volatile NTA into a volatile ester.[13][14]
-
Derivatization (Esterification):
-
The NTA sample is esterified, for example, by reacting with n-propyl-HCl or n-butyl-HCl solution to form the corresponding tri-n-propyl or tri-n-butyl esters.[13]
-
Alternatively, methylation can be achieved using a reagent like boron trifluoride in methanol.
-
-
Extraction: The derivatized NTA is extracted into an organic solvent (e.g., dichloromethane).
-
GC-MS Conditions:
-
Column: A suitable capillary column, such as a DB-35MS, is used.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: An appropriate temperature gradient is applied to the oven to separate the components of the mixture.
-
Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) mode, and data can be acquired in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
-
-
Identification and Quantification: The identity of the NTA ester is confirmed by its retention time and mass spectrum.[13] Quantification can be achieved using an internal standard and a calibration curve.
Spectroscopic Characterization
FTIR spectroscopy is used to identify the functional groups present in the NTA molecule. The spectrum is typically recorded on a solid sample using a KBr pellet.[15]
¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of NTA. The sample is typically dissolved in a suitable deuterated solvent, such as D₂O with a pH adjustment.[16]
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₉NO₆ | [17] |
| Molecular Weight | 191.14 g/mol | [17] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 245 °C (decomposes) | [17] |
| Water Solubility | 1.28 g/L at 22.5 °C | [17] |
| pKa values | pKa1: 1.8, pKa2: 2.5, pKa3: 9.7 |
Table 2: Spectroscopic Data for this compound
| Technique | Key Peaks/Shifts and Assignments | Reference |
| FTIR (KBr Pellet) | ~3000-3200 cm⁻¹ (O-H stretch, carboxylic acid), ~1730 cm⁻¹ (C=O stretch, carboxylic acid), ~1400 cm⁻¹ (C-N stretch) | [15] |
| ¹H NMR (D₂O) | A sharp singlet is typically observed for the six equivalent methylene (B1212753) protons (CH₂). The chemical shift is dependent on the pH of the solution. A peak around 3.95 ppm has been reported. | [16] |
| ¹³C NMR | Two signals are expected: one for the methylene carbons and one for the carboxyl carbons. | [17] |
Visualizations
The following diagrams illustrate the synthesis and characterization workflows for this compound.
Caption: Major synthetic routes to this compound.
Caption: Workflow for the characterization of synthesized NTA.
References
- 1. US3833650A - Preparation of this compound - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. CN102633663B - Clean technique for producing this compound - Google Patents [patents.google.com]
- 4. Facile synthesis of multivalent this compound (NTA) and NTA conjugates for analytical and drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 8. Strecker Synthesis [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. US3984453A - Process for preparing nitrilotriacetonitrile - Google Patents [patents.google.com]
- 11. HPLC Determination of this compound (NTA) and Ethylenediaminetetraacetic acid (EDTA) on Newcrom BH Column | SIELC Technologies [sielc.com]
- 12. Simultaneous determination of DTPA, EDTA, and NTA by UV-visible spectrometry and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gas chromatographic and mass spectrometric analysis of this compound in environmental aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound | C6H9NO6 | CID 8758 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Cornerstone of Protein Purification: A Technical History of Nitrilotriacetic Acid in Biochemical Research
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrilotriacetic acid (NTA), a seemingly simple chelating agent, has played a transformative role in the landscape of biochemical research. Its unique ability to form stable, reversible complexes with metal ions, particularly nickel, became the foundation for one of the most widely used protein purification techniques: Immobilized Metal Affinity Chromatography (IMAC). This technical guide delves into the history of NTA in biochemical research, from its early applications to its pivotal role in the development of the His-tag protein purification system. We will explore the quantitative aspects of NTA's interactions, provide detailed experimental protocols for its use, and visualize the underlying principles and workflows that have made it an indispensable tool in modern life sciences.
A Historical Perspective: From Chelator to Chromatography King
This compound was first synthesized in the 19th century, but its journey into the core of biochemical laboratories began much later. Initially, it was recognized for its utility as a chelating agent, a molecule that can form multiple bonds to a single metal ion. This property was valuable in various industrial and analytical applications for sequestering metal ions.
The conceptual leap that brought NTA to the forefront of biochemistry was the realization that this chelation could be harnessed for biological separations. The predecessor to NTA in this field was iminodiacetic acid (IDA), which was first used to immobilize metal ions on a solid support for chromatography.[1] However, the introduction of NTA by Ernst Hochuli and his colleagues in 1987 marked a significant advancement. They successfully coupled NTA to agarose (B213101) beads, creating a resin that could be "charged" with nickel ions. This Ni-NTA agarose became the cornerstone of the now-ubiquitous His-tag protein purification system.
The principle was elegant in its simplicity: by genetically engineering a short tag of six to ten histidine residues onto a protein of interest (a "His-tag"), the protein could be selectively captured from a complex cellular lysate by the immobilized nickel ions on the NTA resin.[2] The interaction is based on the affinity of the imidazole (B134444) side chains of histidine for the nickel ions.[2] This innovation dramatically simplified protein purification, often achieving over 95% homogeneity in a single step.[3]
Quantitative Data: Understanding the NTA-Metal-Protein Interaction
The effectiveness of NTA in IMAC is rooted in the specific chemical and physical properties of its complexes. NTA is a tetradentate chelating agent, meaning it uses four coordination sites to bind a metal ion, leaving two sites available to interact with the histidine residues of a His-tagged protein.[4][5] This is a key advantage over its predecessor, IDA, which is a tridentate chelator and thus holds the metal ion less tightly, leading to greater ion leaching and potentially lower purity.[2][6]
Table 1: Comparison of NTA and IDA in Immobilized Metal Affinity Chromatography
| Feature | This compound (NTA) | Iminodiacetic Acid (IDA) |
| Coordination Sites | Tetradentate (4) | Tridentate (3) |
| Metal Ion Affinity | Higher | Lower |
| Metal Ion Leaching | Substantially lower | Higher |
| Purity of Eluted Protein | Typically higher | Often lower |
| Resistance to Chelators (e.g., EDTA) | Higher | Lower |
| Resistance to Reducing Agents (e.g., DTT) | Higher | Lower |
| Protein Binding Capacity | Generally lower | Generally higher |
Data compiled from various sources.[6][7]
The stability of the NTA-metal complex is crucial for the robustness of the purification process. The following table presents the stability constants (log K) for NTA with several divalent metal ions commonly used in biochemical research.
Table 2: Stability Constants (log K) of NTA with Divalent Metal Ions
| Metal Ion | log K |
| Cu(II) | 12.94 |
| Ni(II) | 11.54 |
| Zn(II) | 10.66 |
| Co(II) | 10.38 |
| Fe(II) | 8.84 |
| Mn(II) | 7.44 |
| Ca(II) | 6.41 |
| Mg(II) | 5.41 |
Values are for a 1:1 complex at 20-25°C and an ionic strength of 0.1 M.
The binding affinity of the His-tag to the Ni-NTA complex is a critical parameter. While this can vary depending on the protein and the accessibility of the tag, the equilibrium dissociation constant (KD) for a hexahistidine tag and Ni-NTA is in the nanomolar to micromolar range, indicating a strong interaction.
Experimental Protocols: Harnessing the Power of NTA
The following protocols provide a detailed methodology for the purification of His-tagged proteins using Ni-NTA agarose, a standard application of NTA in biochemical research.
Preparation of Ni-NTA Agarose Slurry
-
Resin Preparation: Gently swirl the bottle of Ni-NTA agarose to ensure the resin is fully suspended.
-
Transfer: Using a wide-bore pipette tip, transfer the desired volume of the 50% slurry to a suitable tube.
-
Sedimentation: Centrifuge at 500 x g for 2 minutes to pellet the resin. Carefully remove the supernatant.
-
Washing: Wash the resin with 3 column volumes of deionized water. Gently resuspend the resin and centrifuge again at 500 x g for 5 minutes.
-
Equilibration: Equilibrate the resin by washing with 3-5 column volumes of Binding Buffer (see section 3.2 for composition). After the final wash, resuspend the resin in Binding Buffer to create a 50% slurry.
Purification of His-Tagged Proteins under Native Conditions
This protocol is suitable for soluble proteins where maintaining biological activity is important.
Buffers Required:
-
Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.
Procedure:
-
Cell Lysis: Thaw the cell pellet expressing the His-tagged protein on ice. Resuspend the pellet in Lysis Buffer (typically 5 mL per gram of wet cells). For bacterial cells, add lysozyme (B549824) to a final concentration of 1 mg/mL and incubate on ice for 30 minutes. Sonicate the suspension on ice to complete lysis.
-
Clarification: Centrifuge the lysate at 10,000 x g for 20-30 minutes at 4°C to pellet cellular debris. Collect the clear supernatant.
-
Binding: Add the equilibrated Ni-NTA agarose slurry to the clarified lysate. Incubate on a rocking platform or with gentle mixing for 60 minutes at 4°C.
-
Loading: Load the lysate-resin mixture into a chromatography column. Allow the unbound proteins to flow through.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein with 5-10 column volumes of Elution Buffer. Collect the eluate in fractions.
-
Analysis: Analyze the collected fractions by SDS-PAGE to determine the purity of the protein.
Visualizing the Workflow: NTA in Action
The following diagrams, generated using the DOT language, illustrate the key processes involving NTA in biochemical research.
References
- 1. iba-lifesciences.com [iba-lifesciences.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Measuring Binding Constants of His-Tagged Proteins Using Affinity Chromatography and Ni-NTA Immobilized Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Complete analysis of tag protein purification fillers: an in-depth guide from principles to applications [absin.net]
- 6. benchchem.com [benchchem.com]
- 7. cube-biotech.com [cube-biotech.com]
An In-depth Technical Guide to the Theoretical Principles of Immobilized Metal Affinity Chromatography (IMAC)
Audience: Researchers, scientists, and drug development professionals.
Introduction and Historical Context
Immobilized Metal Affinity Chromatography (IMAC) is a powerful and widely used liquid chromatography technique for the purification of proteins and peptides.[1][2][3] First described by Porath and colleagues in 1975, IMAC leverages the specific and reversible interaction between certain amino acid residues on a protein's surface and chelated metal ions immobilized on a solid support matrix.[4][5] This technique has become particularly indispensable for the purification of recombinant proteins engineered to have a polyhistidine-tag (His-tag).[6][7]
The core principle of IMAC is based on the formation of a coordination complex between electron-donating amino acid side chains, primarily histidine, and transition metal ions, such as nickel (Ni²⁺), cobalt (Co²⁺), copper (Cu²⁺), and zinc (Zn²⁺).[2][8] The versatility and robustness of IMAC have established it as a cornerstone in both academic research and the biopharmaceutical industry for applications ranging from basic protein characterization to the development of therapeutic proteins.
Core Principles of IMAC
The efficacy of IMAC is rooted in the precise interplay of three key components: the solid support matrix, the chelating ligand, and the immobilized metal ion.[8]
The Solid Support Matrix
The matrix serves as the solid phase of the chromatography medium. An ideal matrix should be hydrophilic, chemically and physically stable, and provide a large surface area for the attachment of the chelating ligand. Commonly used matrices include agarose, sepharose, and magnetic beads.[8] More recent developments have introduced polymer-based matrices designed for high-flow applications and enhanced mechanical stability.[9]
The Chelating Ligand
The chelating ligand is covalently attached to the matrix and functions to immobilize the metal ion. The type of chelating ligand is a critical determinant of the affinity and specificity of the IMAC resin. The two most common chelating ligands are:
-
Iminodiacetic Acid (IDA): A tridentate ligand that coordinates the metal ion at three positions, leaving three coordination sites available for interaction with the target protein.[8][10] IDA-based resins generally exhibit a higher binding capacity but may also show increased metal ion leaching and lower specificity compared to NTA resins.[11][12]
-
Nitrilotriacetic Acid (NTA): A tetradentate ligand that coordinates the metal ion at four positions, leaving two sites for protein binding.[8][10][13] NTA provides a more stable chelation of the metal ion, resulting in lower leaching and often higher purity of the eluted protein.[12][13]
Other proprietary ligands, such as pentadentate chelators, have also been developed to offer even greater stability and resistance to metal leaching.[8]
The Metal Ion
The choice of the immobilized metal ion significantly influences the selectivity and affinity of the IMAC resin. Different metal ions have varying affinities for histidine and other amino acids. The general order of binding strength is Cu²⁺ > Ni²⁺ > Zn²⁺ > Co²⁺.[2]
-
Nickel (Ni²⁺): The most commonly used metal ion for His-tag protein purification, offering a good balance of high affinity and capacity.[14]
-
Cobalt (Co²⁺): Provides higher specificity than nickel, which can result in higher purity of the target protein, albeit with a potentially lower yield.[14]
-
Copper (Cu²⁺): Has the strongest affinity for histidine, which can be advantageous for capturing low-abundance proteins but may also lead to higher non-specific binding.
-
Zinc (Zn²⁺): Exhibits weaker binding than nickel and cobalt, which can be exploited for specific applications where gentle elution is required.
The Binding Mechanism
The interaction in IMAC is a coordination bond formed between the immobilized metal ion and electron-donating atoms on the protein surface. Histidine is the primary amino acid involved in this interaction due to the imidazole (B134444) ring in its side chain.[1] A polyhistidine-tag, typically consisting of six to eight consecutive histidine residues, provides a high-affinity binding site for the chelated metal ion.[6] The binding is pH-dependent, with optimal binding occurring at neutral to slightly alkaline pH (around 7.0-8.0). At acidic pH, the imidazole ring of histidine becomes protonated, leading to the disruption of the coordination bond and elution of the protein.
Quantitative Data on IMAC Performance
The performance of IMAC resins can be quantified by several parameters, including binding capacity and dissociation constants.
Binding Capacity of IMAC Resins
Binding capacity refers to the amount of a specific protein that can be adsorbed by a given volume of chromatography resin. This parameter is influenced by the resin type, the chelating ligand, the metal ion, and the properties of the target protein.
| Chelating Ligand | Metal Ion | Typical Binding Capacity for His-tagged Proteins (mg/mL resin) | Reference(s) |
| IDA | Ni²⁺ | >15 | [4] |
| NTA | Ni²⁺ | >15 | [12] |
| IDA | Cu²⁺ | >25 µmol/mL | [15] |
| NTA | Ni²⁺ | >15 µmol/mL | [15] |
Note: Binding capacities are highly dependent on the specific protein, flow rate, and buffer conditions.
Dissociation Constants (Kd)
The dissociation constant (Kd) is a measure of the affinity between the immobilized metal ion and the protein. A lower Kd value indicates a stronger interaction.
| Interacting Molecules | Dissociation Constant (Kd) | Reference(s) |
| Hexahistidine-tag and Ni²⁺-NTA | 14 ± 1 nM | [16] |
| Various proteins with immobilized copper or zinc | Varies with the number of histidine residues | [17] |
Experimental Protocols
Purification of a His-tagged Recombinant Protein
This protocol provides a general workflow for the purification of a His-tagged protein from a bacterial cell lysate.
1. Buffer Preparation:
-
Lysis Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0.
2. Cell Lysis and Clarification:
-
Resuspend the cell pellet in Lysis Buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Centrifuge the lysate at high speed (e.g., 17,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein fraction.
3. IMAC Column Chromatography:
-
Equilibrate the IMAC column (e.g., pre-packed with Ni-NTA resin) with 5-10 column volumes (CV) of Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with 5-10 CV of Elution Buffer.
-
Collect fractions and monitor the protein elution using UV absorbance at 280 nm.
4. Analysis of Purified Protein:
-
Analyze the collected fractions by SDS-PAGE to assess purity and molecular weight.
-
Pool the fractions containing the pure protein.
-
Perform a buffer exchange into a suitable storage buffer using dialysis or a desalting column.
Enrichment of Phosphopeptides
This protocol outlines a method for the enrichment of phosphopeptides from a complex peptide mixture using Fe³⁺-IMAC.[18]
1. Reagent Preparation:
-
Equilibration/Wash Solution: 250 mM acetic acid in 30% acetonitrile (B52724).[19]
-
Elution Solution: 150 mM ammonium (B1175870) hydroxide (B78521) in 25% acetonitrile.[19]
2. Sample Preparation:
-
Digest the protein sample with an appropriate protease (e.g., trypsin).
-
Acidify the peptide mixture to a pH of 2.5-3.0 with 1M HCl.[19]
-
Add acetonitrile to a final concentration of approximately 30% (v/v).[19]
3. Phosphopeptide Enrichment:
-
Equilibrate the Fe³⁺-IMAC spin column with the Equilibration/Wash Solution.
-
Load the prepared peptide sample onto the column and incubate with gentle agitation.
-
Wash the column thoroughly with the Equilibration/Wash Solution to remove non-phosphorylated peptides.
-
Elute the bound phosphopeptides with the Elution Solution.
4. Sample Preparation for Mass Spectrometry:
-
The eluted phosphopeptides can be directly analyzed by mass spectrometry after a desalting step.
Visualizations
IMAC Experimental Workflow
Caption: A generalized workflow for His-tagged protein purification using IMAC.
Molecular Interaction in Ni-NTA IMAC
Caption: Coordination chemistry of a His-tagged protein binding to a Ni-NTA resin.
Logical Relationships in IMAC Parameter Optimization
Caption: Key parameters influencing the outcome of an IMAC purification.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-works.com [bio-works.com]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad.com [bio-rad.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. marvelgent.com [marvelgent.com]
- 9. bio-rad.com [bio-rad.com]
- 10. benchchem.com [benchchem.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. cube-biotech.com [cube-biotech.com]
- 13. iba-lifesciences.com [iba-lifesciences.com]
- 14. How to choose the right his-tagged purification resin [takarabio.com]
- 15. cube-biotech.com [cube-biotech.com]
- 16. Oligohis-tags: mechanisms of binding to Ni2+-NTA surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Optimized Enrichment of Phosphoproteomes by Fe-IMAC Column Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 19. Phosphopeptide enrichment by IMAC | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
An In-depth Technical Guide to Nitrilotriacetic Acid (NTA) Ligand Coordination Chemistry and Metal Ion Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrilotriacetic acid (NTA) is a versatile tripodal aminopolycarboxylic acid ligand renowned for its ability to form stable complexes with a wide range of metal ions. This technical guide provides a comprehensive overview of the coordination chemistry of NTA, detailing its interactions with various metal ions, the thermodynamic principles governing these interactions, and its critical applications in scientific research and drug development. The guide includes a compilation of quantitative data, detailed experimental protocols for characterizing NTA-metal ion binding, and visual representations of relevant workflows and concepts to facilitate a deeper understanding of this important chelating agent.
Introduction to NTA and its Coordination Chemistry
This compound (NTA) is a tetradentate chelating agent, meaning it can form four coordinate bonds with a central metal ion. Its structure, featuring a central nitrogen atom connected to three carboxymethyl arms, allows it to securely "claw" onto metal ions. This chelating effect results in significantly more stable complexes than those formed by monodentate ligands.
The coordination of NTA with a metal ion typically involves the nitrogen atom and the oxygen atoms from the three carboxylate groups. This often results in an octahedral geometry around the metal ion, with the remaining coordination sites occupied by water molecules or other ligands. This stable, well-defined coordination is the foundation of NTA's utility in various biochemical and pharmaceutical applications.
Quantitative Data: NTA-Metal Ion Complex Stability
The stability of NTA-metal ion complexes is a critical parameter for its various applications. The stability constant (log K) quantifies the strength of the interaction between NTA and a metal ion at equilibrium. The higher the log K value, the more stable the complex.
Below is a summary of the logarithm of the stability constants (log K) for the formation of 1:1 complexes between NTA and various divalent and trivalent metal ions.
| Metal Ion | Log K₁ (ML) |
| Mg²⁺ | 5.41 |
| Ca²⁺ | 6.41 |
| Mn²⁺ | 7.44 |
| Fe²⁺ | 8.83 |
| Co²⁺ | 10.38 |
| Ni²⁺ | 11.53 |
| Cu²⁺ | 12.96 |
| Zn²⁺ | 10.67 |
| Cd²⁺ | 9.54 |
| Pb²⁺ | 11.39 |
| Al³⁺ | 11.4 |
| Fe³⁺ | 15.9 |
| La³⁺ | 10.47 |
| Gd³⁺ | 11.38 |
| Y³⁺ | 11.41 |
Data sourced from Anderegg, G. (1982). Critical survey of stability constants of NTA complexes. Pure and Applied Chemistry, 54(12), 2693-2758.
Core Applications in Research and Drug Development
The robust chelating properties of NTA have led to its widespread use in several key areas of scientific research and pharmaceutical development.
Immobilized Metal Affinity Chromatography (IMAC)
One of the most prominent applications of NTA is in Immobilized Metal Affinity Chromatography (IMAC), a powerful technique for purifying recombinant proteins. In this method, NTA is covalently attached to a solid support (e.g., agarose (B213101) beads) and charged with a divalent metal ion, typically nickel (Ni²⁺) or cobalt (Co²⁺).
Proteins that have been genetically engineered to have a polyhistidine tag (His-tag), a sequence of six or more histidine residues, will bind with high affinity and specificity to the immobilized Ni²⁺-NTA or Co²⁺-NTA complex. The imidazole (B134444) side chains of the histidine residues act as ligands for the metal ion. After washing away unbound proteins, the purified His-tagged protein can be eluted by competition with a high concentration of imidazole or by lowering the pH.
NTA-Functionalized Nanoparticles for Drug Delivery
In the field of drug development, NTA-functionalized nanoparticles are emerging as a promising platform for targeted drug delivery. Nanoparticles can be surface-modified with NTA, which can then be chelated with metal ions. These metal ions can, in turn, serve as docking sites for His-tagged therapeutic proteins, antibodies, or targeting ligands. This approach allows for the precise orientation and attachment of biomolecules to the nanoparticle surface, enhancing the efficacy and specificity of the drug delivery system.
Experimental Protocols for Studying NTA-Metal Ion Interactions
A thorough understanding of the binding kinetics and thermodynamics of NTA-metal ion interactions is crucial for optimizing its applications. The following sections provide detailed methodologies for key experiments used to characterize these interactions.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of NTA-metal ion complexation.
Materials:
-
Isothermal Titration Calorimeter
-
NTA solution (e.g., 1 mM in the calorimetric cell)
-
Metal ion solution (e.g., 10 mM in the injection syringe, prepared from a high-purity salt like NiCl₂ or CuSO₄)
-
Buffer (e.g., 50 mM HEPES, pH 7.4, with low metal-binding affinity)
Protocol:
-
Sample Preparation:
-
Prepare NTA and metal ion solutions in the same buffer to minimize heats of dilution.
-
Degas both solutions to prevent bubble formation during the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Set the stirring speed (e.g., 750 rpm).
-
Equilibrate the instrument until a stable baseline is achieved.
-
-
Titration:
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the metal ion solution into the NTA solution.
-
The time between injections should be sufficient for the signal to return to baseline (e.g., 180 seconds).
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of metal to NTA.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rate constants).
Objective: To determine the association rate constant (kₐ), dissociation rate constant (kₑ), and dissociation constant (Kₑ) for the interaction of a His-tagged protein with a Ni-NTA functionalized sensor surface.
Materials:
-
SPR instrument
-
NTA sensor chip
-
Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Activation solution: 500 µM NiCl₂ in running buffer
-
Ligand: Purified His-tagged protein (analyte) at various concentrations
-
Regeneration solution: 350 mM EDTA in running buffer
Protocol:
-
Surface Preparation:
-
Prime the system with running buffer.
-
Inject the NiCl₂ solution over the NTA sensor surface to immobilize the nickel ions.
-
-
Ligand Immobilization:
-
Inject a solution of the His-tagged protein over the Ni-NTA surface to achieve the desired level of immobilization.
-
-
Kinetic Analysis:
-
Inject a series of concentrations of the analyte (e.g., a binding partner to the immobilized protein) over the sensor surface (association phase).
-
Follow with an injection of running buffer to monitor the dissociation of the analyte (dissociation phase).
-
-
Regeneration:
-
Inject the EDTA solution to strip the Ni²⁺ and the His-tagged protein from the sensor surface, preparing it for the next cycle.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine kₐ, kₑ, and calculate Kₑ (kₑ/kₐ).
-
X-ray Crystallography
X-ray crystallography provides high-resolution structural information about NTA-metal complexes, revealing details about coordination geometry, bond lengths, and angles.
Objective: To determine the three-dimensional structure of a His-tagged protein in complex with Ni-NTA.
Materials:
-
Highly purified His-tagged protein (>95% purity)
-
NiCl₂
-
Crystallization screens (various buffers, precipitants, and salts)
-
Crystallization plates (e.g., sitting drop or hanging drop vapor diffusion plates)
-
X-ray diffraction equipment (in-house or synchrotron source)
Protocol:
-
Complex Formation:
-
Incubate the purified His-tagged protein with a slight molar excess of NiCl₂ to form the protein-Ni-NTA complex (assuming the protein has an accessible His-tag).
-
-
Crystallization Screening:
-
Set up crystallization trials by mixing the protein-Ni-NTA complex solution with a wide range of crystallization conditions.
-
Incubate the plates at a constant temperature (e.g., 4 °C or 20 °C).
-
-
Crystal Optimization:
-
Optimize the initial crystallization "hits" by fine-tuning the concentrations of the precipitant, buffer pH, and additives.
-
-
Data Collection:
-
Cryo-protect a suitable crystal and mount it in the X-ray beam.
-
Collect a complete diffraction dataset.
-
-
Structure Determination:
-
Process the diffraction data.
-
Solve the structure using molecular replacement (if a homologous structure is available) or other phasing methods.
-
Refine the atomic model against the experimental data.
-
Visualizing Workflows and Concepts with Graphviz
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in NTA coordination chemistry.
Caption: Workflow for purifying a His-tagged protein using Ni-NTA Immobilized Metal Affinity Chromatography (IMAC).
Caption: Schematic of NTA's tetradentate coordination to a central metal ion.
Caption: Logical diagram showing how NTA can indirectly modulate metal-dependent signaling pathways by sequestering essential metal ions.
Conclusion
This compound is a powerful and versatile chelating ligand with significant applications in life sciences and drug development. Its ability to form stable, well-defined complexes with a variety of metal ions underpins its utility in protein purification, biosensing, and the development of targeted drug delivery systems. A thorough understanding of its coordination chemistry, binding thermodynamics, and the experimental techniques used for its characterization is essential for researchers and scientists seeking to leverage the full potential of this remarkable molecule. This guide provides a foundational resource to aid in these endeavors.
understanding the role of NTA as a tetradentate ligand
Role of Nitrilotriacetic Acid (NTA) as a Tetradentate Ligand: A Technical Guide
This compound (NTA) is a polyaminocarboxylic acid with the chemical formula N(CH₂CO₂H)₃.[1] While the acid form is a colorless solid, its conjugate base, nitrilotriacetate, is a highly effective chelating agent. This technical guide provides an in-depth exploration of NTA's role as a tripodal tetradentate ligand, its coordination chemistry, quantitative binding characteristics, and its significant applications in research and industry.
Coordination Chemistry of NTA
chelating prowess of NTA stems from its ability to act as a tetradentate ligand. This means it can bind to a central metal ion through four donor atoms simultaneously: the nitrogen atom of the amine group and one oxygen atom from each of the three carboxylate groups. [2] This multi-point attachment forms stable, water-soluble complexes with a variety of metal ions, including Ca²⁺, Co²⁺, Cu²⁺, and Fe³⁺.[1]
tripodal structure of the NTA molecule allows it to form a cage-like coordination sphere around a metal ion. For instance, with nickel (Ni²⁺), it can form the complex [Ni(NTA)(H₂O)₂]⁻.[1] This coordination leaves two positions on the metal ion available for interaction with other molecules, a critical feature exploited in protein purification.
Figure 1: Coordination of NTA to a central metal ion.
Quantitative Data: Stability Constants of NTA-Metal Complexes
stability of the complexes formed between NTA and various metal ions can be quantified by their stability constants (log K). A higher log K value indicates a stronger and more stable complex. table below summarizes the stability constants for a selection of metal-NTA complexes.
| Metal Ion | Log K₁ |
| Ca²⁺ | 6.4 |
| Mg²⁺ | 5.4 |
| Mn²⁺ | 7.4 |
| Fe²⁺ | 8.8 |
| Co²⁺ | 10.4 |
| Zn²⁺ | 10.7 |
| Cd²⁺ | 9.8 |
| Ni²⁺ | 11.5 |
| Cu²⁺ | 13.0 |
| Fe³⁺ | 15.9 |
| Al³⁺ | 11.4 |
| Pb²⁺ | 11.4 |
| Data sourced from IUPAC critical surveys and related literature.[3] |
Key Application: Immobilized Metal Affinity Chromatography (IMAC)
One of the most significant applications of NTA in the life sciences is in Immobilized Metal Affinity Chromatography (IMAC) for the purification of proteins engineered to have a polyhistidine tag (His-tag).[4]
Principle of Ni-NTA Based IMAC
principle of Ni-NTA IMAC is based on the strong interaction between the imidazole (B134444) side chains of histidine residues and immobilized nickel ions.[5] NTA is covalently coupled to a solid support matrix, such as agarose (B213101) beads. se NTA-functionalized beads are then "charged" with Ni²⁺ ions. tetradentate nature of NTA ensures a tight and stable chelation of the nickel ion, leaving two of the metal's six coordination sites available to bind to the histidine residues of the His-tagged protein.[6]
Proteins without a His-tag, or with an insufficient number of exposed histidine residues, will not bind to the Ni-NTA resin and will be washed away. bound His-tagged protein is then eluted by either increasing the concentration of a competitive molecule, such as imidazole, or by lowering the pH to protonate the histidine side chains, thus disrupting the coordination with the nickel ions.[7]
Figure 2: Workflow of His-tagged protein purification using Ni-NTA IMAC.
Experimental Protocols
Preparation of Ni-NTA Agarose Resin (Conceptual Protocol)
This protocol outlines the general steps for the preparation of Ni-NTA agarose, the stationary phase for IMAC.
-
Activation of Agarose: Swell and activate agarose beads with a reagent like epichlorohydrin (B41342) to introduce reactive epoxide groups.
-
Coupling of NTA: React the activated agarose with a derivative of NTA (e.g., Nα,Nα-bis(carboxymethyl)lysine) under alkaline conditions. amino group of the lysine (B10760008) derivative will react with the epoxide groups on the agarose, covalently attaching the NTA moiety.
-
Washing: Thoroughly wash the NTA-coupled agarose with water and buffers to remove unreacted reagents.
-
Charging with Nickel Ions: Equilibrate the NTA-agarose with a solution of a nickel salt (e.g., NiSO₄ or NiCl₂) to allow the NTA to chelate the Ni²⁺ ions.
-
Final Wash and Storage: Wash the now-prepared Ni-NTA agarose with a suitable buffer to remove excess nickel ions and store in an appropriate buffer, often containing ethanol (B145695) to prevent microbial growth.
Purification of a His-Tagged Protein using Ni-NTA Resin
This is a generalized protocol for the purification of a His-tagged protein from a bacterial lysate under native conditions.[8][9]
-
Preparation of Buffers:
-
Lysis/Binding Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.
-
-
Preparation of Cell Lysate:
-
Resuspend the bacterial cell pellet expressing the His-tagged protein in Lysis/Binding Buffer.
-
Lyse the cells by sonication or other appropriate methods on ice.
-
Centrifuge the lysate at high speed (e.g., >10,000 x g) for 20-30 minutes at 4°C to pellet cellular debris.
-
Collect the cleared supernatant containing the soluble proteins.
-
-
Protein Binding:
-
Add the cleared lysate to a column containing pre-equilibrated Ni-NTA resin.
-
Incubate the lysate with the resin for 30-60 minutes at 4°C with gentle agitation to allow the His-tagged protein to bind.
-
-
Washing:
-
Allow the unbound proteins to flow through the column.
-
Wash the resin with 5-10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound His-tagged protein by adding 3-5 column volumes of Elution Buffer to the column.
-
Collect the eluate in fractions.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE to confirm the purity and determine the concentration of the purified protein.
-
Other Applications of NTA
Beyond its prominent role in IMAC, NTA's chelating properties are utilized in a wide range of industrial and analytical applications:
-
Water Softening: NTA is used in detergents and cleaning agents to chelate calcium and magnesium ions, preventing the formation of scale and improving cleaning efficiency.[10][11]
-
Industrial Water Treatment: It is employed to prevent scale buildup and corrosion in boilers and cooling systems.[12]
-
Textile and Paper Industries: NTA acts as a sequestering agent, binding metal ions that can interfere with dyeing and bleaching processes.[11]
-
Agriculture: It is used in micronutrient fertilizers to keep essential metal ions like iron, zinc, and copper in a soluble form, making them more available to plants.[12]
-
Analytical Chemistry: NTA is utilized in complexometric titrations for the quantitative determination of metal ions.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. iupac.org [iupac.org]
- 4. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. His-tagged Proteins–Production and Purification | rmo Fisher Scientific - KR [thermofisher.com]
- 8. Purification of Polyhistidine-Containing Recombinant Proteins with Ni-NTA Purification System | rmo Fisher Scientific - HK [thermofisher.com]
- 9. neb.com [neb.com]
- 10. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. shivchem.com [shivchem.com]
- 12. NTA - MATCO CHEMICALS [matcochemicals.com]
Nitrilotriacetic Acid: A Comprehensive Technical Guide
A Deep Dive into the Discovery, Synthesis, Properties, and Applications of a Key Chelating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrilotriacetic acid (NTA) is a polyamino-carboxylic acid that has played a significant role in various scientific and industrial fields for decades. Its ability to form stable complexes with a wide range of metal ions has made it an indispensable tool in applications ranging from water treatment and detergents to advanced protein purification techniques. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of NTA, its chemical and physical properties, and detailed methodologies for its synthesis and analysis. Furthermore, this guide delves into the extensive applications of NTA, its toxicological profile, and its environmental fate. Quantitative data is presented in structured tables for ease of comparison, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of this versatile chelating agent.
Discovery and Historical Development
This compound was first synthesized in 1862 by the German chemist Wilhelm Heintz.[1] Initially, its properties and potential applications remained largely unexplored. Commercial production of NTA began in Europe in the 1930s.[1] A significant milestone in its development was the discovery of an efficient and cost-effective manufacturing process, which allowed NTA to become a competitive chelating agent.[1] In the late 1960s, NTA was introduced as a phosphate (B84403) substitute in laundry detergents to address the environmental issue of eutrophication caused by phosphates.[2] However, its use in detergents was temporarily suspended in the United States in 1971 due to health concerns, but it was later reintroduced in the 1980s after phosphates were banned.[2]
Chemical and Physical Properties
NTA is a crystalline solid with the chemical formula N(CH₂CO₂H)₃. It is a weak acid and its properties are largely dictated by the three carboxylic acid groups and the tertiary amine.
| Property | Value | Reference |
| Molecular Formula | C₆H₉NO₆ | |
| Molecular Weight | 191.14 g/mol | |
| Appearance | Colorless, crystalline solid | |
| Melting Point | 242 °C (decomposes) | [1] |
| Water Solubility | 1.28 g/L at 22.5 °C | [3] |
| pKa values | pKa₁ = 1.89, pKa₂ = 2.49, pKa₃ = 9.73 | [2] |
The most significant chemical property of NTA is its ability to act as a tetradentate ligand, forming stable complexes with a wide variety of metal ions. The three carboxylate groups and the lone pair of electrons on the nitrogen atom coordinate with the metal ion, forming a stable chelate ring structure.
Stability of Metal-NTA Complexes
The stability of metal-NTA complexes is a critical factor in its various applications. The stability constant (log K) is a measure of the strength of the interaction between NTA and a metal ion. The NIST Critically Selected Stability Constants of Metal Complexes Database and IUPAC publications are key resources for this data.[4] The stability of these complexes is influenced by factors such as pH and the nature of the metal ion.
| Metal Ion | log K₁ | Conditions | Reference |
| Ca²⁺ | 6.41 | 20 °C, 0.1 M KCl | [2] |
| Mg²⁺ | 5.41 | 20 °C, 0.1 M KCl | [2] |
| Fe³⁺ | 15.9 | 20 °C, 0.1 M KCl | [2] |
| Cu²⁺ | 12.96 | 20 °C, 0.1 M KCl | [2] |
| Ni²⁺ | 11.54 | 20 °C, 0.1 M KCl | [2] |
| Zn²⁺ | 10.67 | 20 °C, 0.1 M KCl | [2] |
| Co²⁺ | 10.38 | 20 °C, 0.1 M KCl | [2] |
| Mn²⁺ | 7.44 | 20 °C, 0.1 M KCl | [2] |
| Pb²⁺ | 11.39 | 20 °C, 0.1 M KCl | [2] |
| Cd²⁺ | 9.54 | 20 °C, 0.1 M KCl | [2] |
Experimental Protocols
Synthesis of this compound
Several methods have been developed for the synthesis of NTA. The choice of method often depends on factors such as cost, safety, and desired purity.
This historical method involves the reaction of ammonia (B1221849) with chloroacetic acid.
Protocol:
-
Dissolve chloroacetic acid in water.
-
Slowly add a concentrated solution of ammonia while maintaining a controlled temperature.
-
Heat the reaction mixture to promote the substitution reaction.
-
After the reaction is complete, cool the solution to allow the precipitation of NTA.
-
Filter the crude NTA and wash with cold water.
-
Recrystallize the product from hot water to obtain pure NTA.
A common industrial synthesis involves the reaction of ammonia, formaldehyde, and hydrogen cyanide (or a cyanide salt).
Protocol:
-
Combine ammonia, formaldehyde, and sodium cyanide in an aqueous solution.
-
Maintain the reaction at a controlled pH and temperature. The reaction proceeds through the formation of aminodiacetonitrile.
-
Hydrolyze the resulting nitrilotriacetonitrile (B1593920) with sodium hydroxide (B78521) to form the trisodium (B8492382) salt of NTA.
-
Acidify the solution with a strong acid (e.g., sulfuric acid or hydrochloric acid) to precipitate the free acid form of NTA.
-
Filter, wash, and dry the purified NTA.
Quantification of this compound
Accurate quantification of NTA is essential in various applications, from environmental monitoring to quality control in industrial processes.
A common and straightforward method for determining NTA concentration is through complexometric titration.
Protocol:
-
Prepare a standard solution of a metal ion that forms a stable complex with NTA (e.g., copper(II) sulfate).
-
Buffer the NTA sample to a suitable pH.
-
Add a metallochromic indicator that changes color upon complexation with the metal ion.
-
Titrate the NTA solution with the standard metal ion solution until the endpoint, indicated by a color change, is reached.
-
Calculate the concentration of NTA based on the stoichiometry of the complex formation.
High-performance liquid chromatography (HPLC) and gas chromatography (GC) offer high sensitivity and selectivity for NTA analysis.
HPLC Protocol: [5]
-
Prepare NTA standards and the unknown sample.
-
Form a metal-NTA complex (e.g., with Fe³⁺) to facilitate UV detection.
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., a mixed-mode column).
-
Elute the complex using an isocratic mobile phase (e.g., a mixture of acetonitrile (B52724) and water).
-
Detect the metal-NTA complex using a UV detector.
-
Quantify the NTA concentration by comparing the peak area to a calibration curve generated from the standards.
Applications of this compound
The strong chelating properties of NTA have led to its use in a wide array of applications.
-
Detergents and Cleaning Agents: NTA is used as a builder in detergents to sequester Ca²⁺ and Mg²⁺ ions, preventing the formation of soap scum and improving cleaning efficiency.[2]
-
Water Treatment: It is employed in boiler water treatment to prevent the formation of scale by chelating hardness ions.[6]
-
Industrial Processes: NTA is used in the textile industry for dyeing and finishing, in the paper and pulp industry, and in metal plating and cleaning.[1]
-
Laboratory Applications: A significant application in research is the use of NTA in immobilized metal affinity chromatography (IMAC) for the purification of histidine-tagged (His-tagged) proteins. Ni²⁺-NTA agarose (B213101) is a widely used resin for this purpose.
Toxicology and Environmental Fate
Toxicological Profile
The toxicology of NTA has been extensively studied. It is classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC), based on sufficient evidence in experimental animals.[7]
| Endpoint | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | 1100 mg/kg | [2] |
| LD₅₀ | Mouse | Oral | 3160 mg/kg | [8] |
| Carcinogenicity | Rat, Mouse | Oral | Tumors of the urinary system | [1][7] |
The carcinogenicity observed in rodents is generally seen at high doses and is thought to be related to the chronic perturbation of metal ion homeostasis in the urinary tract.[9]
Environmental Fate and Biodegradation
NTA is readily biodegradable in the environment under both aerobic and anaerobic conditions.[10][11] The rate of biodegradation is influenced by factors such as temperature, pH, and the presence of acclimated microorganisms.[8]
| Environment | Condition | Half-life / Degradation Rate | Reference |
| Surface Water | Aerobic | 0.34 to 15 days | [10] |
| Groundwater | Aerobic | ~31 hours (at 1-100 µg/L) | [4] |
| Soil | Aerobic | 0.5 to 10 ppm/day | [12] |
| Wastewater Treatment | Activated Sludge | >90% removal | [13] |
The biodegradation of NTA proceeds through a series of enzymatic reactions, initiated by NTA monooxygenase (in aerobic bacteria) or NTA dehydrogenase (in anaerobic bacteria).[14] The pathway involves the cleavage of the C-N bond to form iminodiacetic acid (IDA) and glyoxylate, which are further metabolized.[3][5]
Conclusion
This compound, since its discovery over a century and a half ago, has evolved into a compound of significant industrial and scientific importance. Its powerful chelating ability, coupled with its biodegradability, has secured its place in a diverse range of applications. While its toxicological profile necessitates careful handling and regulation, its environmental fate is well-understood, with microbial degradation playing a key role in its removal from ecosystems. For researchers, scientists, and drug development professionals, a thorough understanding of the properties, synthesis, and applications of NTA is crucial for leveraging its unique characteristics in their respective fields, from developing novel analytical methods to purifying therapeutic proteins. This guide provides a foundational and in-depth resource to support these endeavors.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Pathway of degradation of nitrilotriacetate by a Pseudomonas species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.who.int [cdn.who.int]
- 5. Pathway of degradation of nitrilotriacetate by a Pseudomonas species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound and its salts - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – this compound (NTA) - Canada.ca [canada.ca]
- 9. A review of the environmental and mammalian toxicology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Biodegradation of Nitrilotriacetate (NTA) in Soils [agris.fao.org]
- 13. This compound (NTA) environmental monitoring program in Indiana: 1979 to 1983 | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 14. Nitrilotriacetate (an/anerobic) Degradation Pathway [eawag-bbd.ethz.ch]
A Comprehensive Technical Guide to the Safe Laboratory Handling of Nitrilotriacetic Acid
For researchers, scientists, and professionals engaged in drug development, the safe and effective handling of laboratory chemicals is paramount. This guide provides an in-depth overview of the safety protocols and handling procedures for nitrilotriacetic acid (NTA), a compound commonly used as a chelating agent, particularly in the purification of histidine-tagged proteins. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of experimental outcomes.
Chemical and Physical Properties
This compound is a white, crystalline powder.[1][2] It is essential to be aware of its physical and chemical characteristics to handle it safely.
| Property | Value | Reference |
| CAS Number | 139-13-9 | [1] |
| Molecular Formula | C₆H₉NO₆ | [3] |
| Molecular Weight | 191.14 g/mol | [3] |
| Appearance | White crystalline powder | [1][2] |
| Solubility in Water | 1.28 g/L at 22.5 °C | [4][5] |
| pH | 1.7 - 2.7 (10 g/L solution at 23°C) | [3][5] |
| Melting Point | Decomposes at 242 °C | [2] |
Hazard Identification and Toxicology
NTA presents several health hazards that necessitate careful handling. It is classified as harmful if swallowed and causes serious eye irritation.[4] Furthermore, it is suspected of causing cancer (IARC Group 2B), and repeated or prolonged exposure may cause damage to the kidneys.[1][2][4]
Acute Toxicity
| Endpoint | Species | Value | Reference |
| Oral LD50 | Rat | 1100 - 1740 mg/kg | [3][4] |
| Oral LD50 | Mouse | 3160 mg/kg | [6] |
| Inhalation LC50 | Rat | >5.0 mg/L (4 hours) | [7] |
Carcinogenicity
NTA is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[2] Oral exposure has been shown to cause tumors in the urinary system of rats and mice.[2][8]
Occupational Exposure Limits
Currently, there are no specific Permissible Exposure Limits (PELs) established by the Occupational Safety and Health Administration (OSHA) for this compound.[1][9] However, the American Conference of Governmental Industrial Hygienists (ACGIH) and the National Institute for Occupational Safety and Health (NIOSH) have set limits for particulates not otherwise regulated, which should be considered.
| Organization | Exposure Limit | Value (Total Dust) | Value (Respirable Fraction) |
| OSHA | PEL (8-hour TWA) | 15 mg/m³ | 5 mg/m³ |
| NIOSH | REL (Up to 10-hour TWA) | See Appendix D | |
| ACGIH | TLV (8-hour TWA) | 10 mg/m³ (Inhalable particles) |
TWA: Time-Weighted Average, PEL: Permissible Exposure Limit, REL: Recommended Exposure Limit, TLV: Threshold Limit Value.[9][10]
Safe Handling and Storage
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[1]
-
Provide eyewash stations and safety showers in the immediate work area.[1]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling NTA:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber.[3]
-
Skin and Body Protection: A lab coat and, if there is a risk of significant exposure, a full protective suit.[1]
-
Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved particulate respirator should be used.[1]
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where NTA is handled.[1]
-
Wash hands thoroughly after handling.[1]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1]
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[11]
Spill Response
A prompt and appropriate response to a spill is critical to prevent exposure and environmental contamination.
-
Alert personnel in the immediate area.
-
Wear appropriate PPE (see section 4.2).
-
Cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop up the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
Evacuate the area immediately.
-
Alert others and activate the emergency response system.
-
Close doors to the affected area to contain vapors.
-
Only trained personnel with appropriate respiratory protection and PPE should enter the area to clean up the spill.
-
Follow the cleanup procedure for a minor spill, using appropriate caution.
Waste Disposal
NTA and any materials contaminated with it must be disposed of as hazardous waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of NTA down the drain.
Experimental Protocol: Purification of His-tagged Proteins using Ni-NTA Resin
A primary application of NTA in the laboratory is as a chelating ligand in nickel-charged affinity chromatography resins (Ni-NTA) for the purification of recombinant proteins containing a polyhistidine tag (His-tag).
Buffer Preparation
-
Lysis/Binding Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250-500 mM imidazole, pH 8.0.
-
Resin Regeneration Buffers:
-
Stripping Buffer: 100 mM EDTA, pH 8.0.
-
Recharging Buffer: 100 mM NiSO₄.
-
Note: Buffer compositions may need to be optimized for specific proteins.[12][13]
Batch Purification Protocol
-
Resin Equilibration:
-
Add the desired volume of Ni-NTA resin slurry to a conical tube.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Add 10 bed volumes of Lysis/Binding Buffer, resuspend the resin, centrifuge, and discard the supernatant. Repeat this wash step.[13]
-
-
Protein Binding:
-
Add the clarified cell lysate containing the His-tagged protein to the equilibrated resin.
-
Incubate on a rotator for 30-60 minutes at 4°C.[13]
-
Centrifuge at 500 x g for 5 minutes to pellet the resin. Carefully remove and save the supernatant (unbound fraction) for analysis.
-
-
Washing:
-
Add 10 bed volumes of Wash Buffer to the resin pellet and resuspend.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Repeat the wash step 2-3 times.[13]
-
-
Elution:
-
Add 1-2 bed volumes of Elution Buffer to the resin pellet and resuspend.
-
Incubate for 10-15 minutes at room temperature with gentle mixing.
-
Centrifuge at 500 x g for 5 minutes and collect the supernatant containing the purified protein.
-
Repeat the elution step to maximize recovery.
-
Resin Regeneration
-
Wash the used resin with 5-10 column volumes of water.
-
Strip the nickel ions by washing with 5 column volumes of Stripping Buffer. The resin will turn white.[14][15]
-
Wash with 10 column volumes of water to remove the EDTA.
-
Recharge the resin by incubating with 2 column volumes of Recharging Buffer. The resin will turn light blue again.[14]
-
Wash with 10 column volumes of water to remove excess nickel.
-
Store the regenerated resin in 20% ethanol (B145695) at 4°C.
References
- 1. nj.gov [nj.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. carlroth.com [carlroth.com]
- 6. This compound | C6H9NO6 | CID 8758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. cdn.who.int [cdn.who.int]
- 9. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 10. restoredcdc.org [restoredcdc.org]
- 11. lifetein.com [lifetein.com]
- 12. signalchemdx.com [signalchemdx.com]
- 13. protenova.com [protenova.com]
- 14. alburse.org [alburse.org]
- 15. home.sandiego.edu [home.sandiego.edu]
A Comparative Analysis of NTA, EDTA, and IDA Chelating Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of three widely used aminopolycarboxylic acid chelating agents: Nitrilotriacetic acid (NTA), Ethylenediaminetetraacetic acid (EDTA), and Iminodiacetic acid (IDA). Understanding the fundamental differences in their structure, coordination chemistry, and metal ion affinity is critical for their effective application in protein purification, drug formulation, and various biochemical assays.
Core Chemical and Physical Properties
Chelating agents are organic molecules that form stable, ring-like complexes (chelates) with metal ions. The stability and selectivity of these complexes are determined by the agent's chemical structure, particularly the number of donor groups available to coordinate with a metal ion, a property known as denticity.
Iminodiacetic Acid (IDA): As a tridentate chelating agent, IDA possesses three coordination sites: one amine nitrogen and two carboxylate oxygens.[1][2] This structure allows it to form two five-membered chelate rings with a metal ion.[3] While effective, its lower denticity results in weaker metal binding and a higher propensity for metal ion leaching compared to NTA and EDTA.[4]
This compound (NTA): NTA is a tetradentate chelating agent, featuring one amine nitrogen and three carboxylate groups.[5][6] This additional carboxylate arm allows NTA to form a more stable complex with metal ions than IDA by creating three chelate rings.[6][7] This enhanced stability makes NTA a preferred ligand for applications like Immobilized Metal Affinity Chromatography (IMAC), where minimizing metal leaching is crucial for achieving higher purity of the target molecule.[5][8]
Ethylenediaminetetraacetic Acid (EDTA): EDTA is a powerful hexadentate chelating agent, with two amine nitrogens and four carboxylate groups available for coordination.[9][10] This structure enables it to form a very stable, cage-like complex by wrapping around a metal ion, forming up to five, five-membered chelate rings.[11] Its high denticity results in exceptionally high stability constants with a broad range of di- and trivalent metal ions.[10]
Diagram 1: Chemical Structures of IDA, NTA, and EDTA
References
- 1. protenova.com [protenova.com]
- 2. Purification of Polyhistidine-Containing Recombinant Proteins with Ni-NTA Purification System | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. scispace.com [scispace.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Elution Buffer for Ni Resin (Powder, 0.5L) from China Manufacturer - Smart-Lifesciences [en.smart-lifesciences.com]
- 9. Nickel-NTA Protein Purification [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Purifying His-Tagged Proteins Under Denaturing Conditions Using Ni-NTA Chromatography
For Researchers, Scientists, and Drug Development Professionals: A Detailed Application Note and Protocol for the Purification of Recombinant Proteins from Inclusion Bodies.
This document provides a comprehensive protocol for the purification of 6xHis-tagged proteins under denaturing conditions using Nickel-Nitrilotriacetic Acid (Ni-NTA) affinity chromatography. This method is particularly useful for proteins that are expressed insolubly in bacterial inclusion bodies. The use of strong denaturants such as urea (B33335) or guanidinium (B1211019) hydrochloride (GuHCl) solubilizes the aggregated protein, allowing the exposed histidine tag to bind to the Ni-NTA resin.
Principle of Ni-NTA Chromatography
Ni-NTA chromatography is a form of immobilized metal affinity chromatography (IMAC) that leverages the high affinity of the imidazole (B134444) side chains of histidine residues for immobilized nickel ions.[1] The nitrilotriacetic acid (NTA) is a tetradentate chelating agent that occupies four of the six coordination sites of the nickel ion, leaving two sites free to interact with the His-tag.[1][2] Under denaturing conditions, the protein unfolds, making the His-tag accessible for binding to the Ni-NTA resin. Non-specifically bound proteins are removed with wash buffers, and the purified His-tagged protein is then eluted by either lowering the pH or, more commonly, by competition with a high concentration of imidazole.[1][2]
Choosing a Denaturant: Urea vs. Guanidinium Hydrochloride
The two most common denaturants for this procedure are urea and guanidinium hydrochloride. The choice between them can depend on the specific protein and downstream applications.
| Feature | 8M Urea | 6M Guanidinium Hydrochloride (GuHCl) |
| Denaturing Strength | Strong | Stronger than urea.[3] |
| Solubilization Power | Effective for many inclusion bodies. | Generally has a higher solubilizing capacity than urea.[3] |
| Downstream Compatibility | Generally compatible with downstream applications after removal. Can cause carbamylation of proteins at elevated temperatures. | Can interfere with some enzymatic assays and is more difficult to remove by dialysis. Can also precipitate with SDS.[4] |
| Cost | Less expensive. | More expensive.[3] |
For most applications, 8M urea is a good starting point. If protein solubilization is an issue, 6M GuHCl can be used.[5] Some protocols even recommend solubilizing the inclusion bodies in GuHCl and then switching to urea-containing buffers for the purification steps.[4]
Experimental Protocols
This section details the step-by-step procedure for purifying His-tagged proteins under denaturing conditions. The entire process should be performed at room temperature to prevent the precipitation of urea.[6]
Buffer Preparation
High-purity water and chemicals are recommended for all buffer preparations. It is also advisable to filter all buffers through a 0.45 µm filter before use.[7][8]
Table of Buffer Compositions (Urea-Based)
| Buffer | Component | Concentration | Purpose |
| Lysis/Binding Buffer | Sodium Phosphate (NaH₂PO₄) | 100 mM | Buffering agent |
| Tris-HCl | 10 mM | Buffering agent | |
| Urea | 8 M | Denaturant | |
| pH | 8.0 | Optimal for His-tag binding | |
| Wash Buffer | Sodium Phosphate (NaH₂PO₄) | 100 mM | Buffering agent |
| Tris-HCl | 10 mM | Buffering agent | |
| Urea | 8 M | Denaturant | |
| Imidazole | 10-20 mM | Reduces non-specific binding | |
| pH | 6.3 | Stringent wash to remove contaminants | |
| Elution Buffer | Sodium Phosphate (NaH₂PO₄) | 100 mM | Buffering agent |
| Tris-HCl | 10 mM | Buffering agent | |
| Urea | 8 M | Denaturant | |
| Imidazole | 250-500 mM | Competes with His-tag for binding to Ni-NTA | |
| pH | 8.0 | - |
Table of Buffer Compositions (Guanidinium Hydrochloride-Based)
| Buffer | Component | Concentration | Purpose |
| Lysis/Binding Buffer | Sodium Phosphate (Na₂HPO₄) | 50 mM | Buffering agent |
| Guanidinium Hydrochloride | 6 M | Denaturant | |
| Sodium Chloride (NaCl) | 300 mM | Reduces ionic interactions | |
| pH | 8.0 | Optimal for His-tag binding | |
| Wash Buffer | Sodium Phosphate (Na₂HPO₄) | 50 mM | Buffering agent |
| Guanidinium Hydrochloride | 6 M | Denaturant | |
| Sodium Chloride (NaCl) | 300 mM | Reduces ionic interactions | |
| Imidazole | 10-20 mM | Reduces non-specific binding | |
| pH | 8.0 | - | |
| Elution Buffer | Sodium Phosphate (Na₂HPO₄) | 50 mM | Buffering agent |
| Guanidinium Hydrochloride | 6 M | Denaturant | |
| Sodium Chloride (NaCl) | 300 mM | Reduces ionic interactions | |
| Imidazole | 250-500 mM | Competes with His-tag for binding to Ni-NTA | |
| pH | 8.0 | - |
Note: The optimal imidazole concentrations for washing and elution may need to be determined empirically for each protein.[1][9]
Step-by-Step Purification Protocol
-
Cell Lysis and Inclusion Body Solubilization:
-
Thaw the cell pellet from a 50 ml culture.
-
Resuspend the cell pellet in 8 ml of denaturing Lysis/Binding Buffer.[2]
-
Stir or rock the suspension for 30-60 minutes at room temperature to ensure complete cell lysis and solubilization of inclusion bodies.
-
Sonicate the lysate on ice with several short bursts to reduce viscosity by shearing DNA.[2]
-
Centrifuge the lysate at 10,000-15,000 x g for 20-30 minutes to pellet the insoluble cellular debris.
-
Carefully collect the supernatant, which contains the solubilized His-tagged protein. Filter the supernatant through a 0.45 µm filter if it is still viscous.
-
-
Column Equilibration:
-
Add the desired amount of Ni-NTA resin slurry to a chromatography column.
-
Allow the storage buffer to drain by gravity flow.
-
Equilibrate the resin by washing with 5-10 column volumes of the appropriate denaturing Lysis/Binding Buffer.
-
-
Protein Binding:
-
Load the cleared lysate onto the equilibrated Ni-NTA column.
-
Allow the lysate to flow through the column by gravity. For increased binding efficiency, the lysate can be re-applied to the column.
-
Alternatively, batch binding can be performed by incubating the cleared lysate with the Ni-NTA resin in a tube with gentle end-over-end rotation for 30-60 minutes at room temperature.[2]
-
-
Washing:
-
Wash the resin with 10-20 column volumes of denaturing Wash Buffer to remove non-specifically bound proteins.
-
It is crucial to ensure the resin is fully resuspended during the wash steps.[10]
-
-
Elution:
-
Elute the purified His-tagged protein by adding 5-10 column volumes of denaturing Elution Buffer.
-
Collect the eluate in fractions of 1-2 column volumes.
-
Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified protein.
-
Visualizing the Workflow and Key Relationships
To better understand the experimental process, the following diagrams illustrate the workflow and the logical relationships between the key steps.
Caption: Experimental workflow for denaturing Ni-NTA protein purification.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Purification of Polyhistidine-Containing Recombinant Proteins with Ni-NTA Purification System | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Guanidine hydrochloride and urea,which one is better for protein denaturation? [yacooscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Small scale His-Tag purification under nature conditions [wolfson.huji.ac.il]
- 6. qiagen.com [qiagen.com]
- 7. content.abcam.com [content.abcam.com]
- 8. ubpbio.com [ubpbio.com]
- 9. How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification? [qiagen.com]
- 10. neb.com [neb.com]
On-Column Refolding of Proteins Using Ni-NTA Agarose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recombinant proteins overexpressed in bacterial systems, such as E. coli, often accumulate as insoluble and non-functional aggregates known as inclusion bodies. While this can lead to high expression levels, recovering the bioactive protein requires denaturation and subsequent refolding.[1][2] On-column refolding using Nickel-Nitrilotriacetic Acid (Ni-NTA) agarose (B213101) offers a streamlined and efficient method for simultaneous purification and renaturation of His-tagged proteins.[1][3] This technique immobilizes the denatured protein on the Ni-NTA resin via its histidine tag, allowing for a gradual removal of the denaturant and promoting proper folding while minimizing aggregation.[1][4][5] This application note provides detailed protocols and technical guidance for performing on-column refolding of His-tagged proteins.
Principle of On-Column Refolding
The process leverages the high affinity of the polyhistidine tag to the Ni-NTA resin, which remains effective even under denaturing conditions.[4][6] The key steps involve:
-
Isolation and Solubilization of Inclusion Bodies: The protein-containing inclusion bodies are first isolated from the cell lysate and then solubilized using strong denaturants like urea (B33335) or guanidine (B92328) hydrochloride (GdnHCl).[3]
-
Binding to Ni-NTA Agarose: The solubilized, denatured protein is loaded onto a Ni-NTA column, where the His-tagged protein binds to the nickel-charged resin.[4]
-
On-Column Refolding: A refolding buffer, typically containing a decreasing gradient of the denaturant, is passed through the column. This gradual removal of the denaturant allows the protein to refold into its native conformation while still bound to the resin, which can help prevent intermolecular aggregation.[4][7]
-
Elution of Refolded Protein: Once refolding is complete, the now-native protein is eluted from the column using a competitive ligand, such as imidazole (B134444).[8]
Advantages of On-Column Refolding
-
Simultaneous Purification and Refolding: Combines two critical steps into a single chromatographic procedure, saving time and resources.[3]
-
Reduced Aggregation: Immobilization on the resin can prevent irreversible protein aggregation that often occurs during dilution-based refolding methods.[1]
-
High Yields of Soluble Protein: The method has been shown to result in high recovery of soluble and active protein.[3]
-
Amenable to Automation: The process can be automated using chromatography systems, enabling high-throughput screening of refolding conditions.[1]
Quantitative Data Summary
The success of on-column refolding is protein-dependent. The following table summarizes representative data on refolding yields for different proteins using this method.
| Protein Target ID | Molecular Weight (kDa) | Refolding Yield (%)* | Crystallization Success |
| 1049B | 36 | 30-100 | Yes |
| 1105B | 22 | 30 | Yes |
| 1113B | 19 | 100 | Yes |
| 1277B | 44 | 100 | Yes |
| 1294B | 49 | 0 | Not applicable |
| 1315B | 61 | 0 | Not applicable |
| 1338B | 16 | 0 | Not applicable |
| 1349B | 20 | 100 | Yes |
*Percent target eluted/percent target loaded. Data adapted from Oganesyan et al., 2004.[3]
Experimental Protocols
Protocol 1: Isolation and Solubilization of Inclusion Bodies
-
Cell Lysis: Resuspend the cell paste from a 100 mL culture in 4 mL of resuspension buffer (e.g., 20 mM Tris-HCl, pH 8.0). Disrupt the cells by sonication on ice (e.g., 4 cycles of 10 seconds with 30-second intervals).
-
Inclusion Body Isolation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Washing Inclusion Bodies: Resuspend the pellet in 3 mL of cold isolation buffer (e.g., 2 M urea, 20 mM Tris-HCl, 0.5 M NaCl, 2% Triton X-100, pH 8.0) and sonicate as before. Centrifuge at high speed for 10 minutes at 4°C. Repeat this washing step.[9]
-
Solubilization: Resuspend the washed inclusion body pellet in 5 mL of Binding Buffer containing a high concentration of denaturant (e.g., 6 M GdnHCl or 8 M Urea, 20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole, pH 8.0). Stir for 30-60 minutes at room temperature to ensure complete solubilization.
-
Clarification: Centrifuge the solubilized sample at high speed for 15 minutes at 4°C to remove any remaining insoluble material. Filter the supernatant through a 0.45 µm filter.
Protocol 2: On-Column Refolding and Elution
Buffers Required:
-
Binding/Denaturation Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 5-40 mM imidazole, 6 M Guanidine-HCl (or 8 M Urea), pH 8.0.
-
Refolding Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole, pH 8.0.
-
Elution Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 300-600 mM imidazole, pH 8.0.[3]
Procedure:
-
Column Preparation: Equilibrate a pre-packed Ni-NTA column (e.g., HisTrap™ FF 1 mL) with 5-10 column volumes (CV) of Binding/Denaturation Buffer.[9]
-
Sample Loading: Load the clarified, solubilized protein sample onto the equilibrated column. The use of a chromatography system like an ÄKTAprime is recommended for gradient formation.
-
Wash (Denaturing): Wash the column with 5-10 CV of Binding/Denaturation Buffer to remove non-specifically bound proteins.
-
On-Column Refolding (Gradient Wash): Initiate a linear gradient to gradually replace the Binding/Denaturation Buffer with the Refolding Buffer. A shallow gradient over 20-30 CV at a low flow rate (e.g., 0.2-0.5 mL/min) is recommended to allow sufficient time for the protein to refold.[1][4]
-
Wash (Native): After the gradient is complete, wash the column with an additional 5 CV of Refolding Buffer to remove any residual denaturant.
-
Elution: Elute the refolded protein from the column using the Elution Buffer. This can be done with a step gradient or a linear gradient of imidazole. Collect fractions and monitor the absorbance at 280 nm.
-
Analysis: Analyze the eluted fractions by SDS-PAGE to assess purity and protein concentration. Further characterization of the refolded protein's activity and structure is recommended.
Visualizations
Caption: Workflow for on-column refolding of His-tagged proteins.
Caption: Logical relationships in the on-column refolding process.
Troubleshooting and Optimization
-
Low Protein Binding: Ensure the pH of the binding buffer is optimal (typically 7.0-8.0) and that the concentration of imidazole in the loading buffer is not too high, as it can prevent binding.[8]
-
Protein Precipitation on the Column: This may occur if the refolding rate is too fast. Decrease the flow rate of the refolding gradient or use a shallower gradient. The addition of refolding additives such as L-arginine or glycerol (B35011) to the refolding buffer can also help.[7]
-
Low Recovery of Active Protein: The refolding conditions may not be optimal for the specific protein. Screen different refolding buffer compositions, including pH, ionic strength, and the presence of additives like redox pairs (GSH/GSSG) for proteins with disulfide bonds.[4]
-
Co-elution of Impurities: To reduce non-specific binding, a small amount of imidazole (5-40 mM) can be included in the binding and wash buffers.[10] If purity is still an issue, further purification steps like ion-exchange or size-exclusion chromatography may be necessary.[3]
Conclusion
On-column refolding using Ni-NTA agarose is a powerful and efficient technique for the production of soluble, active recombinant proteins from inclusion bodies. By optimizing the key parameters of solubilization, binding, refolding, and elution, researchers can significantly improve the yield and quality of their target proteins. This method is particularly advantageous for high-throughput structural and functional studies.
References
- 1. marvelgent.com [marvelgent.com]
- 2. bio-rad.com [bio-rad.com]
- 3. ipo.lbl.gov [ipo.lbl.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Refolding chromatography with immobilized mini-chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. med.upenn.edu [med.upenn.edu]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for NTA Biosensors in Protein Binding Affinity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to NTA Biosensors for Protein Binding Affinity
Nanoparticle Tracking Analysis (NTA) is an emerging and powerful technique for studying protein-protein and protein-nanoparticle interactions. This method offers a solution-based, label-free approach to directly measure changes in particle size, providing valuable insights into binding events and affinity. By monitoring the increase in hydrodynamic radius of nanoparticles upon the binding of a protein, NTA allows for the quantitative determination of binding affinity, expressed as the dissociation constant (Kd).
The fundamental principle lies in the tracking of individual nanoparticles undergoing Brownian motion in a liquid sample. The NTA instrument's software calculates the hydrodynamic diameter of each particle based on its movement. When a protein ("prey") binds to a protein-conjugated nanoparticle ("bait"), the overall size of the particle increases, and this change is directly measured by the NTA system. By titrating the prey protein at varying concentrations against a constant concentration of the bait nanoparticles, a binding curve can be generated, from which the Kd can be derived.[1][2]
This application note provides a detailed overview of the principles, experimental protocols, and data analysis for using NTA to determine protein binding affinity.
Principle of NTA-based Binding Affinity Measurement
The core of this technique is the precise measurement of changes in the hydrodynamic radius of nanoparticles as a function of the concentration of a binding partner. The process can be visualized as a two-state system: an unbound nanoparticle and a nanoparticle with one or more protein molecules bound to its surface.
As the concentration of the prey protein increases, the equilibrium shifts towards the bound state, resulting in a larger average hydrodynamic radius of the nanoparticle population. This dose-dependent size increase is then used to construct a binding curve.
Experimental Workflow
The general workflow for an NTA-based protein binding affinity study involves several key steps, from sample preparation to data analysis.
Detailed Experimental Protocols
Protocol 1: Preparation of Protein-Conjugated Nanoparticles (Bait)
This protocol describes the conjugation of a His-tagged protein to Ni-NTA functionalized gold nanoparticles.
Materials:
-
Ni-NTA Gold Nanoparticles (e.g., 40 nm diameter)
-
His-tagged "bait" protein
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA) solution (1% w/v in PBS) for blocking
-
Centrifuge
Procedure:
-
Resuspend Nanoparticles: Gently vortex the Ni-NTA gold nanoparticle solution to ensure a homogenous suspension.
-
Incubation with Bait Protein: In a microcentrifuge tube, mix the Ni-NTA gold nanoparticles with the His-tagged bait protein at a molar ratio that ensures saturation of the nanoparticle surface. A typical starting point is a 10:1 molar ratio of protein to nanoparticles.
-
Incubation: Incubate the mixture for 1 hour at room temperature with gentle rotation to facilitate binding.
-
Centrifugation: Centrifuge the mixture to pellet the protein-conjugated nanoparticles. The centrifugation speed and time will depend on the size and density of the nanoparticles (e.g., 10,000 x g for 10 minutes for 40 nm gold nanoparticles).
-
Washing: Carefully remove the supernatant containing unbound protein. Resuspend the pellet in PBS. Repeat the centrifugation and washing steps two more times to ensure removal of all unbound protein.
-
Blocking: To prevent non-specific binding of the "prey" protein in the subsequent steps, resuspend the washed pellet in a 1% BSA solution and incubate for 30 minutes at room temperature.
-
Final Resuspension: Centrifuge the blocked nanoparticles, remove the supernatant, and resuspend the final pellet in a known volume of PBS. This is your stock solution of "bait" nanoparticles.
Protocol 2: NTA Titration for Binding Affinity (Kd) Determination
This protocol details the titration experiment to measure the binding affinity between the protein-conjugated nanoparticles (bait) and a "prey" protein.
Materials:
-
Stock solution of protein-conjugated nanoparticles (bait) from Protocol 1
-
Purified "prey" protein of known concentration
-
PBS, pH 7.4
-
NTA instrument and associated software
Procedure:
-
Prepare Prey Protein Dilutions: Prepare a serial dilution of the prey protein in PBS. The concentration range should span at least two orders of magnitude above and below the estimated Kd. A typical range might be from 0.1 nM to 1 µM.
-
Prepare Bait Nanoparticle Dilution: Dilute the stock solution of bait nanoparticles in PBS to a concentration suitable for NTA analysis. The optimal concentration is typically between 107 and 109 particles/mL.[1] This concentration should be kept constant across all titration points.
-
Titration Series: In separate microcentrifuge tubes, mix a constant volume of the diluted bait nanoparticles with an equal volume of each prey protein dilution. Include a control sample with only the bait nanoparticles in PBS (zero prey concentration).
-
Equilibration: Incubate the mixtures at room temperature for a sufficient time to allow the binding reaction to reach equilibrium. The required incubation time is dependent on the association and dissociation rates of the specific interaction and should be determined empirically (e.g., by measuring the hydrodynamic radius at different time points until it stabilizes). A starting point of 30-60 minutes is often sufficient.
-
NTA Measurement: a. Prime the NTA instrument with PBS to ensure a clean flow path. b. Inject the control sample (bait nanoparticles only) and record the baseline hydrodynamic radius. c. Sequentially inject each sample from the titration series, starting from the lowest prey concentration. d. For each sample, record at least three replicate videos of 60 seconds each.[3] e. The NTA software will track the Brownian motion of the particles and calculate the mean hydrodynamic radius for each sample.
Data Presentation and Analysis
The primary data obtained from the NTA experiment is the mean hydrodynamic radius of the nanoparticle population at each concentration of the prey protein.
Data Summary Table
| Prey Protein Concentration (nM) | Mean Hydrodynamic Radius (nm) | Standard Deviation (nm) | Change in Radius (Δnm) |
| 0 (Control) | 45.2 | 1.5 | 0.0 |
| 1 | 46.1 | 1.6 | 0.9 |
| 5 | 48.5 | 1.8 | 3.3 |
| 10 | 51.3 | 2.0 | 6.1 |
| 25 | 55.8 | 2.2 | 10.6 |
| 50 | 58.9 | 2.1 | 13.7 |
| 100 | 60.5 | 2.3 | 15.3 |
| 250 | 61.0 | 2.4 | 15.8 |
| 500 | 61.2 | 2.5 | 16.0 |
| 1000 | 61.3 | 2.4 | 16.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Calculation of Binding Affinity (Kd)
The dissociation constant (Kd) can be determined by fitting the titration data to a one-site binding model.
-
Calculate Fractional Saturation (θ): The fractional saturation at each prey protein concentration is calculated based on the change in hydrodynamic radius:
θ = (ΔR) / (ΔRmax)
where:
-
ΔR is the change in hydrodynamic radius at a given prey protein concentration.
-
ΔRmax is the maximum change in hydrodynamic radius at saturation.
-
-
Plot Binding Curve: Plot the fractional saturation (θ) as a function of the prey protein concentration.
-
Fit to a Binding Model: Fit the data to a one-site specific binding (hyperbola) equation using a non-linear regression software (e.g., GraphPad Prism):
Y = (Bmax * X) / (Kd + X)
where:
-
Y is the fractional saturation (θ).
-
X is the concentration of the prey protein.
-
Bmax is the maximum binding (should be close to 1).
-
Kd is the dissociation constant.
-
The Kd value obtained from the fit represents the concentration of the prey protein at which 50% of the bait nanoparticles are bound.
Applications in Drug Development
The ability of NTA to provide quantitative data on protein binding affinity makes it a valuable tool in various stages of drug development:
-
Target Validation: Confirming the interaction between a drug target and its binding partner.
-
Lead Optimization: Comparing the binding affinities of different drug candidates to a target protein to select for those with higher potency.
-
Biologic Characterization: Assessing the binding of therapeutic antibodies to their antigens.
-
Nanomedicine Development: Characterizing the interaction of protein-coated nanoparticles with biological targets.[4]
-
Quality Control: Ensuring the consistent binding activity of protein-based therapeutics.
Conclusion
Nanoparticle Tracking Analysis provides a robust and sensitive method for the label-free, solution-based measurement of protein binding affinity. By carefully designing and executing titration experiments, researchers can obtain reliable Kd values, offering critical insights into molecular interactions. The detailed protocols and data analysis guidelines presented in this application note serve as a comprehensive resource for scientists and professionals in research and drug development to effectively utilize NTA in their protein binding studies.
References
- 1. Nanoparticle tracking analysis of particle size and concentration detection in suspensions of polymer and protein samples: Influence of experimental and data evaluation parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Nanoparticle Tracking for Protein Aggregation Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Non-Chromatographic Applications of NTA in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Nitrilotriacetic acid (NTA) is a powerful chelating agent widely utilized in molecular biology, primarily for its ability to immobilize metal ions. This property is harnessed in various non-chromatographic applications that are crucial for studying protein interactions, developing diagnostic assays, and advancing drug discovery. These applications predominantly leverage the high-affinity interaction between a polyhistidine-tag (His-tag) on a recombinant protein and a metal ion, typically nickel (Ni²⁺), chelated by NTA. This document provides detailed application notes and protocols for several key non-chromatographic uses of NTA.
Protein Immobilization on Biosensor Surfaces
The oriented immobilization of proteins is critical for accurately studying molecular interactions using techniques like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI). NTA-functionalized sensor chips provide a reversible and straightforward method for capturing His-tagged proteins in a uniform orientation.[1][2][3]
Application Note:
NTA-mediated capture of His-tagged proteins on biosensor surfaces allows for the real-time analysis of protein-protein, protein-small molecule, and other biomolecular interactions.[4][5] The reversible nature of the His-tag-NTA interaction facilitates the regeneration of the sensor surface, enabling multiple experiments with different analytes using the same immobilized ligand.[2] Tris-NTA, with its three NTA groups, offers a higher affinity and more stable immobilization compared to mono-NTA, which is particularly beneficial for long-term kinetic studies.[6]
Quantitative Data:
| Parameter | Value | Reference |
| Immobilization Level (His-tagged GFP) | ~32 ng/mm² | [7] |
| Binding Affinity (His-tag to Ni-NTA) | 10⁻⁶ to 10⁻⁸ M | [8] |
| Reproducibility (SPR with Tris-NTA chip) | < 2% RSD | [6] |
Experimental Protocol: Immobilization of a His-tagged Protein on an NTA Biosensor Chip (SPR)
Materials:
-
NTA-functionalized sensor chip
-
His-tagged protein of interest
-
SPR instrument and associated buffers (e.g., HBS-P+)
-
Nickel (II) chloride (NiCl₂) solution (e.g., 500 µM)
-
EDTA solution (e.g., 350 mM)
-
Imidazole (B134444) solution for regeneration (e.g., 300 mM)
Procedure:
-
Surface Preparation:
-
Equilibrate the sensor surface with running buffer.
-
Inject NiCl₂ solution to charge the NTA surface with nickel ions.
-
Wash the surface with running buffer to remove unbound nickel.
-
-
Protein Immobilization:
-
Inject the His-tagged protein solution over the activated sensor surface. The protein will bind to the Ni-NTA complex.
-
Monitor the response units (RU) to achieve the desired immobilization level.
-
Wash with running buffer to remove any non-specifically bound protein.
-
-
Interaction Analysis:
-
Inject the analyte of interest over the surface and monitor the binding interaction in real-time.
-
-
Surface Regeneration:
-
Inject the imidazole solution to elute the His-tagged protein.
-
Inject EDTA solution to strip the nickel ions from the NTA surface.
-
The surface is now ready for a new cycle of charging and immobilization.
-
Visualization:
Caption: Workflow for His-tagged protein immobilization and interaction analysis on an NTA biosensor chip.
Protein Pull-Down Assays
Pull-down assays are an in-vitro method used to detect direct physical interactions between two or more proteins.[9] In a His-tag-based pull-down, a His-tagged "bait" protein is immobilized on Ni-NTA-coated beads and used to capture "prey" proteins from a cell lysate or protein mixture.[10][11]
Application Note:
This technique is invaluable for confirming predicted protein-protein interactions and for identifying novel binding partners.[12][13] The use of Ni-NTA magnetic beads simplifies the washing and elution steps, allowing for efficient and rapid purification of protein complexes. It is crucial to include appropriate controls, such as using a lysate without the bait protein or using beads without nickel, to minimize the identification of false-positive interactions.[10]
Quantitative Data:
| Parameter | Value | Reference |
| Binding Capacity (Ni-NTA Agarose) | Up to 80 mg/mL | [14] |
| Imidazole for Elution (Typical) | 100-250 mM | [10][15] |
| Purity after one step | > 95% | [16] |
Experimental Protocol: His-Tag Protein Pull-Down Assay
Materials:
-
Ni-NTA agarose (B213101) or magnetic beads
-
Purified His-tagged "bait" protein
-
Cell lysate containing potential "prey" proteins
-
Binding/Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM imidazole)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 250 mM imidazole)
-
Microcentrifuge tubes or spin columns
Procedure:
-
Bead Equilibration:
-
Wash the Ni-NTA beads with Binding/Wash Buffer to remove the storage solution.
-
-
Bait Protein Immobilization:
-
Incubate the equilibrated beads with the purified His-tagged bait protein to allow for binding.
-
Wash the beads with Binding/Wash Buffer to remove any unbound bait protein.
-
-
Prey Protein Binding:
-
Add the cell lysate to the beads with the immobilized bait protein.
-
Incubate to allow for the interaction between the bait and prey proteins.
-
-
Washing:
-
Wash the beads several times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add Elution Buffer to the beads to disrupt the His-tag-Ni-NTA interaction and release the bait protein along with its interacting prey proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining or Western blotting to identify the prey proteins.
-
Visualization:
Caption: A schematic workflow of a His-tag based protein pull-down assay.
Protein Microarrays
Protein microarrays are a high-throughput platform for studying protein function and interactions on a large scale.[17][18] NTA-coated glass slides provide an effective surface for the oriented immobilization of a large number of His-tagged proteins, creating a functional protein microarray.[19][20]
Application Note:
NTA-based protein microarrays are used to screen for protein-protein interactions, identify substrates of enzymes, profile antibody specificity, and screen for small molecule inhibitors.[18] The uniform orientation of the immobilized proteins enhances their accessibility and functionality, leading to more reliable and reproducible results.
Experimental Protocol: Fabrication and Probing of an NTA-Based Protein Microarray
Materials:
-
NTA-coated glass slides
-
A library of purified His-tagged proteins
-
Microarray spotter
-
Fluorescently labeled probe molecule (e.g., a protein, antibody, or small molecule)
-
Blocking buffer (e.g., BSA in PBS)
-
Wash buffer (e.g., PBST)
-
Microarray scanner
Procedure:
-
Surface Activation:
-
Charge the NTA-coated slides with NiCl₂ solution.
-
Wash and dry the slides.
-
-
Protein Spotting:
-
Spot the library of His-tagged proteins onto the activated slide using a microarray spotter.
-
-
Blocking:
-
Incubate the slide with blocking buffer to prevent non-specific binding of the probe.
-
-
Probing:
-
Incubate the slide with the fluorescently labeled probe molecule.
-
-
Washing:
-
Wash the slide with wash buffer to remove unbound probe.
-
-
Detection:
-
Scan the slide using a microarray scanner to detect the fluorescent signals at each spot, indicating an interaction.
-
Visualization:
Caption: The principle of fabricating and probing an NTA-based protein microarray.
References
- 1. NTA-mediated protein capturing strategy in screening experiments for small organic molecules by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. store.nicoyalife.com [store.nicoyalife.com]
- 3. Ni-NTA (NTA) Biosensors | Sartorius [sartorius.com]
- 4. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 5. portlandpress.com [portlandpress.com]
- 6. Rapid and regenerable surface plasmon resonance determinations of biomarker concentration and biomolecular interaction based on tris-nitrilotriacetic acid chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immobilization of His-Tagged Proteins on Various Solid Surfaces Using NTA-Modified Chitosan [scirp.org]
- 8. m.youtube.com [m.youtube.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Using Affinity Pulldown Assays to Study Protein-Protein Interactions of human NEIL1 Glycosylase and the Checkpoint Protein RAD9-RAD1-HUS1 (9-1-1) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ni-NTA Affinity Chromatography to Characterize Protein–Protein Interactions During Fe-S Cluster Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. iba-lifesciences.com [iba-lifesciences.com]
- 16. med.upenn.edu [med.upenn.edu]
- 17. Protein microarray - Wikipedia [en.wikipedia.org]
- 18. Protein Microarrays: Novel Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Overview of Protein Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Applications of Functional Protein Microarrays in Basic and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
A Step-by-Step Guide to Manual His-tag Protein Purification with Ni-NTA Resin
Application Note and Protocol
For researchers, scientists, and drug development professionals, the purification of recombinant proteins is a fundamental and often critical step. The polyhistidine-tag (His-tag) system is a widely used and powerful tool for simplifying the purification of proteins expressed in various systems, including E. coli, yeast, insect, and mammalian cells. This guide provides a detailed, step-by-step protocol for the manual purification of His-tagged proteins using Nickel-Nitrilotriacetic Acid (Ni-NTA) agarose (B213101) resin, a popular method for its high affinity and specificity.
Principle of Ni-NTA Affinity Chromatography
The purification process is a form of immobilized metal affinity chromatography (IMAC). The Ni-NTA resin consists of agarose beads to which a chelating ligand, nitrilotriacetic acid (NTA), is covalently attached.[1][2][3] These NTA groups are then charged with nickel ions (Ni²⁺), which have a high affinity for the imidazole (B134444) side chains of histidine residues.[1][2][3] When a cell lysate containing a His-tagged protein is passed over the Ni-NTA resin, the consecutive histidine residues in the tag bind strongly to the immobilized nickel ions.[1][2][3] After washing away unbound and weakly bound proteins, the purified His-tagged protein is eluted by competition with a high concentration of imidazole or by a decrease in pH.[2][4]
Key Considerations Before Starting
-
Expression System and Lysis: The choice of native or denaturing purification conditions depends on the protein's location, solubility, and the accessibility of the His-tag.[5]
-
Buffer Composition: Avoid strong chelating agents like EDTA and reducing agents like DTT in your buffers, as they can strip the Ni²⁺ ions from the resin.[6] If their use is unavoidable, consider using a Ni-NTA resin resistant to these agents.
-
Imidazole Concentration: The concentration of imidazole is crucial for both washing and elution. Low concentrations in the binding and wash buffers help to reduce non-specific binding of contaminating proteins.[7] The optimal concentration for each step may need to be determined empirically for each specific protein.[8]
-
Resin Volume: The amount of Ni-NTA resin required depends on the expression level of the target protein and the binding capacity of the resin.[2][9] Typical binding capacities range from 5 to 60 mg of His-tagged protein per milliliter of settled resin.[2][9][10][11]
Experimental Protocols
This protocol is designed for the purification of a His-tagged protein from a bacterial lysate under native conditions.
Materials and Reagents
-
Ni-NTA Agarose Resin
-
Chromatography column (gravity-flow)
-
Buffers (see Table 1 for recipes)
-
DNase I
-
Protease inhibitors
-
Standard laboratory equipment (centrifuge, rotator, etc.)
Table 1: Buffer Compositions for Native Purification
| Buffer Type | Component | Concentration | Purpose |
| Lysis Buffer | Sodium Phosphate (NaH₂PO₄) | 50 mM | Buffering agent to maintain pH |
| Sodium Chloride (NaCl) | 300-500 mM | Reduces ionic interactions and non-specific binding | |
| Imidazole | 10-20 mM | Reduces binding of contaminating host proteins | |
| pH | 8.0 | Optimal for His-tag binding | |
| Wash Buffer | Sodium Phosphate (NaH₂PO₄) | 50 mM | Buffering agent |
| Sodium Chloride (NaCl) | 300-500 mM | Reduces ionic interactions | |
| Imidazole | 20-40 mM | Removes weakly bound contaminating proteins | |
| pH | 8.0 | Maintains His-tag binding | |
| Elution Buffer | Sodium Phosphate (NaH₂PO₄) | 50 mM | Buffering agent |
| Sodium Chloride (NaCl) | 300 mM | Maintains protein solubility | |
| Imidazole | 250-500 mM | Competes with the His-tag for binding to Ni-NTA, eluting the target protein | |
| pH | 8.0 | Maintains protein stability |
Note: The optimal imidazole concentrations for the wash and elution buffers may need to be optimized for each specific protein to maximize purity and yield.[8] Always adjust the pH of the buffers after adding all components, especially imidazole, which can affect the pH.[4][12]
Step-by-Step Purification Protocol
-
Thaw the bacterial cell pellet on ice.
-
Resuspend the pellet in ice-cold Lysis Buffer (e.g., 5 mL per gram of wet cell paste).
-
Add lysozyme to a final concentration of 1 mg/mL and a small amount of DNase I. Incubate on ice for 30 minutes with occasional mixing.
-
Sonicate the cell suspension on ice to complete lysis. The solution should become less viscous.
-
Clarify the lysate by centrifugation at 10,000-15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the soluble His-tagged protein.
-
Gently resuspend the Ni-NTA resin slurry.
-
Transfer the desired amount of slurry to a gravity-flow column. Allow the storage buffer to drain.
-
Equilibrate the resin by washing with 5-10 column volumes (CVs) of Lysis Buffer.
-
Apply the clarified lysate to the equilibrated Ni-NTA column.
-
Allow the lysate to flow through the column by gravity. For enhanced binding, especially with low protein concentrations, you can perform batch binding by incubating the lysate with the resin on a rotator for 30-60 minutes at 4°C before packing the column.[2][4]
-
Collect the flow-through fraction for analysis (e.g., by SDS-PAGE) to ensure the target protein has bound to the resin.
-
Wash the column with 10-20 CVs of Wash Buffer to remove non-specifically bound proteins.
-
Continue washing until the absorbance of the flow-through at 280 nm returns to baseline.
-
Collect the wash fractions for analysis.
-
Elute the His-tagged protein by applying 5-10 CVs of Elution Buffer to the column.
-
Collect the eluate in several fractions (e.g., 1 CV each).
-
Analyze the eluted fractions by SDS-PAGE to identify the fractions containing the purified protein.
-
Pool the fractions containing the pure protein.
-
If necessary, remove the imidazole from the purified protein solution by dialysis or buffer exchange chromatography.
Workflow Diagram
Caption: Workflow for manual His-tag protein purification.
Troubleshooting
Table 2: Common Problems and Solutions
| Problem | Possible Cause | Recommendation |
| Low or No Yield | His-tag is inaccessible or buried within the protein structure.[12] | Perform purification under denaturing conditions (e.g., with 8 M urea (B33335) or 6 M guanidine-HCl).[12] |
| Protein is insoluble (inclusion bodies). | Purify under denaturing conditions. | |
| Imidazole concentration in the binding buffer is too high. | Decrease the imidazole concentration in the binding buffer.[13] | |
| Inefficient elution. | Increase the imidazole concentration in the elution buffer or use a pH gradient for elution.[13] | |
| Low Purity | Inefficient washing. | Increase the volume of the wash buffer or the imidazole concentration in the wash buffer.[8][14] |
| Non-specific binding of contaminating proteins. | Add a low concentration of imidazole (10-20 mM) to the lysis and binding buffers.[7] | |
| High expression levels leading to co-purification of host proteins. | Optimize expression conditions to reduce expression levels. |
Logical Relationship Diagram for Troubleshooting
Caption: Troubleshooting logic for His-tag protein purification.
Resin Regeneration and Storage
Ni-NTA resin can typically be regenerated and reused several times without a significant loss in binding capacity.[10][11]
Regeneration Protocol
-
Wash the column with 5-10 CVs of Elution Buffer to remove any remaining protein.
-
Wash with 5-10 CVs of a stripping buffer (e.g., 100 mM EDTA, pH 8.0) to remove the nickel ions.
-
Wash with 5-10 CVs of distilled water.
-
Recharge the resin by incubating with a solution of 100 mM NiSO₄ for 15-30 minutes.
-
Wash with 5-10 CVs of distilled water to remove excess nickel ions.
-
Equilibrate the resin with Lysis Buffer or store in 20% ethanol (B145695) at 4°C.
By following this detailed guide, researchers can effectively purify His-tagged proteins for a wide range of downstream applications. Remember that optimization of specific steps may be necessary to achieve the best results for your particular protein of interest.
References
- 1. iba-lifesciences.com [iba-lifesciences.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. med.upenn.edu [med.upenn.edu]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Purification of Histidine-Tagged Recombinant Proteins Using Ni Sepharose® High Performance [sigmaaldrich.com]
- 8. neb.com [neb.com]
- 9. serva.de [serva.de]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 13. bio-works.com [bio-works.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Ni-NTA Affinity Chromatography in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel-Nitrilotriacetic Acid (Ni-NTA) affinity chromatography is a powerful and widely used technique for the purification of polyhistidine-tagged (His-tagged) recombinant proteins.[1][2] This method leverages the high-affinity interaction between the histidine residues of the tag and immobilized nickel ions on a chromatography resin.[3] Beyond protein purification, Ni-NTA affinity chromatography serves as a versatile platform for investigating protein-protein interactions (PPIs). By immobilizing a His-tagged "bait" protein, researchers can capture and identify interacting "prey" proteins from complex biological mixtures.[4][5] This application note provides detailed protocols and quantitative data for utilizing Ni-NTA affinity chromatography in various PPI study formats, including pull-down assays, co-elution, and its integration with advanced analytical techniques like Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI).
Principle of Ni-NTA Affinity Chromatography for PPIs
The core principle involves a His-tagged "bait" protein that is selectively bound to Ni-NTA resin.[4] This bait-resin complex is then incubated with a sample containing potential interacting partners ("prey" proteins). If a stable interaction occurs, the prey protein will be retained on the column along with the bait. After washing away non-specifically bound proteins, the entire protein complex is eluted and can be analyzed by various methods, such as SDS-PAGE and mass spectrometry, to identify the interacting partners.[6]
Key Applications in Research and Drug Development
-
Validation of Predicted Interactions: Confirming interactions suggested by other methods like yeast two-hybrid or computational modeling.
-
Identification of Novel Binding Partners: Discovering new components of protein complexes from cell lysates or tissue extracts.[7]
-
Characterization of Binding Conditions: Investigating the effects of cofactors, inhibitors, or post-translational modifications on PPIs.
-
Drug Discovery and Screening: Identifying small molecules or biologic drugs that disrupt or stabilize specific protein-protein interactions.[8]
Quantitative Data from Protein-Protein Interaction Studies
The integration of Ni-NTA affinity chromatography with techniques like SPR and BLI allows for the quantitative analysis of binding kinetics and affinities.[9][10]
| Interacting Proteins (Bait - Prey) | Technique | Association Rate Constant (ka) (M⁻¹s⁻¹) | Dissociation Rate Constant (kd) (s⁻¹) | Dissociation Constant (KD) | Reference |
| GrgA - σ²⁸ | BLI | 1.1 x 10³ | 1.8 x 10⁻³ | 1.6 µM | [10] |
| GrgA (138-165) - σ²⁸ | BLI | 1.2 x 10³ | 3.2 x 10⁻³ | 2.7 µM | [10] |
| His₆-MftC - MftB | SPR | Not Reported | Not Reported | 2.2 ± 0.3 mM (Steady-State) | [8] |
| His₆-MftC - MftB | SPR | Not Reported | Not Reported | 1.3 ± 0.7 mM (Kinetic) | [8] |
Experimental Workflows and Logical Relationships
General Workflow for Ni-NTA Pull-Down Assay
Caption: Workflow of a Ni-NTA pull-down assay for PPI studies.
Logic of Co-Elution in Ni-NTA Chromatography
Caption: Principle of co-elution for interacting proteins.
Detailed Experimental Protocols
Protocol 1: Ni-NTA Pull-Down Assay for Protein-Protein Interaction
This protocol is designed to identify and validate interactions between a His-tagged "bait" protein and its "prey" partner(s) from a cell lysate.
Materials:
-
Ni-NTA Agarose or Magnetic Beads[11]
-
Purified His-tagged bait protein
-
Cell lysate containing the prey protein
-
Binding/Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10-20 mM imidazole (B134444), pH 8.0[12]
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250-500 mM imidazole, pH 8.0[12]
-
Microcentrifuge tubes or spin columns
-
End-over-end rotator
-
SDS-PAGE reagents and equipment
-
Western blot reagents and equipment (optional)
Procedure:
-
Resin Equilibration:
-
Transfer an appropriate amount of Ni-NTA resin slurry to a microcentrifuge tube.
-
Centrifuge at 500 x g for 1 minute and discard the supernatant.
-
Wash the resin twice with 1 mL of Binding/Wash Buffer, centrifuging and discarding the supernatant each time.[6]
-
-
Bait Protein Immobilization:
-
Resuspend the equilibrated resin in Binding/Wash Buffer containing your purified His-tagged bait protein.
-
Incubate for 1-2 hours at 4°C on an end-over-end rotator to allow the bait protein to bind to the resin.[7]
-
Centrifuge at 500 x g for 1 minute and discard the supernatant.
-
Wash the resin three times with Binding/Wash Buffer to remove any unbound bait protein.
-
-
Interaction/Binding:
-
Add the cell lysate containing the prey protein to the resin-bound bait protein.
-
Incubate for 1-4 hours at 4°C on an end-over-end rotator to facilitate the protein-protein interaction.[5]
-
Centrifuge at 500 x g for 1 minute and collect the supernatant (flow-through) for analysis.
-
-
Washing:
-
Wash the resin three to five times with 1 mL of Binding/Wash Buffer. With each wash, resuspend the resin, incubate for 5 minutes, centrifuge, and collect the supernatant (wash fractions). This step is crucial to remove non-specifically bound proteins.
-
-
Elution:
-
Add 1-2 bed volumes of Elution Buffer to the resin.
-
Incubate for 10-15 minutes at room temperature with gentle mixing.[6]
-
Centrifuge at 500 x g for 1 minute and collect the supernatant (elution fraction).
-
Repeat the elution step to ensure complete recovery of the protein complex.
-
-
Analysis:
-
Analyze the flow-through, wash, and elution fractions by SDS-PAGE and Coomassie staining or Western blotting using antibodies against the bait and potential prey proteins. The presence of the prey protein in the elution fraction indicates an interaction.[5]
-
Protocol 2: On-Column Co-elution of Interacting Proteins
This method is suitable for demonstrating a strong interaction where the bait and prey proteins can be co-eluted from the Ni-NTA column.
Materials:
-
Same as Protocol 1, with the addition of a chromatography column (gravity-flow or FPLC).
Procedure:
-
Protein Preparation:
-
Co-express the His-tagged bait and untagged prey proteins in a suitable expression system. Alternatively, mix the purified His-tagged bait and untagged prey proteins and incubate them together for 1 hour on ice to allow complex formation.[6]
-
-
Column Preparation and Loading:
-
Pack a gravity-flow column with an appropriate volume of Ni-NTA resin and equilibrate with Binding/Wash Buffer.
-
Load the cell lysate from the co-expression or the pre-incubated protein mixture onto the column.
-
-
Washing:
-
Wash the column with 5-10 column volumes of Binding/Wash Buffer to remove unbound proteins.
-
-
Elution:
-
Elute the bound proteins using a step or linear gradient of imidazole (e.g., 20 mM to 500 mM) in the Elution Buffer.[13]
-
Collect fractions throughout the elution process.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE. If the prey protein co-elutes with the His-tagged bait protein in the same fractions, it is indicative of a stable interaction.[14]
-
Protocol 3: Immobilization of His-tagged Proteins on SPR/BLI Biosensors
This protocol outlines the general steps for immobilizing a His-tagged protein onto a Ni-NTA biosensor for kinetic analysis of PPIs.
Materials:
-
SPR or BLI instrument and corresponding Ni-NTA biosensors[10]
-
Purified His-tagged ligand (to be immobilized)
-
Purified analyte (potential interactor)
-
Running/Assay Buffer (e.g., PBS with 0.05% Tween-20)
-
Regeneration solution (e.g., 300 mM EDTA)[9]
Procedure:
-
Biosensor Hydration:
-
Hydrate the Ni-NTA biosensors in the running buffer for at least 10 minutes prior to use.[15]
-
-
Baseline Establishment:
-
Place the hydrated biosensor in the instrument and establish a stable baseline in the running buffer.
-
-
Ligand Immobilization:
-
Dip the biosensor into a solution containing the His-tagged ligand protein. The binding of the ligand to the biosensor surface will result in an increase in the signal.[16]
-
Monitor the signal until the desired level of immobilization is achieved.
-
Return the biosensor to the running buffer to establish a new baseline.
-
-
Association:
-
Dip the biosensor with the immobilized ligand into a series of solutions with varying concentrations of the analyte protein.
-
Monitor the signal increase in real-time as the analyte binds to the immobilized ligand.[16]
-
-
Dissociation:
-
Return the biosensor to the running buffer and monitor the signal decrease as the analyte dissociates from the ligand.[16]
-
-
Regeneration (Optional):
-
To reuse the biosensor, dip it into a regeneration solution to strip the nickel ions and the bound protein complex.[8]
-
-
Data Analysis:
-
Fit the association and dissociation curves to appropriate binding models using the instrument's software to determine the kinetic parameters (ka, kd) and the dissociation constant (KD).[10]
-
Troubleshooting and Considerations
-
High Background/Non-specific Binding: Increase the imidazole concentration in the binding and wash buffers (up to 40 mM). Add non-ionic detergents (e.g., 0.1% Tween-20) or increase the salt concentration in the buffers.[7]
-
Weak or No Interaction Detected: The interaction may be transient or weak. Try performing the binding and washing steps at a lower temperature (4°C). Reduce the stringency of the wash steps (lower salt or imidazole concentration).[6]
-
Protein Degradation: Add protease inhibitors to the cell lysate and buffers.
-
Co-elution of Chaperones: Some E. coli chaperone proteins like GroEL can co-purify with His-tagged proteins. Including a wash step with ATP (3 mM) can help to dissociate these complexes.[14]
-
Inaccessibility of His-tag: If the His-tag is buried within the protein structure, purification and interaction studies may be inefficient. Consider moving the tag to the other terminus of the protein.
By following these detailed protocols and considering the potential challenges, researchers can effectively utilize Ni-NTA affinity chromatography as a robust tool for the qualitative and quantitative study of protein-protein interactions, ultimately advancing our understanding of cellular processes and facilitating drug discovery efforts.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Purification of Polyhistidine-Tagged Proteins | Springer Nature Experiments [experiments.springernature.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Ni-NTA Affinity Chromatography to Characterize Protein–Protein Interactions During Fe-S Cluster Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Using Affinity Pulldown Assays to Study Protein-Protein Interactions of human NEIL1 Glycosylase and the Checkpoint Protein RAD9-RAD1-HUS1 (9-1-1) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biosensingusa.com [biosensingusa.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Application of Biolayer Interferometry (BLI) for Studying Protein-Protein Interactions in Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. content.abcam.com [content.abcam.com]
- 13. ASFV Proteins Presented at the Surface of T7 Phages Induce Strong Antibody Responses and Immune Cell Proliferation in Sus scrofa [mdpi.com]
- 14. His-tagged protein co-eluted with associated protein - Protein and Proteomics [protocol-online.org]
- 15. Video: Application of Biolayer Interferometry BLI for Studying Protein-Protein Interactions in Transcription [jove.com]
- 16. Identifying Protein Interactions with Histone Peptides Using Bio-layer Interferometry - PMC [pmc.ncbi.nlm.nih.gov]
Application of Nitrilotriacetic Acid (NTA) in the Enrichment of Phosphopeptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein phosphorylation is a critical post-translational modification (PTM) that plays a pivotal role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The study of phosphoproteomes provides invaluable insights into the mechanisms of diseases and the mode of action of therapeutics. However, the low stoichiometry of phosphorylation and the presence of highly abundant non-phosphorylated peptides present significant analytical challenges. Therefore, the specific enrichment of phosphopeptides from complex biological samples is an essential prerequisite for their successful identification and quantification by mass spectrometry (MS).
Immobilized Metal Affinity Chromatography (IMAC) is a widely adopted technique for the selective enrichment of phosphopeptides. This method leverages the affinity of negatively charged phosphate (B84403) groups for positively charged metal ions. Nitrilotriacetic acid (NTA) is a chelating agent that, when charged with a trivalent metal ion such as iron (Fe³⁺), forms a stable complex capable of selectively capturing phosphopeptides. This application note provides a comprehensive overview of the use of Fe-NTA in phosphopeptide enrichment, including detailed protocols and performance data.
Principle of Fe-NTA Based Phosphopeptide Enrichment
The principle of Fe-NTA based phosphopeptide enrichment lies in the strong interaction between the immobilized Fe³⁺ ions on the NTA resin and the phosphate groups of peptides. Under acidic conditions (pH < 3.0), the carboxyl groups of acidic amino acids (aspartic and glutamic acid) are protonated, minimizing their non-specific binding to the positively charged resin. In contrast, the phosphate groups remain negatively charged, allowing for their selective capture by the Fe-NTA complex. After washing away non-phosphorylated peptides, the enriched phosphopeptides are eluted using a buffer with a high pH, which disrupts the interaction and releases the phosphopeptides for subsequent analysis.
Quantitative Data Presentation
The efficiency and specificity of phosphopeptide enrichment are critical for comprehensive phosphoproteomic analysis. The following tables summarize the performance of commercially available Fe-NTA based enrichment kits.
| Parameter | High-Select™ Fe-NTA Magnetic Phosphopeptide Enrichment Kit | High-Select™ Fe-NTA Phosphopeptide Enrichment Kit (Spin Columns) |
| Specificity | > 90%[1][2] | > 90%[1][2] |
| Processing Time | < 45 minutes[1][2] | < 45 minutes[2] |
| Sample Loading Capacity | 250-1000 µg of phosphopeptides per reaction[1] | Up to 150 µg of phosphopeptides per column[2] |
| Typical Yield | 2-4% of the starting sample[1] | Not specified |
Table 1: Performance of High-Select™ Fe-NTA Phosphopeptide Enrichment Kits.
Sequential enrichment strategies, such as the Sequential Enrichment using Metal Oxide Affinity Chromatography (SMOAC) method, can significantly enhance phosphoproteome coverage. In this approach, a sample is first enriched using one type of affinity resin (e.g., TiO₂) and the flow-through is then subjected to enrichment with a different resin (e.g., Fe-NTA).
| Enrichment Strategy | Number of Unique Phosphopeptides Identified |
| Fe-NTA alone | ~14,000[3] |
| TiO₂ alone | ~14,000[3] |
| SMOAC (TiO₂ followed by Fe-NTA) | ~27,300 (~14,000 from TiO₂ + ~13,300 from Fe-NTA)[3] |
Table 2: Comparison of single versus sequential phosphopeptide enrichment strategies.
Experimental Protocols
Protocol 1: Manual Phosphopeptide Enrichment using High-Select™ Fe-NTA Magnetic Beads
This protocol is adapted from the Thermo Scientific™ High-Select™ Fe-NTA Magnetic Phosphopeptide Enrichment Kit manual.[1]
Materials:
-
High-Select™ Fe-NTA Magnetic Agarose
-
Binding/Wash Buffer
-
Phosphopeptide Elution Buffer
-
Magnetic stand
-
Low protein binding microcentrifuge tubes
-
Vortex mixer
-
Pipettors and wide-bore pipette tips
Procedure:
-
Sample Preparation: Start with a lyophilized peptide sample, free of detergents and salts. Dissolve the peptide sample in Binding/Wash Buffer to a final concentration of 2 mg/mL.
-
Resin Preparation:
-
Transfer 10 µL of the magnetic Fe-NTA bead slurry to a new microcentrifuge tube.
-
Place the tube on a magnetic stand and remove the storage buffer.
-
Wash the beads by adding 20 µL of Binding/Wash Buffer, vortexing briefly, and then removing the buffer using the magnetic stand. Repeat this wash step once.
-
-
Binding:
-
Add 10 µL of Binding/Wash Buffer to the washed beads and transfer the slurry to the peptide solution.
-
Incubate at room temperature for 30 minutes with end-over-end mixing.
-
-
Washing:
-
Collect the beads using a magnetic stand and discard the supernatant containing unbound peptides.
-
Wash the beads by adding 20 µL of Binding/Wash Buffer, vortexing briefly, and removing the buffer. Repeat this wash step twice for a total of three washes.
-
Wash the beads once with 20 µL of MS-grade water.
-
-
Elution:
-
Add 20 µL of Phosphopeptide Elution Buffer to the beads, vortex briefly, and incubate for 1 minute at room temperature.
-
Collect the beads on a magnetic stand and transfer the supernatant containing the enriched phosphopeptides to a new tube.
-
Repeat the elution step once and combine the eluates.
-
-
Sample Clean-up: Immediately acidify the eluted phosphopeptides with an acid such as formic acid to a final concentration of 0.1% to preserve phosphorylation during storage and downstream analysis.
Protocol 2: Phosphopeptide Enrichment using High-Select™ Fe-NTA Spin Columns
This protocol is adapted from the Thermo Scientific™ High-Select™ Fe-NTA Phosphopeptide Enrichment Kit manual.[2]
Materials:
-
High-Select™ Fe-NTA Spin Columns
-
Binding/Wash Buffer
-
Phosphopeptide Elution Buffer
-
Microcentrifuge
-
Collection tubes
Procedure:
-
Sample Preparation: Reconstitute the lyophilized peptide sample in 200 µL of Binding/Wash Buffer. Ensure the pH of the resuspended sample is below 3.0.
-
Column Preparation:
-
Remove the bottom closure of the spin column and loosen the cap.
-
Place the column in a 2 mL collection tube and centrifuge at 1,000 x g for 30 seconds to remove the storage buffer.
-
-
Binding:
-
Apply the resuspended peptide sample to the spin column.
-
Cap the column and incubate for 30 minutes, gently mixing every 10 minutes to keep the resin suspended.
-
Remove the bottom plug and cap, place the column in a new collection tube, and centrifuge at 1,000 x g for 30 seconds. Discard the flow-through.
-
-
Washing:
-
Wash the column by adding 200 µL of Binding/Wash Buffer and centrifuging at 1,000 x g for 30 seconds. Repeat this step two more times for a total of three washes.
-
Wash the column once with 200 µL of LC-MS grade water.
-
-
Elution:
-
Place the column in a new collection tube.
-
Add 100 µL of Elution Buffer to the column and centrifuge at 1,000 x g for 30 seconds.
-
Repeat the elution step once.
-
-
Sample Processing: Immediately dry the eluate in a speed vacuum concentrator to remove the high pH elution buffer, which can cause dephosphorylation. Reconstitute the dried phosphopeptides in a buffer suitable for MS analysis (e.g., 0.1% formic acid).
Visualizations
Signaling Pathway Diagram
Protein phosphorylation is a key mechanism in signal transduction cascades. The Mitogen-Activated Protein Kinase (MAPK) pathway is a classic example where sequential phosphorylation events lead to a cellular response. Enrichment of phosphopeptides is crucial for dissecting such pathways.
Caption: The MAPK/ERK signaling pathway, a cascade of phosphorylation events.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for phosphopeptide enrichment using Fe-NTA IMAC.
Caption: General workflow for Fe-NTA based phosphopeptide enrichment.
Logical Relationship Diagram
The choice of enrichment strategy can be guided by the amount of starting material and the desired depth of phosphoproteome coverage.
Caption: Decision tree for choosing a phosphopeptide enrichment strategy.
Conclusion
Fe-NTA based immobilized metal affinity chromatography is a robust and efficient method for the enrichment of phosphopeptides from complex biological samples. The high specificity and straightforward protocols make it an invaluable tool for researchers in academia and the pharmaceutical industry. For comprehensive phosphoproteome analysis, especially from high-input samples, sequential enrichment strategies can significantly increase the number of identified phosphopeptides, providing deeper insights into cellular signaling networks. The protocols and data presented here serve as a guide for the successful application of NTA-based phosphopeptide enrichment in proteomics research.
References
Application Notes and Protocols for the Use of Nitrilotriacetic Acid in Complexometric Titrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrilotriacetic acid (NTA) is a versatile aminopolycarboxylic acid that serves as a tetradentate chelating agent in complexometric titrations. Its ability to form stable, water-soluble 1:1 complexes with a variety of metal ions makes it a valuable reagent for quantitative analysis in diverse fields, including pharmaceutical development, environmental monitoring, and quality control. These application notes provide detailed protocols for the determination of several metal ions using NTA, along with relevant quantitative data and visual guides to the underlying chemical principles.
Principle of Complexometric Titration with NTA
Complexometric titration with NTA involves the reaction of a metal ion (Mⁿ⁺) with the NTA ligand (represented as H₃NTA). The titration is typically carried out in a buffered solution to control the pH, which influences the stability of the metal-NTA complex. The endpoint of the titration is detected using a metallochromic indicator, which is a dye that changes color upon binding to the metal ion.
The overall reaction can be summarized as:
Mⁿ⁺ + NTA³⁻ ⇌ [M(NTA)]ⁿ⁻³
At the beginning of the titration, the metal ion is free in solution and forms a colored complex with the indicator. As the NTA titrant is added, it forms a more stable complex with the metal ion, displacing the indicator. At the equivalence point, all the free metal ions have been complexed by NTA, and the indicator reverts to its free, uncomplexed color, signaling the end of the titration.
Quantitative Data
The stability of the metal-NTA complex is a critical factor in achieving a sharp and accurate endpoint. The stability constant (log K) quantifies the strength of this interaction. The optimal pH for the titration is also crucial and is dependent on the specific metal ion being analyzed.
Table 1: Stability Constants (log K) of Metal-NTA Complexes
| Metal Ion | log K |
| Ca²⁺ | 6.4 |
| Co²⁺ | 10.4 |
| Cu²⁺ | 13.0 |
| Fe³⁺ | 15.9 |
| Mg²⁺ | 5.4 |
| Mn²⁺ | 7.4 |
| Ni²⁺ | 11.5 |
| Pb²⁺ | 11.4 |
| Zn²⁺ | 10.7 |
Table 2: Recommended pH and Indicators for NTA Titrations
| Metal Ion | Optimal pH | Recommended Indicator | Color Change at Endpoint |
| Ca²⁺ | 10 - 11 | Eriochrome Black T | Wine Red to Blue |
| Co²⁺ | 9 - 10 | Murexide | Yellow to Purple |
| Cu²⁺ | 8 - 9 | Murexide | Yellow/Green to Purple |
| Fe³⁺ | 2 - 3 | Salicylic Acid | Red-Violet to Colorless/Yellow |
Experimental Protocols
Preparation of a Standard 0.1 M NTA Solution
-
Weighing: Accurately weigh approximately 19.11 g of this compound (reagent grade).
-
Dissolving: Transfer the NTA to a 1 L beaker containing approximately 800 mL of deionized water.
-
Neutralization: While stirring, slowly add a concentrated sodium hydroxide (B78521) solution (e.g., 10 M NaOH) dropwise until the NTA is completely dissolved and the pH of the solution is approximately 7.[1]
-
Dilution: Quantitatively transfer the solution to a 1 L volumetric flask.
-
Final Volume: Dilute to the mark with deionized water, cap the flask, and invert several times to ensure homogeneity.
-
Standardization: Standardize the NTA solution against a primary standard, such as a freshly prepared solution of zinc (II) sulfate (B86663) or calcium carbonate.
References
Application Notes and Protocols: Immobilization of Enzymes Using NTA-Functionalized Surfaces
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The immobilization of enzymes onto solid supports is a critical technique in various biotechnological and pharmaceutical applications. It enhances enzyme stability, allows for their reuse, and simplifies downstream processing.[1][2][3] One of the most effective and widely used methods for oriented immobilization of recombinant enzymes is through the interaction of a polyhistidine tag (His-tag) on the enzyme with a surface functionalized with nitrilotriacetic acid (NTA) chelated with a divalent metal ion, typically nickel (Ni²⁺).[4][5] This non-covalent, yet high-affinity interaction ensures that the enzyme is attached in a specific orientation, which is crucial for maintaining its catalytic activity.[1][4]
These application notes provide an overview of the applications, detailed experimental protocols, and key performance data for the immobilization of His-tagged enzymes on NTA-functionalized surfaces.
Application Notes
The use of NTA-functionalized surfaces for enzyme immobilization has found broad utility across several fields:
-
Drug Metabolism Studies: Immobilized drug-metabolizing enzymes, such as cytochrome P-450, are used to synthesize and study drug metabolites.[6] This approach offers increased stability of the enzymes and simplifies the purification of the resulting metabolites.[6]
-
High-Throughput Screening: In drug discovery, enzymes immobilized on microplates or sensor chips can be used for high-throughput screening of potential inhibitors or modulators. The stable and oriented immobilization ensures reliable and reproducible results.
-
Biocatalysis: In industrial processes, immobilized enzymes act as robust biocatalysts for the synthesis of fine chemicals, pharmaceuticals, and biofuels.[3][7] The ability to easily separate the enzyme from the product stream is a significant advantage.[3]
-
Biosensors: NTA-functionalized surfaces are integral to the development of biosensors for diagnostics and environmental monitoring.[8] The specific binding of His-tagged enzymes allows for the sensitive detection of target analytes.[4]
Data Presentation: Performance of Immobilized Enzymes
The efficiency of enzyme immobilization and the performance of the immobilized enzyme can be quantified in several ways. The following tables summarize key performance metrics.
Table 1: Binding Capacity of NTA-Functionalized Surfaces for His-Tagged Enzymes
| Surface Type | Enzyme | Binding Capacity | Reference |
| Ni-NTA Modified Glass | His-tagged GFP | 32 ng/mm² | [4] |
| Ni-NTA Resin | 28 kDa 6xHis-tagged protein | ≤ 60 mg/mL of resin | [9] |
| NTA-functionalized Magnetic Nanoparticles | His-tagged GDO | ~85% immobilization efficiency | [10] |
Table 2: Stability of Immobilized Enzymes
| Enzyme | Immobilization Method | Stability Metric | Reference |
| His-tagged GDO | Ni-NTA Magnetic Nanoparticles | Retained >60% activity after 30 days at -20°C | [10] |
| Free GDO | In solution | Complete loss of activity after 10 days at -20°C | [10] |
| His-tagged Alcohol Dehydrogenase | Ni-NTA Resin | Stable for >300 repeated measurement cycles | [11] |
Experimental Protocols
Here we provide detailed protocols for the preparation of NTA-functionalized surfaces and the subsequent immobilization of His-tagged enzymes.
Protocol 1: Preparation and Activation of NTA-Functionalized Surfaces
This protocol describes the activation of a commercially available NTA-functionalized surface (e.g., sensor chip, microplate, or resin) with Ni²⁺ ions.
Materials:
-
NTA-functionalized surface
-
Nickel (II) chloride (NiCl₂) solution (0.5 mM in deionized water)
-
EDTA solution (350 mM, pH 8.3)
-
Running/Binding Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Surface Conditioning: Condition the NTA surface by injecting or incubating with the EDTA solution for at least 60 seconds to strip any existing metal ions.[12]
-
Washing: Wash the surface thoroughly with the running/binding buffer to remove the EDTA.
-
Nickel Charging: Inject or incubate the surface with the 0.5 mM NiCl₂ solution for 60 seconds to charge the NTA groups with nickel ions.[12]
-
Final Wash: Perform an extra wash with the running/binding buffer to remove any unbound nickel ions.[12] The surface is now activated and ready for enzyme immobilization.
Protocol 2: Immobilization of a His-Tagged Enzyme
This protocol details the steps for immobilizing a purified His-tagged enzyme onto the activated Ni-NTA surface.
Materials:
-
Activated Ni-NTA surface (from Protocol 1)
-
Purified His-tagged enzyme in running/binding buffer (concentration typically 5-50 µg/mL)[12]
-
Wash Buffer (Running/binding buffer, optionally with a low concentration of imidazole, e.g., 15-25 mM, to reduce non-specific binding)[13]
-
Elution Buffer (Running/binding buffer with a high concentration of imidazole, e.g., 200-250 mM)[14][15]
Procedure:
-
Enzyme Loading: Inject or incubate the solution of the His-tagged enzyme over the activated Ni-NTA surface. The contact time can be varied to control the amount of immobilized enzyme.[12]
-
Incubation: Allow the enzyme to bind to the surface for a sufficient amount of time (typically 5-15 minutes).
-
Washing: Wash the surface with the wash buffer to remove any unbound or non-specifically bound enzyme.
-
Confirmation of Immobilization (Optional): The amount of immobilized enzyme can be quantified using techniques like Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM), or by measuring the depletion of the enzyme from the solution using a protein assay.
-
Elution/Regeneration (for reusable surfaces): To remove the immobilized enzyme and regenerate the surface, inject or incubate with the elution buffer.[12] The surface can then be re-activated following Protocol 1.
Protocol 3: Activity Assay of Immobilized Enzyme
This protocol provides a general framework for assessing the catalytic activity of the immobilized enzyme. The specific substrate and detection method will depend on the enzyme being studied.
Materials:
-
Immobilized enzyme on the NTA-functionalized surface
-
Substrate solution (specific to the enzyme)
-
Reaction Buffer (optimal for enzyme activity)
-
Detection reagents and instrument (e.g., spectrophotometer, fluorometer)
Procedure:
-
Equilibration: Equilibrate the immobilized enzyme surface with the reaction buffer.
-
Initiate Reaction: Introduce the substrate solution to the surface to start the enzymatic reaction.
-
Monitor Product Formation: Monitor the formation of the product over time. This can be done in real-time if the product has a detectable signal (e.g., colorimetric or fluorescent) or by taking aliquots of the reaction mixture at different time points and analyzing them.
-
Calculate Specific Activity: Determine the initial reaction rate and calculate the specific activity of the immobilized enzyme (e.g., in units of product formed per minute per mg of immobilized enzyme).
-
Control Experiments: Perform control experiments with a bare activated surface (no enzyme) to account for any non-enzymatic substrate conversion. Also, compare the activity with the same amount of free enzyme in solution to determine the effect of immobilization on activity.
Visualizations
Diagram 1: Principle of His-tag Mediated Enzyme Immobilization
References
- 1. scienceopen.com [scienceopen.com]
- 2. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of immobilization technology in industrial and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immobilization of His-Tagged Proteins on Various Solid Surfaces Using NTA-Modified Chitosan [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Use of immobilized enzymes in drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of Immobilized Enzymes' Applications in Pharmaceutical, Chemical, and Food Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. Preparation of Protein Nanoparticles Using NTA End Functionalized Polystyrenes on the Interface of a Multi-Laminated Flow Formed in a Microchannel - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in His-Tag Protein Purification with Ni-NTA
Welcome to the technical support center for His-tag protein purification. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low protein yield when using Nickel-Nitrilotriacetic Acid (Ni-NTA) resin.
Frequently Asked Questions (FAQs)
Q1: My His-tagged protein is not binding to the Ni-NTA resin. What are the common causes?
A1: Several factors can prevent your His-tagged protein from binding to the Ni-NTA resin. The most common reasons include:
-
Inaccessible His-tag: The polyhistidine tag may be buried within the three-dimensional structure of the folded protein, preventing it from interacting with the nickel ions on the resin.[1][2]
-
Suboptimal Buffer Conditions: The composition of your lysis and binding buffers is critical. The presence of chelating agents (e.g., EDTA) or reducing agents (e.g., DTT) can strip the nickel ions from the resin, inhibiting protein binding.[2][3][4] Additionally, a low pH can protonate the histidine residues, preventing their coordination with the nickel ions.[1][2]
-
High Imidazole (B134444) Concentration in Lysis/Binding Buffer: While low concentrations of imidazole can help reduce non-specific binding, excessively high concentrations will compete with the His-tag for binding to the Ni-NTA resin.[1][5]
-
Low Protein Expression: The concentration of your target protein in the lysate may be too low to detect significant binding.
-
His-tag Degradation: Proteases present in the cell lysate may have cleaved the His-tag from your protein of interest.[6]
Q2: I am observing a low yield of my protein in the elution fraction. What could be the problem?
A2: Low yield in the final eluate can stem from issues at various stages of the purification process:
-
Inefficient Elution: The elution buffer may not be optimal for releasing your protein from the resin. This could be due to an insufficient concentration of imidazole or a pH that is not low enough to disrupt the His-tag-Ni-NTA interaction.[7]
-
Protein Precipitation on the Column: Your protein might be precipitating on the column during purification, leading to a lower recovery in the eluate.[7] This can be caused by high protein concentration or suboptimal buffer conditions.
-
Protein Degradation: Proteases can degrade your target protein throughout the purification process, reducing the amount of full-length, active protein recovered.[6][8]
-
Stringent Wash Conditions: Overly harsh wash conditions, such as high imidazole concentrations or extreme pH, can prematurely strip your target protein from the resin along with contaminants.[9][10]
-
Column Overloading: Exceeding the binding capacity of the Ni-NTA resin can lead to the loss of your target protein in the flow-through.[11][12][13]
Q3: How can I improve the purity of my His-tagged protein?
A3: Improving protein purity often involves optimizing the wash steps and buffer compositions:
-
Optimize Imidazole Concentration in Wash Buffer: Gradually increasing the imidazole concentration in the wash buffer can help remove weakly bound, non-specific proteins.[9][10] This needs to be carefully optimized for each protein to avoid eluting the target protein.
-
Increase Salt Concentration: Including a higher concentration of salt (e.g., up to 1 M NaCl) in the wash buffer can help disrupt non-specific ionic interactions between contaminating proteins and the resin.[9][14]
-
Add Detergents: Non-ionic detergents like Tween-20 or Triton X-100 (0.05-0.1%) can be added to the lysis, wash, and elution buffers to reduce non-specific hydrophobic interactions.[7][9]
-
Incorporate Additional Wash Steps: Performing extra wash steps can help to more thoroughly remove non-specifically bound proteins.[9][10]
-
Consider a Different Metal Ion: If purity issues persist, using a resin charged with a different metal ion, such as cobalt (Co2+), may offer higher selectivity and result in a purer protein.[15]
Troubleshooting Guides
Issue 1: No or Low Binding of His-tagged Protein to Ni-NTA Resin
This guide will help you diagnose and resolve issues where your His-tagged protein is not binding to the Ni-NTA column.
Caption: Troubleshooting workflow for no or low protein binding.
Protocol 1: Verifying Protein Expression via SDS-PAGE and Western Blot
-
Take samples from your cell culture before and after induction.
-
Lyse a small aliquot of the post-induction cells. Separate the lysate into soluble and insoluble (pellet) fractions by centrifugation.
-
Run all samples (pre-induction, post-induction total lysate, soluble fraction, and insoluble fraction) on an SDS-PAGE gel.
-
Visualize the proteins by Coomassie staining to check for a band of the expected molecular weight in the post-induction samples.
-
For more definitive confirmation, perform a Western blot using an anti-His-tag antibody to verify the presence of the His-tagged protein in the soluble fraction.[7]
Protocol 2: Test Purification under Denaturing Conditions
If the His-tag is suspected to be inaccessible, performing a small-scale purification under denaturing conditions can confirm this.[1][2]
-
Lysis Buffer Preparation: Prepare a lysis buffer containing a strong denaturant.
-
Buffer Composition: 50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole, 8 M Urea or 6 M Guanidine Hydrochloride, pH 8.0.
-
-
Cell Lysis: Resuspend the cell pellet in the denaturing lysis buffer and lyse the cells.
-
Binding: Apply the denatured lysate to a small volume of equilibrated Ni-NTA resin.
-
Wash and Elute: Wash and elute the protein using buffers that also contain the denaturant.
-
Analysis: Analyze the fractions by SDS-PAGE. If the protein binds under these conditions but not under native conditions, the His-tag is likely buried.
Table 1: Recommended Buffer Modifications for Binding Issues
| Issue | Problematic Component | Recommended Modification |
| No Binding | EDTA/EGTA | Remove from all buffers. Use an EDTA-free protease inhibitor cocktail.[2][16] |
| No Binding | DTT/β-mercaptoethanol | Remove or use a compatible resin. Some resins tolerate low concentrations.[2][4] |
| No Binding | Low pH | Adjust pH of all buffers to 7.5 - 8.0.[1][2] |
| Low Binding | High Imidazole | Reduce imidazole concentration in the lysis and binding buffers to 5-10 mM or remove it entirely.[1] |
Issue 2: Low Protein Yield in Elution Fractions
This section provides guidance on how to increase the recovery of your target protein during the elution step.
Caption: Decision tree for troubleshooting low elution yield.
Protocol 3: Optimizing Imidazole Concentration for Elution
The optimal imidazole concentration for elution can be protein-dependent. A stepwise or linear gradient elution can help determine the ideal concentration.[11]
-
Prepare Elution Buffers: Prepare a series of elution buffers with increasing concentrations of imidazole (e.g., 50 mM, 100 mM, 150 mM, 200 mM, 250 mM, 500 mM) in the same base buffer as your binding and wash buffers.
-
Stepwise Elution: After the wash steps, apply each elution buffer sequentially to the column, collecting separate fractions for each concentration.
-
Analysis: Analyze the collected fractions by SDS-PAGE to determine the imidazole concentration at which your protein of interest begins to elute and the concentration at which it is fully eluted. This will help you design a more effective elution protocol.
Table 2: Typical Buffer Compositions for His-tag Purification
| Buffer Type | 50 mM Sodium Phosphate (pH 8.0) | 300-500 mM NaCl | Imidazole | Other Additives (Optional) |
| Lysis Buffer | ✓ | ✓ | 10-20 mM | Lysozyme, DNase, Protease Inhibitors[17] |
| Binding Buffer | ✓ | ✓ | 10-20 mM | |
| Wash Buffer | ✓ | ✓ | 20-40 mM | 0.1% Tween-20 |
| Elution Buffer | ✓ | ✓ | 250-500 mM |
Protocol 4: Assessing and Preventing Protein Degradation
-
Sample Collection: Collect samples at each stage of the purification process: crude lysate, clarified lysate, flow-through, wash fractions, and elution fractions.
-
SDS-PAGE Analysis: Run all samples on an SDS-PAGE gel. Look for the appearance of lower molecular weight bands in the later stages of purification that are not present in the initial lysate. These may indicate degradation.
-
Western Blot: Perform a Western blot with an anti-His-tag antibody. The presence of multiple bands reacting with the antibody is a strong indication of protein degradation.[6]
-
Preventative Measures:
By systematically addressing these common issues, you can significantly improve the yield and purity of your His-tagged protein purification using Ni-NTA chromatography.
References
- 1. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. How to overcome issues with low or no recovery of his-tagged proteins | Cytiva [cytivalifesciences.com.cn]
- 4. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. storage.by.prom.st [storage.by.prom.st]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 8. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 9. neb.com [neb.com]
- 10. neb.com [neb.com]
- 11. med.upenn.edu [med.upenn.edu]
- 12. What is the binding capacity of the Ni-NTA Superflow Cartridges? [qiagen.com]
- 13. serva.de [serva.de]
- 14. researchgate.net [researchgate.net]
- 15. bio-works.com [bio-works.com]
- 16. Choice of lysis buffer – Protein Expression and Purification Core Facility [embl.org]
- 17. neb.com [neb.com]
Ni-NTA resin regeneration and recharging protocol issues
Welcome to the Technical Support Center for Ni-NTA resin regeneration and recharging. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during protein purification workflows.
Frequently Asked Questions (FAQs)
Q1: How often should I regenerate my Ni-NTA resin?
A1: For optimal performance and to prevent cross-contamination, it is recommended to regenerate the resin after each use, especially when purifying different proteins. However, if purifying the same protein, the resin can be used up to five times before regeneration is necessary.[1][2] If you observe a decrease in yield or a change in resin color, regeneration is advised.[3]
Q2: My Ni-NTA resin has changed color. What does this mean and what should I do?
A2:
-
Brownish-gray: This indicates that the nickel ions have been reduced, potentially by agents like DTT or β-mercaptoethanol in your buffers.[4][5][6] You will need to strip the column and recharge it with Ni2+ ions.
-
White: This signifies that the nickel ions have been stripped from the resin, likely due to the presence of strong chelating agents like EDTA or EGTA.[4][5] While some sources suggest that reusing stripped resin is not recommended[4][5], others provide protocols for recharging.
-
Lighter Blue: A lightening of the characteristic blue color can occur during elution with imidazole (B134444), as the nickel ions are displaced. This is a normal part of the process.[7]
Q3: Can I reuse Ni-NTA resin to purify a different His-tagged protein?
A3: To prevent cross-contamination between different protein preparations, it is best practice to use a dedicated column for each specific protein.[2] If you must reuse the resin for a different protein, a thorough regeneration and recharging protocol must be performed.[8]
Q4: What are the storage recommendations for Ni-NTA resin?
A4: Ni-NTA resin should be stored as a 50% slurry in 20% ethanol (B145695) at 4°C to inhibit microbial growth.[2][3] Do not freeze the resin.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Low Protein Yield
Problem: The final yield of your purified His-tagged protein is lower than expected.
| Possible Cause | Recommended Solution |
| Poor protein expression or solubility. | Optimize protein expression conditions (e.g., induction time, temperature).[2] If the protein is in inclusion bodies, use denaturing purification conditions.[2] |
| His-tag is inaccessible. | The His-tag may be buried within the protein's structure. Try purification under denaturing conditions or re-engineer the protein with the tag at the opposite terminus or with a flexible linker. |
| Presence of chelating or reducing agents in buffers. | Avoid EDTA and DTT in your buffers.[10] If a reducing agent is necessary, use up to 20 mM β-mercaptoethanol.[4][5] |
| Compromised resin. | Use fresh Ni-NTA resin for novel proteins.[10] Regenerate and recharge used resin according to the recommended protocol. |
| Incorrect buffer pH. | Ensure the pH of your binding and wash buffers is optimal for His-tag binding (typically pH 7.4-8.0).[11] |
High Non-Specific Binding
Problem: The eluted protein fraction contains a significant amount of contaminating proteins.
| Possible Cause | Recommended Solution |
| Insufficient washing. | Increase the volume of the wash buffer or the number of wash steps.[2][12] |
| Suboptimal imidazole concentration in wash buffer. | Include a low concentration of imidazole (10-20 mM) in your lysis and wash buffers to reduce the binding of host proteins with low affinity for the resin.[13][14] |
| Non-specific ionic or hydrophobic interactions. | Increase the salt concentration (up to 2 M NaCl) in your buffers to disrupt ionic interactions.[13][15] To reduce hydrophobic interactions, consider adding detergents like Tween-20 (up to 2%) or additives such as glycerol (B35011) (up to 50%).[13][15] |
| Contaminants associated with the target protein. | Add detergents or reducing agents during cell sonication.[16] A second purification step, such as size-exclusion chromatography, may be necessary.[17] |
Column Clogging or Slow Flow Rate
Problem: The column flow rate is significantly reduced or has stopped completely.
| Possible Cause | Recommended Solution |
| Presence of cell debris or precipitates in the lysate. | Clarify the cell lysate thoroughly by centrifugation and filtration (0.22 or 0.45 µm filter) before loading it onto the column.[16] |
| High viscosity of the sample. | This can be due to a high concentration of nucleic acids. Treat the lysate with DNase to reduce viscosity.[16][18] |
| Resin has run dry. | If air has entered the column, gently resuspend the top of the resin bed in buffer to remove air bubbles, then allow it to resettle.[19] |
Experimental Protocols
Below are detailed methodologies for regenerating and recharging your Ni-NTA resin. Volumes are provided in terms of bed volume (BV), where 1 BV is the volume of the settled resin in the column.
Standard Regeneration Protocol
This protocol is suitable for routine cleaning of the resin between purifications of the same protein.
| Step | Reagent | Volume | Incubation/Action |
| 1 | 20 mM MES buffer, pH 5.0 | 10 BV | Wash |
| 2 | Distilled water | 10 BV | Wash |
| 3 | 20% Ethanol | 10 BV | Wash for storage |
Source:[2]
Stripping and Recharging Protocol
This comprehensive protocol should be used when the resin shows signs of reduced performance, has changed color, or will be used to purify a different protein.
| Step | Reagent | Volume | Incubation/Action |
| 1 | 6 M Guanidine-HCl, 0.2 M Acetic Acid | 2 BV | Wash to remove strongly bound proteins.[3] |
| 2 | Distilled water | 5 BV | Wash.[3] |
| 3 | 2% SDS | 3 BV | Wash to remove precipitated proteins and lipids.[3] |
| 4 | Distilled water | 5 BV | Wash.[20] |
| 5 | 100 mM EDTA, pH 8.0 | 5-10 BV | Strip Ni2+ ions from the resin. The resin will turn white.[3][20] |
| 6 | Distilled water | 5-10 BV | Thoroughly wash to remove all traces of EDTA.[3][9] |
| 7 | 100 mM NiSO4 | 2-5 BV | Recharge the resin with nickel ions. The resin should regain its blue color.[3][20] |
| 8 | Distilled water | 5-10 BV | Wash to remove excess, unbound Ni2+ ions.[9][20] |
| 9 | 20% Ethanol | 10 BV | Equilibrate for storage.[1] |
Note: For resins exposed to reducing agents, a wash with 1-3% HCl for a short duration may be necessary to strip the reduced nickel before proceeding with the EDTA wash.[1]
Visual Workflow
The following diagram illustrates the logical workflow for troubleshooting common Ni-NTA resin issues.
Caption: Troubleshooting workflow for Ni-NTA resin issues.
References
- 1. cube-biotech.com [cube-biotech.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. 3187 - Why does the Ni-NTA resin turn reddish-brown after mixing with the lysates? [qiagen.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. ubpbio.com [ubpbio.com]
- 13. How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification? [qiagen.com]
- 14. researchgate.net [researchgate.net]
- 15. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 16. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 17. Protein purification via consecutive histidine–polyphosphate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. lifetein.com [lifetein.com]
Technical Support Center: Optimizing Imidazole Concentration in Ni-NTA Chromatography
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize the use of imidazole (B134444) in Nickel-Nitriloacetic Acid (Ni-NTA) affinity chromatography for His-tagged protein purification.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during Ni-NTA chromatography, with a focus on the role of imidazole.
Q1: What are the recommended starting concentrations for imidazole in my buffers?
A: The optimal imidazole concentration is protein-dependent and often requires empirical determination.[1] However, good starting points are generally:
-
Lysis/Binding Buffer: 10–40 mM imidazole.[2] This helps to minimize the binding of host proteins that have histidine-rich regions.[3]
-
Wash Buffer: 20–50 mM imidazole. The concentration can be gradually increased to remove weakly bound, non-specific proteins.[4][5]
-
Elution Buffer: 250–500 mM imidazole. This concentration is typically sufficient to competitively displace the His-tagged protein from the Ni-NTA resin.[3][2]
Q2: I'm seeing many non-specific bands in my elution fraction. How can I improve purity?
A: Contaminating proteins are a common issue. To improve the purity of your target protein, consider the following strategies:
-
Increase Imidazole in Lysis and Wash Buffers: Adding a low concentration of imidazole (10-20 mM) to your lysis and binding buffer can significantly reduce non-specific binding from the start.[1][6] Subsequently, increasing the imidazole concentration in the wash buffer (e.g., in 10 mM increments) can remove contaminants that bind weakly to the resin.[7]
-
Optimize NaCl Concentration: Increasing the salt concentration (up to 0.5 M - 1 M NaCl) in all your buffers can help disrupt non-specific ionic interactions between contaminating proteins and the resin.[6][7]
-
Use Additives: Incorporating non-ionic detergents like Tween-20 or Triton X-100 (up to 2%) or additives like glycerol (B35011) (up to 50%) can reduce non-specific hydrophobic interactions.[1]
-
Perform Additional Wash Steps: Simply increasing the number of wash steps (e.g., up to 5 washes) can improve purity by ensuring all unbound and weakly bound proteins are removed.[7]
Q3: My His-tagged protein is not binding to the Ni-NTA resin. What could be the problem?
A: Failure to bind can be frustrating. Here are several potential causes and solutions:
-
Inaccessible His-tag: The His-tag may be buried within the protein's tertiary structure. To test this, try purifying the protein under denaturing conditions (e.g., using 6 M guanidine-HCl or 8 M urea) to expose the tag.[8] If it binds under these conditions, you may need to re-engineer the protein with a longer, flexible linker between the tag and the protein.
-
Incorrect Buffer Composition:
-
Chelating or Reducing Agents: Ensure your lysis buffer does not contain high concentrations of chelating agents like EDTA or reducing agents like DTT, as these can strip the Nickel ions from the resin, inactivating it.[9]
-
pH Issues: The binding of histidine to Ni-NTA is pH-dependent. Ensure your buffer pH is between 7.4 and 8.0.[9][10] Remember that adding imidazole can lower the buffer's pH, so it's crucial to re-adjust the pH after its addition.[9]
-
Excessive Imidazole: While low levels of imidazole in the lysis buffer reduce non-specific binding, a concentration that is too high may prevent your target protein from binding, especially if it has a low expression level or weaker affinity.[8][9] Try reducing or removing imidazole from the lysis buffer.
-
-
Compromised Resin: The Ni-NTA resin may be old or have been stripped of its nickel ions. Use fresh resin or regenerate it according to the manufacturer's protocol.[11]
Q4: My protein yield is very low. How can I increase it?
A: Low yield can result from the protein being lost at various stages of the purification process.
-
Reduce Imidazole in Wash Buffer: While high imidazole concentrations in the wash buffer improve purity, they can also prematurely elute your target protein, thus reducing the final yield.[7] Analyze your wash fractions by SDS-PAGE to see if your protein is being washed away. If so, decrease the imidazole concentration.
-
Check Protein Expression and Solubility: First, confirm that the protein is being expressed well and is present in the soluble fraction of the cell lysate. If the protein is in inclusion bodies, you will need to use a denaturing purification protocol.[11]
-
Elution Conditions are Too Mild: If your protein binds very tightly, the standard elution buffer might not be sufficient. You can try increasing the imidazole concentration in the elution buffer.
Q5: Should I use a step gradient or a linear gradient for elution?
A: Both methods have their advantages and are useful in different scenarios.
-
Linear Gradient: A linear gradient involves a gradual increase in imidazole concentration over several column volumes. This method is excellent for optimizing purification for a new protein, as it allows you to determine the precise imidazole concentration at which your protein elutes, often separating it from contaminants with different binding affinities.[12][13]
-
Step Gradient: A step gradient uses a series of buffers with discrete, increasing concentrations of imidazole. This method is faster and simpler to execute, making it ideal for routine purifications once the optimal elution conditions are known.[2] For example, after a wash with 40 mM imidazole, you might elute directly with 250 mM or 500 mM imidazole.
Q6: Does imidazole need to be removed from my final protein sample?
A: Yes, for most downstream applications, it is crucial to remove imidazole. High concentrations of imidazole can interfere with subsequent experiments, such as enzyme activity assays, structural studies, or cell-based assays.[14][15] Additionally, its presence can sometimes lead to protein precipitation over time.[14][16] Common removal methods include dialysis, desalting columns (size-exclusion chromatography), or buffer exchange using centrifugal concentrators.[14][17]
Quantitative Data Summary
The tables below provide recommended concentration ranges for imidazole and other common additives used in Ni-NTA chromatography.
Table 1: Recommended Imidazole Concentrations for Ni-NTA Chromatography
| Purification Stage | Imidazole Concentration (mM) | Purpose |
| Lysis / Binding | 10 - 40 | Prevents binding of host proteins with low affinity for the resin.[2][6][8] |
| Washing | 20 - 50 | Removes non-specifically bound contaminant proteins.[4][5] |
| Elution | 250 - 500 | Competitively displaces the His-tagged protein from the resin.[3][2] |
Table 2: Common Buffer Additives for Optimizing Purity and Stability
| Additive | Typical Concentration | Purpose |
| NaCl | 300 mM - 1 M | Reduces non-specific ionic interactions.[6][7] |
| Glycerol | 10% - 50% | Stabilizes the protein and reduces non-specific hydrophobic interactions.[1][6] |
| Triton X-100 / Tween-20 | 0.1% - 2% | Non-ionic detergents that reduce non-specific hydrophobic interactions.[1][7] |
| β-mercaptoethanol (BME) | up to 20 mM | A reducing agent that can prevent co-purification of proteins linked by disulfide bonds.[1] |
Experimental Protocols
Protocol 1: Preparation of Ni-NTA Buffers (Native Conditions)
This protocol describes the preparation of standard buffers for purifying a His-tagged protein under native conditions.
Materials:
-
Sodium Phosphate (B84403) (monobasic and dibasic)
-
Sodium Chloride (NaCl)
-
High-purity Imidazole[2]
-
Deionized water
-
HCl / NaOH for pH adjustment
-
0.45 µm filter
Procedure:
-
Prepare Base Buffer (1L): 20 mM Sodium Phosphate, 500 mM NaCl, pH 7.4.
-
Dissolve the appropriate amounts of sodium phosphate and NaCl in ~800 mL of deionized water.
-
Adjust the pH to 7.4 using HCl or NaOH.
-
Bring the final volume to 1L.
-
-
Prepare Lysis/Binding Buffer (100 mL): 20 mM Sodium Phosphate, 500 mM NaCl, 20 mM Imidazole, pH 7.4.
-
Take an aliquot of the Base Buffer.
-
Add solid imidazole to a final concentration of 20 mM.
-
Re-adjust the pH to 7.4, as imidazole can alter it.[9]
-
Filter the buffer through a 0.45 µm filter.
-
-
Prepare Wash Buffer (100 mL): 20 mM Sodium Phosphate, 500 mM NaCl, 40 mM Imidazole, pH 7.4.
-
Take an aliquot of the Base Buffer.
-
Add solid imidazole to a final concentration of 40 mM.
-
Re-adjust the pH to 7.4.
-
Filter the buffer through a 0.45 µm filter.
-
-
Prepare Elution Buffer (50 mL): 20 mM Sodium Phosphate, 500 mM NaCl, 250 mM Imidazole, pH 7.4.
-
Take an aliquot of the Base Buffer.
-
Add solid imidazole to a final concentration of 250 mM.
-
Re-adjust the pH to 7.4.
-
Filter the buffer through a 0.45 µm filter.
-
-
Store all buffers at 4°C.
Protocol 2: Small-Scale His-tagged Protein Purification (Gravity Flow)
This protocol outlines a general procedure for purifying a His-tagged protein from a clarified E. coli lysate.
Procedure:
-
Resin Equilibration:
-
Add 1 mL of Ni-NTA resin slurry to a gravity-flow column.
-
Allow the storage buffer (e.g., 20% ethanol) to drain.
-
Equilibrate the resin by washing with 5-10 column volumes of Lysis/Binding Buffer.[2]
-
-
Protein Binding:
-
Apply the clarified cell lysate to the equilibrated column.
-
Allow the lysate to flow through the column by gravity. For enhanced binding, you can collect the flow-through and re-apply it to the column.
-
Collect the flow-through fraction for SDS-PAGE analysis.
-
-
Washing:
-
Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Continue washing until the absorbance at 280 nm of the flow-through returns to baseline.[2]
-
Collect wash fractions for SDS-PAGE analysis.
-
-
Elution:
-
Elute the target protein by applying 5 column volumes of Elution Buffer.[2]
-
Collect the eluate in separate 0.5 mL or 1 mL fractions.
-
-
Analysis:
-
Analyze all collected fractions (lysate, flow-through, wash, and elution fractions) by SDS-PAGE to assess purity and yield.
-
Determine the protein concentration in the elution fractions (e.g., via Bradford assay or A280 measurement).
-
Visual Guides and Workflows
Caption: General workflow for His-tagged protein purification using Ni-NTA chromatography.
Caption: Troubleshooting flowchart for common Ni-NTA purification issues.
References
- 1. How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification? [qiagen.com]
- 2. Purification of Histidine-Tagged Recombinant Proteins Using Ni Sepharose® High Performance [sigmaaldrich.com]
- 3. Efficient Purification of Polyhistidine-Tagged Recombinant Proteins Using Functionalized Corundum Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. neb.com [neb.com]
- 8. iba-lifesciences.com [iba-lifesciences.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Ni-NTA Affinity Chromatography to Characterize Protein–Protein Interactions During Fe-S Cluster Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biology.stackexchange.com [biology.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
how to prevent protein degradation during Ni-NTA purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein degradation during Ni-NTA purification of His-tagged proteins.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing multiple lower molecular weight bands on my SDS-PAGE after Ni-NTA purification, suggesting my protein is being degraded. What are the common causes and how can I prevent this?
A1: Protein degradation during Ni-NTA purification is a common issue, primarily caused by proteases released during cell lysis. These enzymes can cleave your target protein, leading to truncated forms and loss of yield and activity. Here’s a breakdown of the causes and solutions:
-
Cause 1: Protease Activity: Host cells (e.g., E. coli) contain a variety of proteases that are released into the lysate upon cell disruption.
-
Solution: The most effective way to combat this is by adding a protease inhibitor cocktail to your lysis buffer immediately before use.[1][2] Since metalloproteases are a common culprit and EDTA (a common metalloprotease inhibitor) can strip the nickel from the Ni-NTA resin, it is crucial to use an EDTA-free protease inhibitor cocktail.[3][4] Alternatively, individual protease inhibitors can be added.
-
-
Cause 2: Suboptimal Temperature: Proteases are enzymes with optimal temperature ranges for activity.
-
Cause 3: Extended Purification Time: The longer your protein is in the crude lysate, the more time proteases have to act on it.
-
Solution: Work quickly and efficiently throughout the purification process.[1] Aim to complete the purification in a single day if possible.
-
-
Cause 4: Inappropriate Buffer Conditions: The pH and composition of your buffers can influence protease activity and protein stability.
Q2: I'm using a protease inhibitor cocktail, but I still see degradation. What else can I do?
A2: If a standard protease inhibitor cocktail isn't sufficient, consider the following advanced strategies:
-
Increase Inhibitor Concentration: You may need to empirically determine the optimal concentration of your protease inhibitor cocktail.
-
Use Specific Inhibitors: If you can identify the class of protease causing the degradation (e.g., serine, cysteine, metalloprotease), you can add specific inhibitors at higher concentrations. For instance, PMSF or AEBSF for serine proteases, and bestatin (B1682670) for aminopeptidases. Note that PMSF has a short half-life in aqueous solutions and should be added fresh.[9]
-
Consider Denaturing Purification: If your protein can be refolded, performing the purification under denaturing conditions (e.g., with 6M guanidinium-HCl or 8M urea) will inactivate all proteases.[5][10] The denaturant is then removed to allow the protein to refold, either on-column or after elution.
-
Optimize Expression Conditions: Inducing protein expression at a lower temperature (e.g., 16-20°C) for a longer period can sometimes lead to a more properly folded and less susceptible protein.[1]
-
Check for In-vivo Degradation: It's possible the degradation is occurring within the host cells before lysis.[11] You can check this by running a sample of the cell pellet immediately after induction on an SDS-PAGE gel. If degradation is already present, you may need to try a different expression strain or optimize your expression conditions.
Q3: Can my sample handling and storage contribute to protein degradation?
A3: Absolutely. Proper sample handling is critical to minimize degradation.
-
Avoid Repeated Freeze-Thaw Cycles: Freeze-thaw cycles can damage proteins and make them more susceptible to proteolysis.[12] Aliquot your samples before freezing if you need to use them multiple times.
-
Flash Freeze for Long-Term Storage: For long-term storage, flash-freeze your purified protein in liquid nitrogen and store it at -80°C.[1] Adding cryoprotectants like glycerol (B35011) (10-50%) can also help maintain protein stability.[1][13]
-
Process Eluted Fractions Immediately: Once your protein is eluted from the column, it is in a relatively pure state and may be less stable. Proceed with downstream applications or buffer exchange immediately.[14][15] High concentrations of imidazole (B134444) in the elution buffer can sometimes promote protein precipitation.[14]
Quantitative Data Summary
The following tables provide recommended starting concentrations for common additives used to prevent protein degradation and improve purification efficiency. Note that optimal concentrations should be determined empirically for each specific protein.
| Component | Recommended Concentration | Purpose | Reference |
| Protease Inhibitor Cocktail | 1X (manufacturer's recommendation) | Inhibit a broad range of proteases | [1] |
| PMSF | 0.1 - 1 mM | Inhibit serine proteases | [1][2] |
| Benzamidine | 1 - 5 mM | Inhibit serine proteases | [1] |
| Leupeptin | 1 - 10 µM | Inhibit serine and cysteine proteases | |
| Pepstatin A | 1 µM | Inhibit aspartic proteases | [8] |
| EDTA (in lysis, if compatible) | 1 - 5 mM | Inhibit metalloproteases | [1][16] |
| Buffer Additive | Recommended Concentration | Purpose | Reference |
| NaCl | 300 - 500 mM (up to 2M) | Reduce non-specific ionic interactions | [4][13] |
| Glycerol | 10 - 50% | Stabilize protein, prevent aggregation | [1][13] |
| Imidazole (in lysis/wash) | 10 - 40 mM | Reduce binding of contaminating proteins | [13][17] |
| Triton X-100 or Tween 20 | 0.1 - 2% | Reduce non-specific hydrophobic interactions | [13][18] |
| β-mercaptoethanol | 5 - 20 mM | Prevent disulfide bond formation with contaminants | [4][13] |
Experimental Protocols
Protocol 1: Addition of Protease Inhibitors to Lysis Buffer
-
Prepare your lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0).
-
Chill the lysis buffer to 4°C.
-
Immediately before cell lysis, add the protease inhibitor cocktail to the recommended final concentration (e.g., 1X for a commercial cocktail). If using individual inhibitors, add them from concentrated stock solutions. For example, add PMSF from a 100 mM stock in isopropanol (B130326) to a final concentration of 1 mM.
-
Gently mix the buffer to ensure the inhibitors are evenly distributed.
-
Proceed immediately with cell lysis.
Protocol 2: Screening for Optimal Imidazole Concentration in Wash Buffer
-
Prepare a series of wash buffers with increasing concentrations of imidazole (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM) in your standard wash buffer base (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0).
-
After loading your cleared lysate onto the equilibrated Ni-NTA column, divide the resin into equal aliquots in separate columns (if possible) or perform sequential washes on the same column.
-
Wash each aliquot/column with one of the prepared wash buffers.
-
Collect the flow-through from each wash step.
-
Elute the protein from each column using a high concentration of imidazole (e.g., 250-500 mM).
-
Analyze the wash and elution fractions for each imidazole concentration by SDS-PAGE.
-
The optimal imidazole concentration will effectively remove contaminants in the wash step without causing significant elution of your target protein.[18]
Visualization
Workflow for Troubleshooting Protein Degradation in Ni-NTA Purification
Caption: A flowchart outlining the key steps to troubleshoot and prevent protein degradation during Ni-NTA purification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Ni-NTA Affinity Chromatography to Characterize Protein–Protein Interactions During Fe-S Cluster Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 13. How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification? [qiagen.com]
- 14. Protein precipitated while kept at 4C over night after elution from a Ni-NTA col - Protein Expression and Purification [protocol-online.org]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Protein purification via consecutive histidine–polyphosphate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. signalchemdx.com [signalchemdx.com]
- 18. neb.com [neb.com]
Technical Support Center: Optimizing Ni-NTA Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding to Nickel-Nitriloacetic Acid (Ni-NTA) resin during protein purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of non-specific binding to Ni-NTA resin?
Non-specific binding of contaminating proteins to Ni-NTA resin is a common issue in His-tagged protein purification. The primary causes include:
-
Ionic Interactions: Host proteins with a net negative charge can interact with the positively charged nickel ions on the resin.
-
Hydrophobic Interactions: Proteins with exposed hydrophobic patches can bind to the resin matrix itself.
-
Presence of Histidine-rich Proteins: Some endogenous proteins in the expression host (e.g., E. coli) are naturally rich in histidine residues and can bind to the Ni-NTA resin.
-
Protein Aggregation: Your target protein might aggregate and trap other proteins, leading to their co-elution.
-
Disulfide Bond Formation: Contaminating proteins can form disulfide bonds with your protein of interest and co-purify.
Q2: How can I quickly reduce non-specific binding during my purification?
Several quick adjustments to your protocol can significantly reduce non-specific binding:
-
Add Imidazole (B134444) to Lysis and Wash Buffers: Including a low concentration of imidazole (typically 10-20 mM) in your lysis and wash buffers can help prevent weakly binding contaminants from associating with the resin.[1] The optimal concentration should be determined empirically for each protein.[1]
-
Increase Salt Concentration: Increasing the sodium chloride (NaCl) concentration in your buffers (up to 2 M) can disrupt non-specific ionic interactions between contaminating proteins and the resin.[1]
-
Thorough Washing: Ensure that the resin is thoroughly washed after binding the lysate. Using additional wash steps (up to 5 washes) can improve purity.[2] Make sure the beads are fully resuspended during each wash step.[2]
Q3: What is the optimal concentration of imidazole to use?
The optimal imidazole concentration varies depending on the specific protein and its expression level. A general approach is to start with 10-20 mM imidazole in the lysis and wash buffers.[1] For many proteins, 20 to 40 mM imidazole in the binding buffer is suitable.[3] If your target protein is eluting during the wash steps, you may need to reduce the imidazole concentration to 1-5 mM. Conversely, if you still observe significant contamination, you can incrementally increase the imidazole concentration in the wash buffer in 10 mM increments.[2]
Q4: Can I use additives in my buffers to reduce non-specific binding?
Yes, several additives can be included in your lysis, wash, and elution buffers to minimize non-specific binding:
-
Detergents: Non-ionic detergents like Triton X-100 and Tween 20 (at concentrations of 0.05-2%) can reduce hydrophobic interactions.[1][2]
-
Glycerol (B35011): Adding glycerol (up to 50%) can also help to reduce non-specific hydrophobic interactions.[1]
-
Reducing Agents: Including a reducing agent like β-mercaptoethanol (up to 20 mM) in the lysis buffer can prevent the co-purification of host proteins that may have formed disulfide bonds with your target protein.[1]
Troubleshooting Guides
Guide 1: Systematic Optimization of Buffer Components
If you are still experiencing high levels of non-specific binding after initial troubleshooting, a more systematic approach to optimizing your buffer components is recommended.
| Additive | Recommended Concentration | Purpose |
| Imidazole | 10 - 50 mM (in wash buffer) | Reduces binding of His-rich contaminants |
| NaCl | 300 mM - 2 M | Reduces ionic interactions |
| Triton X-100 / Tween 20 | 0.05% - 2% (v/v) | Reduces hydrophobic interactions |
| Glycerol | 10% - 50% (v/v) | Reduces hydrophobic interactions |
| β-mercaptoethanol | 1 - 20 mM | Reduces disulfide bond formation |
This protocol outlines a method for determining the optimal imidazole concentration for your specific protein.
-
Prepare a series of wash buffers with increasing imidazole concentrations (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM). Keep all other buffer components constant.
-
Equilibrate your Ni-NTA resin with your standard binding buffer (containing no or a very low concentration of imidazole).
-
Load your clarified cell lysate onto the equilibrated resin and allow it to bind.
-
Wash the resin sequentially with each of the prepared wash buffers, collecting the flow-through from each wash step.
-
Elute your target protein using your standard elution buffer (containing a high concentration of imidazole, e.g., 250-500 mM).
-
Analyze all collected fractions (flow-through from each wash and the elution fractions) by SDS-PAGE to determine the imidazole concentration at which contaminants are effectively removed without eluting your target protein.
Guide 2: Resin Regeneration
Proper regeneration of your Ni-NTA resin is crucial for maintaining its binding capacity and preventing cross-contamination between purifications.
This protocol provides a step-by-step guide for regenerating your Ni-NTA resin.
-
Wash the resin with 5-10 column volumes (CV) of distilled water.
-
Strip the nickel ions from the resin by washing with 5 CV of 100 mM EDTA, pH 8.0.
-
Wash the resin again with 5-10 CV of distilled water to remove the EDTA.
-
Recharge the resin with nickel ions by incubating with 2 CV of 100 mM NiSO4 for 5-10 minutes.
-
Wash the resin with 5-10 CV of distilled water to remove excess nickel ions.
-
Equilibrate the resin with your binding buffer before the next use or store it in 20% ethanol (B145695) at 4°C.
For a more stringent cleaning to remove precipitated proteins or lipids, you can include additional wash steps with 1.5 M NaCl or 30% isopropanol (B130326) before the stripping step.[4]
Visual Guides
Caption: Troubleshooting workflow for reducing non-specific binding.
Caption: Factors contributing to non-specific binding and mitigation strategies.
References
Technical Support Center: Ni-NTA Purification
Welcome to the technical support center for Immobilized Metal Affinity Chromatography (IMAC). This guide provides troubleshooting assistance for common issues encountered during the purification of His-tagged proteins using Nickel-NTA (Ni-NTA) resin, with a special focus on proteins with inaccessible or "hidden" His-tags.
Frequently Asked Questions (FAQs)
Q1: My His-tagged protein is not binding to the Ni-NTA column. What are the possible causes?
When a His-tagged protein fails to bind to a Ni-NTA column, there are several potential causes. These can be broadly categorized into issues with the protein itself, problems with the experimental buffers and conditions, or issues with the chromatography resin. A primary reason for binding failure is that the His-tag, while present, is inaccessible to the nickel ions on the resin because it is buried within the three-dimensional structure of the folded protein.[1][2]
Other common factors include:
-
His-tag Absence: The tag may have been cleaved off by proteases or was never correctly incorporated.[1]
-
Incorrect Buffer Composition:
-
pH: The buffer pH is too low (below ~7.4), causing the histidine residues to become protonated and unable to coordinate with the nickel ions.[1][2][3]
-
Imidazole (B134444): The concentration of imidazole in the lysis or binding buffer is too high, preventing the His-tag from competing for binding sites on the resin.[1][2][3]
-
Chelating Agents: The presence of strong chelating agents like EDTA or EGTA strips the Ni2+ ions from the NTA resin.[1][3]
-
Reducing Agents: High concentrations of reducing agents like DTT or B-mercaptoethanol can interfere with the Ni-NTA interaction.[3]
-
-
Resin Issues: The Ni-NTA resin may be old, compromised, or have a low binding capacity.
The following workflow provides a systematic approach to diagnosing the binding issue.
Q2: How can I confirm the His-tag is present on my protein?
The most reliable method to confirm the presence of the His-tag on your full-length protein is by Western blot analysis using an anti-His antibody.[4] This allows you to specifically detect the tagged protein in your crude lysate or flow-through fractions and verify it is the correct size.
Click for Experimental Protocol: Western Blot for His-tag Confirmation
Objective: To detect the presence of a His-tagged protein in a sample.
Materials:
-
SDS-PAGE gel and electrophoresis apparatus
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membrane[5]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibody: Anti-His-tag antibody (e.g., Penta-His)[5]
-
Secondary antibody: HRP-conjugated anti-mouse IgG[5]
-
Wash buffer: TBS with 0.1% Tween 20 (TBS-T)[6]
-
Chemiluminescent substrate (e.g., ECL)[7]
-
Imaging system
Methodology:
-
SDS-PAGE: Separate your protein samples (lysate, flow-through) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Dilute the anti-His primary antibody in blocking buffer (a 1:1000 dilution is a common starting point).[5] Incubate the membrane in this solution for 1 hour at room temperature or overnight at 4°C.[7]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBS-T to remove unbound primary antibody.[5][6]
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer (e.g., 1:10,000).[5] Incubate the membrane for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 5) to remove unbound secondary antibody.
-
Detection: Apply the chemiluminescent substrate according to the manufacturer's instructions.[7] Immediately capture the signal using an appropriate imager. A band at the expected molecular weight of your protein confirms the presence of the His-tag.
Q3: My Western blot confirms the tag is present, but the protein still won't bind. What does this mean?
If the His-tag is confirmed to be present on the intact protein but binding to the Ni-NTA resin fails under native conditions, the most probable cause is that the tag is inaccessible.[2] The protein's tertiary structure may fold in such a way that the His-tag is buried within the protein core, preventing it from interacting with the immobilized nickel ions.[2]
Q4: How can I expose a hidden His-tag to enable binding?
To expose a buried His-tag, you must disrupt the protein's tertiary structure. This is achieved by performing the purification under denaturing conditions using strong denaturants like 6 M guanidine (B92328) hydrochloride (Gu-HCl) or 8 M urea.[1][2][3] These agents unfold the protein, making the His-tag fully accessible for binding to the Ni-NTA resin.[8] If the protein binds successfully under these conditions, it confirms that the tag was hidden in its native state.[2][3]
Q5: What are the key differences between native and denaturing purification buffers?
The primary difference is the inclusion of a denaturing agent in all buffers used for denaturing purification (lysis, binding, wash, and sometimes elution). The base components (buffer salt, pH, NaCl) often remain similar.
| Buffer Component | Native Purification Conditions | Denaturing Purification Conditions | Purpose |
| Buffering Agent | 50 mM NaH2PO4 | 100 mM NaH2PO4 | Maintain pH |
| pH | ~8.0 | ~8.0 | Optimal for His-tag binding[9][10] |
| NaCl | 300-500 mM | 10-300 mM | Reduces ionic interactions[9][10] |
| Imidazole | 10-20 mM (in wash) | 10-20 mM (in wash) | Reduces non-specific binding[9][11] |
| Denaturant | None | 6 M Guanidine-HCl or 8 M Urea | Unfolds protein to expose tag[1][12] |
Q6: After purifying under denaturing conditions, can I recover my protein's activity?
Yes, it is often possible to refold the protein into its native, active conformation after purification. One common and effective method is on-column refolding . This involves gradually removing the denaturant while the protein is still bound to the Ni-NTA resin, allowing it to refold before elution.[13][14]
Click for Experimental Protocol: On-Column Protein Refolding
Objective: To refold a denatured, column-bound His-tagged protein into its native state before elution.
Principle: A linear gradient is used to slowly exchange the denaturant-containing buffer with a native buffer. This gradual change allows the protein to refold correctly while immobilized, which can reduce aggregation.[13]
Methodology (using an FPLC system):
-
Protein Binding: First, perform the lysis and binding steps under denaturing conditions (e.g., in buffer containing 6 M Gu-HCl or 8 M Urea) as per a standard denaturing protocol.
-
Initial Wash: Wash the column with several column volumes (CV) of denaturing binding buffer to remove unbound proteins.
-
Refolding Gradient: Set up a linear gradient over 10-20 CV from 100% Denaturing Buffer (e.g., 8 M Urea, 20 mM Tris, 500 mM NaCl, pH 8.0) to 100% Native Buffer (e.g., 20 mM Tris, 500 mM NaCl, pH 8.0). Run this gradient at a low flow rate (e.g., 0.2-0.5 mL/min for a 1 mL column) to allow time for refolding.[13][15]
-
Final Wash: Wash the column with 5-10 CV of Native Buffer to completely remove any residual denaturant.
-
Elution: Elute the now-refolded protein using Native Buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Analysis: Analyze the eluted fractions for protein concentration and assess biological activity to confirm successful refolding.
Q7: Are there alternatives to denaturing purification if my His-tag is partially hidden?
If the His-tag is only partially inaccessible or the protein is sensitive to harsh denaturation, you can try optimizing the native purification protocol with certain additives. These can sometimes induce minor conformational changes that improve tag exposure without complete unfolding.
| Additive | Typical Concentration | Potential Effect |
| NaCl | 0.5 M - 2.0 M | Reduces non-specific ionic interactions.[11][16] |
| Glycerol | 10% - 50% | Stabilizes proteins and can reduce hydrophobic interactions.[11][12] |
| Non-ionic Detergents | 0.1% - 2.0% (Triton X-100, Tween 20) | Can help solubilize proteins and reduce non-specific binding.[11][15][17] |
| Arginine | 50 - 500 mM | Can act as an aggregation suppressor during refolding.[14] |
If these approaches fail, consider re-engineering the protein. Moving the His-tag to the opposite terminus (N- vs. C-terminus) or introducing a flexible linker (e.g., a poly-glycine or poly-serine sequence) between the tag and the protein can increase its accessibility.[3]
References
- 1. Why do His tagged protein not binding to Ni beads? NovoPro [novoprolabs.com]
- 2. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. cube-biotech.com [cube-biotech.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. His Tag Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. qiagen.com [qiagen.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. personalpages.manchester.ac.uk [personalpages.manchester.ac.uk]
- 11. How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification? [qiagen.com]
- 12. iba-lifesciences.com [iba-lifesciences.com]
- 13. researchgate.net [researchgate.net]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Performing a Purification and On-column Refolding of an Insoluble Histidine-tagged Protein [sigmaaldrich.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. neb.com [neb.com]
Technical Support Center: Optimizing Ni-NTA Resin Performance in the Presence of Reducing and Chelating Agents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of reducing and chelating agents in His-tag protein purification with Nickel-Nitrilotriacetic Acid (Ni-NTA) resin.
Troubleshooting Guide
This guide addresses common issues encountered during Ni-NTA chromatography when reducing or chelating agents are present in the buffers.
Issue 1: Reduced or No Protein Binding to the Ni-NTA Resin
-
Question: My His-tagged protein is not binding, or is binding very poorly, to the Ni-NTA resin. I am using DTT/EDTA in my lysis buffer. What could be the problem?
-
Answer: The most likely cause is the interference of the reducing or chelating agent with the Ni-NTA chemistry.
-
Reducing Agents (e.g., DTT, BME): Strong reducing agents can reduce the nickel ions (Ni²⁺) on the resin to their metallic form (Ni⁰) or a lower oxidation state, which prevents them from binding to the histidine residues of your protein tag.[1][2] This is often accompanied by the resin turning brown or black.[2][3]
-
Chelating Agents (e.g., EDTA, EGTA): These agents are designed to bind metal ions very tightly. EDTA will strip the nickel ions directly from the NTA chelator on the resin, leaving it unable to capture your His-tagged protein.[1][4] This may cause the resin to turn white.
-
Issue 2: Discoloration of the Ni-NTA Resin
-
Question: My Ni-NTA resin has turned brown/black after incubating it with my cell lysate. What does this mean?
-
Answer: A brown or black discoloration is a strong indicator that the nickel ions on the resin have been reduced.[2][3] This is typically caused by the presence of a strong reducing agent like DTT at a concentration that is too high for the resin to tolerate.[2] While some protein binding may still occur, the capacity and performance of the resin will be compromised.
-
Question: The blue color of my Ni-NTA resin has faded or turned white. Why did this happen?
-
Answer: A loss of the characteristic blue color indicates that the nickel ions have been stripped from the resin.[5] This is almost always due to the presence of a strong chelating agent, most commonly EDTA, in your buffers.[1][4]
Issue 3: Low Protein Yield or Purity
-
Question: I am getting a very low yield of my purified protein, and I suspect the reducing agent in my buffer is the culprit. What can I do?
-
Answer: Low yield in the presence of a reducing agent is often due to a partial reduction of the nickel ions on the resin, which lowers its binding capacity. To mitigate this:
-
Switch to a more compatible reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) is a highly effective reducing agent that does not reduce nickel ions and is compatible with Ni-NTA chromatography.[2][6]
-
Use a less aggressive reducing agent: β-mercaptoethanol (BME) is generally better tolerated than DTT, often at concentrations up to 10-20 mM.[7]
-
Lower the concentration: If you must use DTT, ensure the concentration is kept to a minimum, typically below 1-2 mM.[7]
-
Buffer exchange: Consider removing or reducing the concentration of the reducing agent by dialysis or a desalting column before loading your sample onto the Ni-NTA resin.
-
-
Question: How can I improve the purity of my protein when using buffers that require additives?
-
Answer: To improve purity, it is crucial to optimize your wash steps.
-
Imidazole (B134444) Concentration: Include a low concentration of imidazole (e.g., 10-20 mM) in your lysis and wash buffers. This will help to prevent non-specific binding of contaminating proteins that have weak interactions with the resin.
-
Salt Concentration: Maintaining a sufficient salt concentration (e.g., 300-500 mM NaCl) can help to disrupt ionic interactions that lead to non-specific binding.
-
Detergents: For membrane proteins or to reduce non-specific hydrophobic interactions, consider adding a low concentration of a non-ionic detergent (e.g., Triton X-100 or Tween 20 up to 2%).
-
Frequently Asked Questions (FAQs)
Q1: What are the maximum compatible concentrations of common reducing and chelating agents for Ni-NTA resins?
A1: The compatibility can vary slightly between manufacturers, but general guidelines are provided in the table below. It is always recommended to consult the technical documentation for your specific resin.
Q2: Can I use TCEP instead of DTT for my Ni-NTA purification?
A2: Yes, TCEP is an excellent alternative to DTT for Ni-NTA chromatography. It is a potent reducing agent that does not reduce the nickel ions on the resin, making it highly compatible.[2][6]
Q3: I accidentally used a high concentration of EDTA in my lysis buffer. Is my resin ruined?
A3: The resin is not necessarily ruined, but the nickel has been stripped. You can regenerate the resin by washing it thoroughly to remove the EDTA and then recharging it with a nickel salt solution (e.g., nickel sulfate). See the resin regeneration protocols below.[8][9]
Q4: My protein requires a reducing agent to maintain its activity. What is the best strategy for purification with Ni-NTA?
A4: The best strategy is to use the most compatible reducing agent possible. TCEP is the top recommendation. If TCEP is not an option, β-mercaptoethanol at the lowest effective concentration is a good second choice. If DTT must be used, keep the concentration below 1-2 mM and be aware that it may still impact your yield.[7]
Q5: Can I add EDTA to my elution buffer to chelate any leached nickel ions?
A5: Yes, this is a valid strategy to prevent potential protein aggregation caused by leached nickel.[10] However, the EDTA should only be added to the collected elution fractions, not to the elution buffer that is applied to the column, as it would strip the nickel from the resin.[10] A final concentration of 1-5 mM EDTA in the eluted sample is typically sufficient. The EDTA can then be removed by dialysis or a desalting column during a subsequent buffer exchange step.
Data Presentation
Table 1: Compatibility of Common Reducing and Chelating Agents with Ni-NTA Resin
| Agent Type | Reagent Name | Recommended Max. Concentration | Effect on Ni-NTA Resin at High Concentrations | Visual Indicators of Problems |
| Reducing | Dithiothreitol (DTT) | ≤ 1 mM | Reduces Ni²⁺ ions, decreasing binding capacity | Resin turns brown or black |
| β-mercaptoethanol (BME) | ≤ 20 mM | Can reduce Ni²⁺ ions, but is less harsh than DTT | Slight browning at higher concentrations | |
| TCEP-HCl | Up to 10 mM | No significant effect on Ni²⁺ ions | None | |
| Chelating | EDTA | ≤ 1 mM | Strips Ni²⁺ ions from the resin, eliminating binding capacity | Resin turns white or colorless |
| EGTA | ≤ 1 mM | Strips Ni²⁺ ions from the resin | Resin turns white or colorless |
Table 2: Quantitative Impact of DTT and EDTA on Ni-NTA Binding Capacity
| Agent | Concentration | Binding Capacity Decrease (Ni-NTA) |
| DTT | 1 mM | ~5% |
| 5 mM | ~15% | |
| 10 mM | ~22% | |
| EDTA | 1 mM | ~10% |
| 5 mM | ~30% | |
| 10 mM | ~46% |
Data adapted from Cube Biotech comparative studies.
Experimental Protocols
Protocol 1: Testing the Compatibility of a Reducing or Chelating Agent with Your Ni-NTA Purification
This protocol allows you to empirically determine the tolerance of your specific His-tagged protein purification to a given additive.
-
Prepare Small-Scale Resin Aliquots: Aliquot 100 µL of 50% Ni-NTA resin slurry into four separate 1.5 mL microcentrifuge tubes.
-
Equilibrate the Resin:
-
Pellet the resin by centrifugation (500 x g for 1 minute) and discard the supernatant.
-
Add 1 mL of your standard binding buffer (without the agent being tested) to each tube.
-
Invert to mix and then pellet the resin again, discarding the supernatant. Repeat this wash step once.
-
-
Prepare Test Buffers: Prepare four batches of your clarified cell lysate.
-
Control: No additive.
-
Test 1: Add the agent at your desired final concentration.
-
Test 2: Add the agent at 5x the desired final concentration.
-
Test 3: Add the agent at 10x the desired final concentration.
-
-
Batch Binding:
-
Add 1 mL of the corresponding lysate to each tube of equilibrated resin.
-
Incubate on a rotator at 4°C for 1 hour.
-
-
Observe Resin: Note any color changes in the resin in each tube.
-
Wash:
-
Pellet the resin and save the supernatant (this is the "flow-through").
-
Wash the resin twice with 1 mL of the corresponding buffer (with or without the additive). Save the wash fractions.
-
-
Elute:
-
Add 250 µL of your standard elution buffer (containing imidazole) to each tube.
-
Incubate for 10 minutes with gentle mixing.
-
Pellet the resin and collect the supernatant (this is the "elution" fraction).
-
-
Analyze Results: Analyze the flow-through, wash, and elution fractions for all four conditions by SDS-PAGE to determine the concentration of the agent at which protein binding and elution are negatively affected.
Protocol 2: Regeneration of Ni-NTA Resin After Stripping with EDTA
This protocol is for regenerating Ni-NTA resin that has lost its blue color due to exposure to a chelating agent.
-
Wash: Wash the column with 5 column volumes (CV) of sterile, distilled water.
-
Strip (if not already fully stripped): Wash with 5 CV of a stripping buffer (e.g., 100 mM EDTA, 0.5 M NaCl, 20 mM Tris-HCl, pH 8.0). The resin should be white.
-
Remove EDTA: Wash the column with 10 CV of sterile, distilled water to remove all traces of EDTA. This step is critical.
-
Recharge: Slowly pass 5 CV of a 100 mM NiSO₄ solution over the column. The resin should turn blue again.
-
Wash: Wash the column with 5 CV of sterile, distilled water to remove any unbound nickel ions.
-
Re-equilibrate: Equilibrate the column with 5-10 CV of your binding buffer. The resin is now ready for use.
Protocol 3: Regeneration of Ni-NTA Resin After Reduction with DTT
This protocol is for regenerating Ni-NTA resin that has turned brown due to exposure to a strong reducing agent.
-
Wash: Wash the column with 5 CV of sterile, distilled water.
-
Strip and Re-oxidize:
-
Wash the column with 5 CV of a regeneration buffer (e.g., 6 M Guanidine-HCl, 0.2 M Acetic Acid).
-
Wash with 5 CV of sterile, distilled water.
-
Wash with 10 CV of 1-3% HCl. Minimize the exposure time of the resin to the acid.
-
Immediately wash with 10 CV of sterile, distilled water until the pH of the flow-through is neutral.
-
-
Recharge: Slowly pass 5 CV of a 100 mM NiSO₄ solution over the column.
-
Wash: Wash the column with 5 CV of sterile, distilled water.
-
Re-equilibrate: Equilibrate the column with 5-10 CV of your binding buffer.
Visualizations
Caption: Workflow for testing additive compatibility.
Caption: Interactions of interfering agents with Ni-NTA.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Reducing agent in Ni column - Protein and Proteomics [protocol-online.org]
- 3. researchgate.net [researchgate.net]
- 4. bio-works.com [bio-works.com]
- 5. Ni-NTA and EDTA? [bio.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Using EDTA To Reduce Protein Aggregation | Peak Proteins [peakproteins.com]
Technical Support Center: Optimizing Protein Purity from Ni-NTA Columns
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the purity of His-tagged proteins eluted from Nickel-Nitrilotriacetic Acid (Ni-NTA) chromatography columns.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during Ni-NTA protein purification, offering specific solutions and optimization strategies.
Question 1: My eluted protein contains many contaminating bands on an SDS-PAGE gel. What are the likely causes and how can I improve purity?
Answer:
High levels of contaminants are a frequent issue in Ni-NTA chromatography. The primary causes are non-specific binding of host cell proteins to the resin and co-purification of proteins that naturally have an affinity for nickel ions.
Common E. coli Contaminants:
Several endogenous E. coli proteins are known to co-elute with His-tagged proteins. These include proteins with surface-exposed histidine clusters or metal-binding motifs.[1][2] Notable examples are SlyD, ArnA, GlmS, and DnaK.[1][2] Some expression strains, like LOBSTR, have been engineered to reduce the expression of common contaminants like ArnA and SlyD.[1]
Strategies to Reduce Contaminants:
-
Optimize Imidazole (B134444) Concentration: Imidazole is a key component for minimizing non-specific binding. Including a low concentration of imidazole in your lysis and wash buffers can significantly improve purity.[3][4] The optimal concentration is protein-dependent and typically requires empirical determination.[5][6]
-
Enhance Wash Steps: Increasing the number of wash steps (e.g., up to 5 washes) or the volume of wash buffer can help remove weakly bound contaminants.[5][7] Ensure the resin is fully resuspended during each wash.[5]
-
Increase Salt Concentration: High salt concentrations in the lysis and wash buffers can disrupt non-specific ionic interactions between contaminating proteins and the resin.[5][6][8]
-
Use Additives: Detergents (e.g., Triton X-100, Tween 20) and other additives like glycerol (B35011) can reduce non-specific hydrophobic interactions.[3][5][8]
-
Elution Strategy: Consider using a gradient elution of imidazole instead of a single-step elution. This can help separate your target protein from contaminants that elute at different imidazole concentrations.[9][10][11]
Question 2: How do I determine the optimal imidazole concentration for my wash and elution buffers?
Answer:
The ideal imidazole concentration is a balance between achieving high purity and maintaining a good yield of your target protein.[4] Too little imidazole in the wash buffer will result in co-elution of contaminants, while too much can cause premature elution of your His-tagged protein.[5][6]
A common approach is to perform a small-scale pilot experiment with varying imidazole concentrations in the wash buffer.
| Parameter | Recommended Concentration Range | Purpose |
| Imidazole in Lysis/Binding Buffer | 10-40 mM[3][4][8] | To prevent initial binding of low-affinity contaminants. |
| Imidazole in Wash Buffer | 20-50 mM[4][5][12] | To remove non-specifically bound proteins. |
| Imidazole in Elution Buffer | 250-500 mM[10][12][13] | To competitively elute the His-tagged target protein. |
Note: These are starting recommendations. The optimal concentrations may vary depending on the specific protein and expression system.
Question 3: Should I use a step or gradient elution, and what are the advantages of each?
Answer:
Both step and gradient elution have their advantages, and the best choice depends on your purification goals.
-
Step Elution: Involves using a single, high concentration of imidazole to elute the target protein. It is a quick and simple method that results in a more concentrated protein sample. However, it may also co-elute contaminants that have a similar binding affinity to your protein.[14]
-
Gradient Elution: Involves gradually increasing the imidazole concentration. This can provide better separation between the target protein and contaminants, as different proteins will elute at different imidazole concentrations.[9][10][11][15] This method is often used for initial optimization to determine the precise imidazole concentration at which the target protein elutes.[9][14]
Question 4: Can modifying my His-tag improve purity?
Answer:
Yes, modifications to the His-tag itself can influence purity.
-
Longer His-tags: Increasing the number of histidine residues from the standard 6 to 7 or 8 can enhance the binding affinity to the Ni-NTA resin.[5][6] This allows for the use of higher imidazole concentrations in the wash steps, which can lead to improved purity.[5][6]
-
Tag Position: The location of the His-tag (N- or C-terminus) can sometimes affect its accessibility for binding. If you suspect the tag is partially buried within the protein's structure, moving it to the other terminus might improve binding and purification.
-
Linker Sequences: Adding a flexible linker (e.g., poly-glycine or poly-serine) between the His-tag and the protein can improve the tag's accessibility.[16]
Question 5: What are some alternative strategies if optimizing my current protocol is not sufficient?
Answer:
If you have exhausted optimization of your current Ni-NTA protocol, consider these alternative approaches:
-
Use a Different Metal Ion: Cobalt (Co²⁺) based resins (TALON®) generally offer higher specificity for His-tags compared to nickel, which can result in higher purity, although sometimes with a lower yield.[7][17][18]
-
Engineered E. coli Strains: As mentioned, using strains like LOBSTR, which are engineered to reduce the expression of common Ni-NTA contaminants, can significantly improve the purity of your target protein in a single step.[1]
-
Additional Purification Steps: Ni-NTA is an affinity chromatography step. For very high purity requirements, it is often necessary to add a second "polishing" step, such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC).[12][17][19]
Experimental Protocols
Protocol 1: Optimizing Imidazole Concentration in Wash Buffers
This protocol outlines a method for determining the optimal imidazole concentration for washing your His-tagged protein to maximize purity.
-
Prepare Lysate: Lyse cells expressing your His-tagged protein in a binding buffer containing a low concentration of imidazole (e.g., 10 mM). Clarify the lysate by centrifugation.
-
Equilibrate Resin: Prepare several small columns with equal amounts of Ni-NTA resin. Equilibrate the resin with the binding buffer.
-
Bind Protein: Load an equal amount of the clarified lysate onto each column and allow the protein to bind.
-
Wash with Varying Imidazole Concentrations: Prepare a series of wash buffers with increasing imidazole concentrations (e.g., 20 mM, 30 mM, 40 mM, 50 mM, 60 mM). Wash each column with one of the prepared buffers.
-
Elute Protein: Elute the protein from each column using a high concentration of imidazole (e.g., 250-500 mM).
-
Analyze by SDS-PAGE: Run the eluted fractions on an SDS-PAGE gel to assess the purity at each wash concentration. The optimal concentration will be the highest one that does not result in significant loss of your target protein in the wash fraction but effectively removes contaminants.
Protocol 2: On-Column Nuclease Treatment to Reduce Nucleic Acid Contamination
Nucleic acids from the cell lysate can interact with your protein and the resin, leading to viscosity issues and contamination. An on-column nuclease treatment can mitigate this.
-
Prepare Lysate: Lyse cells in a suitable lysis buffer.
-
Bind to Column: Load the clarified lysate onto the equilibrated Ni-NTA column.
-
Initial Wash: Wash the column with 5-10 column volumes of a wash buffer (e.g., containing 20 mM imidazole).
-
Nuclease Treatment:
-
Prepare a nuclease solution (e.g., Benzonase®) in a buffer compatible with the nuclease activity (typically containing Mg²⁺).
-
Apply the nuclease solution to the column and stop the flow.
-
Incubate the column at room temperature for 15-30 minutes.[20]
-
-
Continue Washing: Resume the flow and continue with your standard wash steps to remove the nuclease and digested nucleic acids.
-
Elute: Elute your purified protein.
Visualizations
Caption: A generalized workflow for His-tagged protein purification using Ni-NTA chromatography.
References
- 1. Optimized E. coli expression strain LOBSTR eliminates common contaminants from His-tag purification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neb.com [neb.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing Purification of Histidine-Tagged Proteins [sigmaaldrich.com]
- 5. neb.com [neb.com]
- 6. neb.com [neb.com]
- 7. researchgate.net [researchgate.net]
- 8. How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification? [qiagen.com]
- 9. med.upenn.edu [med.upenn.edu]
- 10. Ni-NTA Affinity Chromatography to Characterize Protein–Protein Interactions During Fe-S Cluster Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. umpir.ump.edu.my [umpir.ump.edu.my]
- 14. researchgate.net [researchgate.net]
- 15. biotage.com [biotage.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. researchgate.net [researchgate.net]
- 18. bio-rad.com [bio-rad.com]
- 19. researchgate.net [researchgate.net]
- 20. static.igem.org [static.igem.org]
Technical Support Center: Ni-NTA Gravity-Flow Chromatography
This technical support center provides troubleshooting guidance for managing slow flow rates in Ni-NTA gravity-flow columns, a common issue encountered during the purification of His-tagged proteins.
Frequently Asked Questions (FAQs)
Q1: What is the expected flow rate for a Ni-NTA gravity-flow column?
A1: The flow rate of a gravity-flow Ni-NTA column can vary depending on several factors, including the column dimensions, the bed height of the resin, the viscosity of the sample and buffers, and the porosity of the column frit. For a typical 1 ml column, a flow rate of approximately 0.5 ml/min is common.[1] However, it is important to establish a baseline flow rate with your specific setup and buffers before applying your sample.
Q2: Can I reuse my Ni-NTA resin?
A2: Yes, Ni-NTA resin can typically be reused multiple times. Most manufacturers suggest that the resin can be used for 4-8 purifications before regeneration is necessary.[2] However, if you observe a decrease in performance, such as a reduced flow rate or lower protein yield, it is advisable to clean and regenerate the resin. For optimal results, some protocols recommend regenerating the resin after each use.[3]
Q3: My protein precipitates on the column. What can I do?
A3: Protein precipitation on the column is a common cause of slow flow rate. To address this, consider the following buffer modifications:
-
Increase Salt Concentration: High salt concentrations can help to minimize non-specific ionic interactions and can improve the solubility of some proteins.
-
Add Glycerol: Glycerol can act as a stabilizing agent and help to prevent protein aggregation.
-
Include Additives: Non-ionic detergents or other additives may be necessary to maintain the solubility of your specific protein.
-
Optimize pH: Ensure the buffer pH is appropriate for your protein's stability and is at least one pH unit away from its isoelectric point (pI) to prevent precipitation.[4]
Q4: What immediate steps can I take if my column starts running slowly during a purification run?
A4: If you notice a significant decrease in flow rate during your experiment, you can try the following:
-
Check for Clogs: Visually inspect the top of the resin bed for any visible precipitate or cell debris.
-
Dilute the Sample: If your sample is highly concentrated, it may be too viscous. Diluting the sample can sometimes resolve the issue.
-
Batch Incubation: If the flow rate is severely restricted, consider switching to a batch binding method. This involves incubating your sample with the resin in a tube before packing it into the column for washing and elution.[5]
Troubleshooting Guide: Slow Flow Rate
A slow flow rate in a Ni-NTA gravity-flow column is often indicative of a blockage. The following guide will help you diagnose and resolve the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for a slow Ni-NTA column flow rate.
Quantitative Data Tables
Table 1: Recommended Concentrations for Column Cleaning and Regeneration
| Reagent | Concentration | Purpose |
| Cleaning Agents | ||
| Sodium Hydroxide (NaOH) | 0.5 - 1.0 M | Removes precipitated proteins and lipids.[5][6] |
| Isopropanol (B130326) | 30% | Removes strongly bound hydrophobic proteins and lipids.[6][7] |
| Guanidine Hydrochloride | 6 M | Denatures and removes precipitated proteins.[2] |
| Non-ionic Detergents (e.g., Triton X-100) | 0.1 - 0.5% | Removes lipids and lipoproteins.[6] |
| Regeneration Agents | ||
| EDTA | 50 - 100 mM | Strips Ni2+ ions from the NTA resin.[2][5] |
| Nickel Sulfate (NiSO4) | 100 mM | Recharges the stripped resin with Ni2+ ions.[5] |
Table 2: Buffer Additives to Prevent Protein Precipitation
| Additive | Recommended Concentration | Purpose |
| Sodium Chloride (NaCl) | Up to 2 M | Reduces non-specific ionic interactions.[8] |
| Glycerol | Up to 50% | Stabilizes proteins and prevents aggregation.[8] |
| Non-ionic Detergents (e.g., Tween 20, Triton X-100) | Up to 2% | Reduces non-specific hydrophobic interactions.[8] |
| L-Arginine | 50 - 100 mM | Can improve protein stability.[9] |
| Imidazole (in binding/wash buffer) | 10 - 20 mM | Reduces binding of contaminating proteins.[8] |
Experimental Protocols
Protocol 1: Standard Ni-NTA Column Cleaning
This protocol is for routine cleaning of the Ni-NTA resin between purifications of the same protein.
-
Wash with High Salt Buffer: Wash the column with 5-10 column volumes (CV) of a buffer containing high salt (e.g., 1.5 M NaCl) to remove any ionically bound proteins.[7]
-
Water Wash: Wash the column with 10 CV of distilled water.
-
Storage: For short-term storage, equilibrate the column with a buffer containing 20% ethanol (B145695) and store at 4°C.[1]
Protocol 2: Rigorous Ni-NTA Column Cleaning and Regeneration
This protocol is recommended when a significant drop in performance is observed, or when switching to purify a different protein.
-
Remove Precipitated Proteins:
-
Water Wash: Thoroughly wash the column with 10-15 CV of distilled water to remove all traces of the cleaning agent.
-
Strip Nickel Ions:
-
Wash the column with 5-10 CV of 100 mM EDTA, pH 8.0 to strip the nickel ions from the resin.[3] The resin will turn from blue to white.
-
-
Water Wash: Wash the column with 10-15 CV of distilled water to remove all traces of EDTA.
-
Recharge with Nickel Ions:
-
Wash the column with 5 CV of 100 mM NiSO4.[5] The resin should regain its blue color.
-
-
Final Water Wash: Wash the column with 5-10 CV of distilled water to remove excess nickel ions.
-
Equilibration: Equilibrate the column with 5-10 CV of your binding buffer before the next use or store in 20% ethanol at 4°C.[1]
References
- 1. signalchemdx.com [signalchemdx.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. cube-biotech.com [cube-biotech.com]
- 4. Nickel-NTA Protein Purification [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. neb.com [neb.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification? [qiagen.com]
- 9. researchgate.net [researchgate.net]
optimizing buffer pH and salt concentration for Ni-NTA binding
Welcome to our technical support center for optimizing buffer pH and salt concentration for Nickel-Nitriloacetic Acid (Ni-NTA) affinity chromatography. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve efficient purification of His-tagged proteins.
Troubleshooting Guide
This section addresses common issues encountered during Ni-NTA chromatography, focusing on buffer composition.
Question: Why is my His-tagged protein not binding to the Ni-NTA column?
Answer:
Several factors related to buffer composition can prevent your His-tagged protein from binding to the Ni-NTA resin:
-
Incorrect pH: The binding of the histidine tag to the nickel ions is pH-dependent. Optimal binding generally occurs at a slightly basic pH, typically between 7.5 and 8.0.[1] If the pH is too acidic, the histidine residues become protonated, preventing their interaction with the Ni2+ ions.[1] It's recommended to maintain the buffer pH between 7.0 and 8.0 for efficient binding.[2][3]
-
Presence of Chelating or Reducing Agents: Reagents like EDTA and DTT can interfere with the chromatography. EDTA is a strong chelating agent that will strip the Ni2+ ions from the NTA resin, inactivating the column.[4] While low concentrations of reducing agents like DTT (up to 10 mM) have been used successfully, they can also reduce the nickel ions, especially at higher concentrations.[5]
-
High Imidazole (B134444) Concentration in Binding Buffer: Imidazole is used to elute the His-tagged protein, but low concentrations (10-40 mM) are often included in the binding and wash buffers to prevent non-specific binding of contaminating proteins.[6] However, if the imidazole concentration is too high for your specific protein, it can prevent it from binding to the resin.[4][7]
-
Inappropriate Salt Concentration: While salt is important for reducing non-specific ionic interactions, extremely high or low concentrations can affect binding. A salt concentration of 300-500 mM NaCl is generally recommended to minimize electrostatic interactions between proteins and the resin.[2]
Question: My protein is eluting with a low yield. What could be the cause?
Answer:
Low protein yield can be attributed to several buffer-related issues:
-
Suboptimal Elution Buffer pH: If you are using a pH gradient for elution, the pH may not be low enough to effectively protonate the histidine tag and release the protein. Elution with a low pH buffer is an alternative to imidazole elution, and typically a pH of around 4.5 is required.
-
Insufficient Imidazole Concentration in Elution Buffer: For competitive elution, the imidazole concentration in the elution buffer might be too low to displace your protein from the resin. A concentration of 250-500 mM imidazole is generally sufficient for complete elution.[2]
-
Protein Precipitation on the Column: The buffer conditions may be causing your protein to precipitate on the column. This can be influenced by pH, salt concentration, and the absence of stabilizing agents. Consider adding glycerol (B35011) (up to 50%) or other stabilizers to your buffers.[5][8]
Question: I am seeing a lot of contaminating proteins in my eluate. How can I improve purity?
Answer:
Improving the purity of your eluted protein often involves optimizing the wash steps and buffer composition:
-
Increase Imidazole Concentration in Wash Buffer: A stepwise increase in the imidazole concentration in the wash buffer can help remove weakly bound, non-specific proteins. You can test a range of 20-50 mM imidazole.
-
Optimize Salt Concentration: Increasing the NaCl concentration in the wash buffer (up to 1 M or even 2 M for DNA/RNA binding proteins) can help disrupt non-specific ionic interactions and wash away contaminants.[9][10][11]
-
Adjust pH of Wash Buffer: Slightly lowering the pH of the wash buffer (while staying within the binding range) can sometimes help to remove contaminants with weaker affinity for the resin.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for binding my His-tagged protein to a Ni-NTA column?
A1: The optimal binding pH is typically in the range of 7.0 to 8.0.[2][3] A pH of 8.0 is often considered ideal for maximizing the interaction between the histidine tag and the nickel ions.[7] It is crucial to avoid acidic conditions (below pH 7.0) during binding, as this can lead to the protonation of histidine residues and prevent binding.[1]
Q2: What is the recommended salt concentration for the binding buffer?
A2: A sodium chloride (NaCl) concentration of 150-500 mM is generally recommended in the binding buffer. This helps to minimize non-specific ionic interactions between proteins and the Ni-NTA resin. For some proteins, particularly those that interact with nucleic acids, higher salt concentrations (up to 1-2 M) may be beneficial.[9]
Q3: Should I include imidazole in my binding and wash buffers?
A3: Yes, it is often beneficial to include a low concentration of imidazole (typically 10-40 mM) in your binding and wash buffers.[6] This helps to prevent host cell proteins with exposed histidine residues from binding non-specifically to the resin, thereby increasing the purity of your target protein. The optimal concentration will be protein-dependent and may require some optimization.
Q4: Can I use buffers other than phosphate-based buffers?
A4: While sodium phosphate (B84403) is a commonly recommended buffer, other buffers like Tris, HEPES, and MOPS can be used. However, it is important to note that buffers with secondary or tertiary amines (e.g., Tris) can potentially reduce the nickel ions, which may adversely affect purification.[2][5] If using Tris, a concentration of up to 100 mM is generally acceptable.[5]
Data Presentation
Table 1: Recommended Buffer pH and Salt Concentrations for Ni-NTA Chromatography
| Buffer Component | Binding Buffer | Wash Buffer | Elution Buffer (Imidazole) | Elution Buffer (pH) |
| pH | 7.0 - 8.0 | 7.0 - 8.0 | 7.0 - 8.0 | ~4.5 |
| NaCl (mM) | 150 - 500 | 150 - 1000 | 150 - 500 | 150 - 500 |
| Imidazole (mM) | 10 - 40 | 20 - 50 | 250 - 500 | N/A |
Table 2: Troubleshooting Buffer Modifications
| Issue | Potential Cause | Recommended Buffer Modification |
| No/Low Binding | Incorrect pH | Adjust pH to 7.5-8.0. |
| High Imidazole | Decrease imidazole concentration in binding buffer to 0-10 mM. | |
| Chelating Agents Present | Remove EDTA/EGTA from all buffers. | |
| Low Yield | Incomplete Elution | Increase imidazole concentration in elution buffer (up to 500 mM). |
| Protein Precipitation | Add stabilizing agents like glycerol (10-20%). | |
| Low Purity | Non-specific Binding | Increase imidazole concentration in wash buffer (20-50 mM). |
| Ionic Interactions | Increase NaCl concentration in wash buffer (up to 1 M). |
Experimental Protocols
Protocol 1: Preparation of Ni-NTA Buffers
This protocol describes the preparation of standard binding, wash, and elution buffers.
Materials:
-
Sodium phosphate monobasic (NaH2PO4)
-
Sodium phosphate dibasic (Na2HPO4)
-
Sodium chloride (NaCl)
-
Imidazole
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
High-purity water
-
0.45 µm filter
Procedure:
-
Binding Buffer (50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole, pH 8.0):
-
Dissolve the appropriate amounts of NaH2PO4, Na2HPO4, and NaCl in 800 mL of high-purity water.
-
Add the required amount of imidazole.
-
Adjust the pH to 8.0 using HCl or NaOH.
-
Bring the final volume to 1 L with high-purity water.
-
Filter the buffer through a 0.45 µm filter.
-
-
Wash Buffer (50 mM Sodium Phosphate, 300 mM NaCl, 20 mM Imidazole, pH 8.0):
-
Follow the same procedure as for the binding buffer, but with a higher concentration of imidazole.
-
-
Elution Buffer (50 mM Sodium Phosphate, 300 mM NaCl, 250 mM Imidazole, pH 8.0):
-
Follow the same procedure as for the binding buffer, but with a significantly higher concentration of imidazole.
-
Protocol 2: Optimization of Binding Conditions
This protocol outlines a small-scale experiment to determine the optimal pH and salt concentration for binding your specific His-tagged protein.
Materials:
-
Ni-NTA resin
-
Microcentrifuge tubes
-
Your His-tagged protein lysate
-
A series of binding buffers with varying pH (e.g., 6.5, 7.0, 7.5, 8.0) and NaCl concentrations (e.g., 150 mM, 300 mM, 500 mM).
-
SDS-PAGE analysis equipment
Procedure:
-
Equilibrate a small amount of Ni-NTA resin in each of the different binding buffers.
-
Add a consistent amount of your protein lysate to each tube containing the equilibrated resin.
-
Incubate the tubes with gentle mixing for 30-60 minutes at 4°C.
-
Centrifuge the tubes to pellet the resin and collect the supernatant (flow-through).
-
Wash the resin with the corresponding binding buffer.
-
Elute the bound protein using a standard elution buffer.
-
Analyze the flow-through, wash, and elution fractions from each condition by SDS-PAGE to determine which buffer composition resulted in the most efficient binding and highest purity.
Mandatory Visualization
Caption: Workflow for His-tagged protein purification using Ni-NTA chromatography.
Caption: Principle of His-tagged protein binding to Ni-NTA resin.
References
- 1. researchgate.net [researchgate.net]
- 2. content.abcam.com [content.abcam.com]
- 3. Protein purification via consecutive histidine–polyphosphate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Purification of Polyhistidine-Tagged Recombinant Proteins Using Functionalized Corundum Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 9. reddit.com [reddit.com]
- 10. neb.com [neb.com]
- 11. His tag protein purification problem - Protein Expression and Purification [protocol-online.org]
Validation & Comparative
NTA vs. IDA Resins: A Comparative Guide for His-Tag Protein Purification
For researchers, scientists, and drug development professionals seeking to optimize the purification of His-tagged proteins, the choice between Nitrilotriacetic acid (NTA) and Iminodiacetic acid (IDA) resins is a critical decision that significantly impacts protein yield, purity, and the efficiency of downstream applications. This guide provides an in-depth, data-supported comparison of these two widely used chelating ligands in Immobilized Metal Affinity Chromatography (IMAC), empowering you to make an informed selection tailored to your specific research needs.
Key Performance Characteristics: NTA vs. IDA
The fundamental difference between NTA and IDA lies in their coordination chemistry with the metal ion, typically nickel (Ni²⁺) or cobalt (Co²⁺). NTA is a tetradentate chelator, meaning it uses four of its coordination sites to bind the metal ion, leaving two sites free to interact with the histidine residues of the His-tag.[1][2] In contrast, IDA is a tridentate chelator, using only three sites to bind the metal ion and leaving three sites available for protein binding.[1][3] This structural distinction underpins the varying performance characteristics of the two resins.
Quantitative Data Summary
The following table summarizes the key quantitative differences between NTA and IDA resins based on experimental data.
| Feature | NTA Resin | IDA Resin | Key Observations & References |
| Metal Ion Coordination | Tetradentate (4 binding sites to metal ion) | Tridentate (3 binding sites to metal ion) | NTA's stronger coordination results in lower metal ion leaching.[4][5][6] |
| Protein Binding Capacity | Generally lower | Generally higher | IDA's additional available binding site can lead to higher protein yields.[3][4][7] For example, the binding capacity for GFP was ~8 mg/mL for Ni-NTA and ~12 mg/mL for Ni-IDA. For JNK1, it was ~10 mg/mL for Ni-NTA and ~15 mg/mL for Ni-IDA.[3] However, binding capacity is protein-dependent.[5][8] |
| Protein Purity | Higher | Lower | NTA's higher selectivity results in purer protein fractions with fewer non-specific contaminants.[3][4][7] |
| Metal Ion Leaching | Significantly lower | Higher | The weaker coordination of IDA leads to greater metal ion leakage, which can be detrimental to some downstream applications.[4][5][8] |
| Resistance to Reducing Agents (e.g., DTT) | More robust | More sensitive | At 10 mM DTT, Ni-NTA showed a 22% decrease in binding capacity, while Ni-IDA showed a 30% decrease.[4][5] |
| Resistance to Chelating Agents (e.g., EDTA) | More robust | More sensitive | Ni-NTA is more resistant to higher concentrations of EDTA than Ni-IDA.[4] |
| Elution Conditions | Typically requires higher imidazole (B134444) concentrations | Typically requires lower imidazole concentrations | The weaker binding to IDA allows for elution with milder conditions.[6][7][8] |
| Cost | Generally more expensive | Generally less expensive | [5][8] |
Experimental Workflow for His-Tag Protein Purification
The following diagram illustrates a typical workflow for His-tagged protein purification using either NTA or IDA resins. The fundamental steps remain the same, with key differences in the buffer compositions, particularly the imidazole concentrations used for washing and elution.
Detailed Experimental Protocols
Below are generalized protocols for His-tagged protein purification under native conditions using NTA and IDA resins. Note that optimal buffer compositions, especially imidazole concentrations, may need to be empirically determined for each specific protein.
Protocol 1: Purification with NTA Resin (e.g., Ni-NTA)
1. Resin Equilibration:
-
Add the required volume of NTA resin slurry to a column.
-
Allow the storage buffer to drain.
-
Equilibrate the resin by washing with 5-10 column volumes (CV) of Binding Buffer.
2. Sample Loading:
-
Load the clarified cell lysate onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding.
-
Collect the flow-through for analysis to ensure the protein has bound to the resin.
3. Washing:
-
Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.
4. Elution:
-
Elute the bound His-tagged protein with 5-10 CV of Elution Buffer.
-
Collect fractions and analyze for the presence of the target protein.
Buffer Compositions (Example):
-
Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0.[9][10]
-
Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0.[9]
-
Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0.[9]
Protocol 2: Purification with IDA Resin (e.g., Ni-IDA)
1. Resin Equilibration:
-
Prepare the IDA resin in a column as described for the NTA resin.
-
Equilibrate with 5-10 CV of Binding Buffer.
2. Sample Loading:
-
Load the clarified cell lysate onto the equilibrated column at a controlled flow rate.
-
Collect and save the flow-through.
3. Washing:
-
Wash the column with 10-20 CV of Wash Buffer. Due to the nature of IDA resins, the imidazole concentration in the wash buffer is often lower than that used for NTA resins to avoid premature elution of the target protein.
4. Elution:
-
Elute the His-tagged protein with 5-10 CV of Elution Buffer. A lower imidazole concentration is typically sufficient for elution from IDA resins compared to NTA resins.[6][8]
-
Collect and analyze the eluted fractions.
Buffer Compositions (Example):
-
Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 5-10 mM imidazole, pH 8.0.[11]
-
Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0.[11]
-
Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 100-250 mM imidazole, pH 8.0.[11]
Conclusion and Recommendations
The choice between NTA and IDA resins is a trade-off between purity and yield.
-
Choose NTA resins when high purity is the primary concern. This is particularly important for downstream applications such as crystallography, enzymatic assays, and other functional studies where contaminants could interfere with the results.[5] The robustness of NTA resins in the presence of reducing and chelating agents also makes them a more versatile choice for a wider range of buffer conditions.[4][5]
-
Choose IDA resins when maximizing yield is the main objective and downstream applications are less sensitive to minor impurities. IDA resins are also a more cost-effective option.[5][8] They can be advantageous for large-scale protein production where the highest purity is not the most critical factor.
Ultimately, the optimal choice of resin may be protein-dependent. For novel proteins, it is often beneficial to perform small-scale pilot experiments with both NTA and IDA resins to determine which provides the best balance of yield and purity for your specific application.
References
- 1. goldbio.com [goldbio.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. benchchem.com [benchchem.com]
- 4. cube-biotech.com [cube-biotech.com]
- 5. cube-biotech.com [cube-biotech.com]
- 6. mclab.com [mclab.com]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. protenova.com [protenova.com]
- 10. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
Validating Protein Purity Post-Ni-NTA Chromatography: A Comparative Guide Using SDS-PAGE
For researchers, scientists, and professionals in drug development, ensuring the purity of a target protein after purification is a critical checkpoint. Nickel-Nitatriacetic acid (Ni-NTA) chromatography is a widely used and powerful technique for isolating His-tagged recombinant proteins. However, the success of this purification must be rigorously validated. This guide provides a comparative overview of using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) as the primary method for this validation, detailing its protocol, and comparing its performance against other analytical techniques.
The Role of SDS-PAGE in Purity Assessment
SDS-PAGE is a fundamental technique in biochemistry for separating proteins based on their molecular weight. The process involves denaturing proteins with the detergent SDS, which imparts a uniform negative charge. When an electric field is applied, these treated proteins migrate through a polyacrylamide gel matrix at a rate inversely proportional to their size. A pure protein sample will ideally appear as a single, distinct band on the stained gel, corresponding to its expected molecular weight. The presence of multiple bands indicates contamination with other proteins.
Experimental Workflow and Logical Validation
The following diagrams illustrate the standard workflow from purification to validation and the logical basis of how SDS-PAGE confirms protein purity.
Detailed Experimental Protocols
Ni-NTA Affinity Chromatography Protocol (Native Conditions)
This protocol is for the purification of His-tagged proteins from E. coli under native conditions.[1]
Buffers and Reagents:
-
Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.
-
Lysozyme: 1 mg/mL in Lysis Buffer.
-
DNase I: 5 µg/mL in Lysis Buffer.
-
Protease Inhibitor Cocktail.
Procedure:
-
Cell Lysis: Resuspend the E. coli cell pellet in ice-cold Lysis Buffer (5 mL per gram of wet cells). Add lysozyme, DNase I, and a protease inhibitor cocktail. Incubate on ice for 30 minutes with occasional mixing. Sonicate the mixture on ice to complete lysis.
-
Clarification: Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet cell debris. Carefully collect the supernatant (clarified lysate).
-
Column Equilibration: Equilibrate a Ni-NTA resin column with 5-10 column volumes (CV) of Lysis Buffer.
-
Protein Binding: Load the clarified lysate onto the equilibrated Ni-NTA column. Collect the flow-through for analysis.
-
Washing: Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins. Collect the wash fractions for analysis.
-
Elution: Elute the bound His-tagged protein with 5-10 CV of Elution Buffer. Collect the eluate in fractions.
-
Analysis: Analyze all fractions (clarified lysate, flow-through, wash, and elution fractions) by SDS-PAGE to determine the purity of the target protein.
SDS-PAGE Protocol for Protein Purity Analysis
This protocol is for analyzing the collected fractions to determine their purity.
Reagents and Equipment:
-
Polyacrylamide Gels: Precast or hand-cast gels of an appropriate percentage to resolve the target protein.
-
Running Buffer (1X): 25 mM Tris, 192 mM glycine, 0.1% (w/v) SDS, pH 8.3.
-
2X Laemmli Sample Buffer: 4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue, 125 mM Tris-HCl, pH 6.8.
-
Protein Molecular Weight Marker.
-
Coomassie Brilliant Blue or Silver Staining Solution.
-
Destaining Solution: Typically a mixture of methanol (B129727) and acetic acid in water.
-
Electrophoresis Apparatus and Power Supply.
Procedure:
-
Sample Preparation: Mix a small aliquot of each collected fraction with an equal volume of 2X Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Loading: Load the prepared samples and a protein molecular weight marker into the wells of the polyacrylamide gel.
-
Electrophoresis: Apply a constant voltage (e.g., 100-150 V) across the gel. The negatively charged, SDS-coated proteins will migrate towards the positive electrode. Continue until the dye front reaches the bottom of the gel.
-
Staining: After electrophoresis, carefully remove the gel and stain it with Coomassie Brilliant Blue or a silver staining solution to visualize the protein bands.
-
Destaining: Destain the gel to reduce background and enhance the visibility of the protein bands.
-
Analysis: Image the stained gel and analyze the results. A single, sharp band at the expected molecular weight in the elution fractions indicates high purity. The presence of other bands signifies impurities. Densitometry can be used for a more quantitative assessment of purity.
Data Presentation: Quantitative Analysis of Ni-NTA Purification
The following table provides representative data from a typical Ni-NTA purification of a His-tagged protein, with purity assessed by densitometry of an SDS-PAGE gel. This table is for illustrative purposes to demonstrate how such data is presented. Actual yields and purities will vary depending on the specific protein and expression system.
| Fraction | Total Protein (mg) | Target Protein (mg) | Purity (%) |
| Clarified Lysate | 200 | 10 | 5 |
| Flow-through | 185 | 0.5 | <1 |
| Wash 1 | 10 | 1 | 10 |
| Wash 2 | 2 | 0.5 | 25 |
| Elution 1 | 1.5 | 1.4 | 93 |
| Elution 2 | 5 | 4.8 | 96 |
| Elution 3 | 1 | 0.9 | 90 |
Comparison with Alternative Methods
While Ni-NTA followed by SDS-PAGE is a robust and widely adopted workflow, other methods can also be employed for protein purification and purity assessment.
Alternative Purification Methods
-
Cobalt-IMAC: Similar to Ni-NTA but uses cobalt ions, which can offer higher specificity and reduced non-specific binding for some proteins.[2]
-
Strep-tag®/Strep-Tactin® System: This system offers highly specific binding, often resulting in very high purity in a single step.[1]
-
Ion-Exchange Chromatography (IEX): Separates proteins based on their net charge. It is often used as a polishing step after affinity chromatography to remove remaining impurities.
-
Size-Exclusion Chromatography (SEC): Separates proteins based on their size. It is also commonly used as a final polishing step to remove aggregates and other contaminants.
Alternative Purity Assessment Methods
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase (RP-HPLC) and size-exclusion (SEC-HPLC), can provide high-resolution separation and quantitative data on protein purity.
-
Capillary Electrophoresis (CE): Offers high resolution and automation for protein purity analysis.
-
Mass Spectrometry (MS): Provides precise molecular weight determination and can identify protein contaminants with high sensitivity.
Conclusion
The combination of Ni-NTA chromatography for purification and SDS-PAGE for validation is a powerful, cost-effective, and accessible workflow for obtaining and verifying the purity of His-tagged proteins.[3] SDS-PAGE provides a clear visual and semi-quantitative assessment of purity that is sufficient for many research applications. For applications requiring higher purity or more precise quantification, Ni-NTA can be combined with subsequent polishing steps like IEX or SEC, and the final product can be analyzed by more sensitive techniques such as HPLC or mass spectrometry. The choice of methods will ultimately depend on the specific protein, the required level of purity, and the intended downstream applications.
References
A Researcher's Guide to Biophysical Characterization of Proteins Purified with NTA-based Methods
For researchers, scientists, and drug development professionals, ensuring the quality and integrity of purified proteins is paramount for downstream applications. This guide provides an objective comparison of Nitrilotriacetic acid (NTA)-based protein purification methods with common alternatives, supported by experimental data. It further details key biophysical techniques for characterizing the purified protein, complete with experimental protocols.
Section 1: Comparing NTA-Based Purification with Alternatives
His-tagged protein purification using Immobilized Metal Affinity Chromatography (IMAC) with Nickel-NTA (Ni-NTA) resin is a widely adopted method due to its high capacity and straightforward protocol.[1] However, potential drawbacks such as metal ion leaching, which can induce protein aggregation, and the co-elution of contaminants, necessitate a careful evaluation against other purification strategies.[2][3]
Performance Comparison of Affinity Tags
The choice of affinity tag can significantly impact the purity, yield, and overall quality of the purified protein. Below is a summary of the performance of common affinity tags compared to the His-tag (purified via Ni-NTA).
| Affinity Tag | Principle | Purity | Yield | Cost of Resin | Key Advantages | Potential Drawbacks |
| His-tag (Ni-NTA) | Immobilized Metal Affinity Chromatography (IMAC) | Moderate to High | Good | Low | High capacity, versatile under native and denaturing conditions. | Moderate purity from E. coli, potential for metal ion-induced aggregation and contamination.[4][5] |
| Strep-tag II | Binds to engineered streptavidin (Strep-Tactin) | Excellent | Good | Moderate | High specificity, mild elution conditions preserving protein activity.[1] | Lower binding capacity compared to Ni-NTA, higher resin cost.[1] |
| FLAG-tag | Binds to anti-FLAG antibodies | Highest | Variable | High | Very high purity due to specific antibody-antigen interaction. | Expensive resin, low capacity.[4] |
| GST-tag | Binds to glutathione | High | Good | Low to Moderate | Can enhance solubility of the fusion protein. | Large tag size may interfere with protein function. |
| MBP-tag | Binds to amylose | High | Good | Low to Moderate | Significantly enhances solubility. | Very large tag that often needs to be cleaved. |
Experimental Data: Ni-NTA vs. Co-TALON
A study comparing Ni-NTA and Co-TALON (cobalt-based IMAC) for the purification of recombinant human erythropoietin (rhEPO) provides the following insights:
| Resin Type | Average Protein Yield (µg/mL) | Purity Level | Binding Affinity |
| Ni-NTA | 183.5 | ~95% | Higher |
| Co-TALON | 38.7 | ~95% | Lower |
Data sourced from a study on rhEPO purification.[6][7][8]
While both resins yielded protein of similar purity, Ni-NTA demonstrated a significantly higher binding capacity.[6][7][8]
Section 2: Biophysical Characterization Workflow
A thorough biophysical characterization is crucial to ensure the purified protein is suitable for its intended use. The following workflow outlines a standard approach to protein quality control after purification.
Caption: A typical workflow for the biophysical characterization of a purified protein.
Section 3: Detailed Experimental Protocols
Here are detailed protocols for the key biophysical techniques mentioned in the workflow.
Purity and Integrity Assessment
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Objective: To assess the purity and apparent molecular weight of the protein.
-
Protocol:
-
Prepare a polyacrylamide gel of an appropriate percentage based on the protein's molecular weight.
-
Mix a small aliquot of the purified protein with loading buffer containing SDS and a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Heat the samples at 95°C for 5 minutes to denature the protein.
-
Load the denatured protein samples and a molecular weight marker onto the gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain to visualize the protein bands. Purity can be estimated by the intensity of the target protein band relative to any contaminant bands.[9]
-
Mass Spectrometry (MS)
-
Objective: To confirm the precise molecular weight and integrity of the protein.
-
Protocol:
-
Prepare the protein sample by buffer exchanging into a volatile buffer (e.g., ammonium (B1175870) acetate) to remove non-volatile salts.
-
Introduce the sample into the mass spectrometer using an appropriate ionization method, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Acquire the mass spectrum and deconvolute the data to determine the molecular mass of the protein. This can confirm the protein's identity and detect any modifications or degradation.[9]
-
Homogeneity and Aggregation Analysis
Dynamic Light Scattering (DLS)
-
Objective: To quickly assess the monodispersity and presence of aggregates in the protein sample.
-
Protocol:
-
Filter the protein sample through a low protein-binding syringe filter (e.g., 0.22 µm) to remove dust and large aggregates.
-
Pipette the filtered sample into a clean, dust-free cuvette.
-
Place the cuvette into the DLS instrument.
-
Set the measurement parameters, including temperature and solvent viscosity.
-
Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles and calculate the hydrodynamic radius (Rh) and polydispersity index (PDI). A monodisperse sample will show a single, narrow peak and a low PDI.[10][11]
-
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
-
Objective: To accurately determine the absolute molecular weight, oligomeric state, and quantify any aggregates.
-
Protocol:
-
Equilibrate a suitable size-exclusion chromatography (SEC) column with a filtered and degassed buffer.
-
Inject the purified protein sample onto the column.
-
As the protein elutes from the column, it passes through a series of detectors, including a UV detector, a multi-angle light scattering (MALS) detector, and a refractive index (RI) detector.
-
The MALS detector measures the light scattered by the protein, which is proportional to its molecular weight. The UV and RI detectors measure the protein concentration.
-
Software is used to analyze the data from all three detectors to calculate the absolute molecular weight of each species eluting from the column, providing a quantitative measure of monomers, oligomers, and aggregates.
-
Secondary Structure and Folding Assessment
Circular Dichroism (CD) Spectroscopy
-
Objective: To determine the secondary structure content (α-helix, β-sheet, random coil) and assess the proper folding of the protein.
-
Protocol:
-
Prepare the protein sample in a CD-compatible buffer (low in absorbance in the far-UV region).
-
Measure the absorbance of the sample to ensure it is within the linear range of the instrument.
-
Record a baseline spectrum of the buffer alone in a quartz cuvette.
-
Record the CD spectrum of the protein sample in the far-UV range (typically 190-260 nm).
-
Subtract the buffer baseline from the protein spectrum.
-
The resulting spectrum can be analyzed to estimate the percentage of different secondary structural elements. Characteristic spectra include negative bands at 208 and 222 nm for α-helices and a negative band around 218 nm for β-sheets.[12][13][14]
-
Thermal Stability Analysis
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
-
Objective: To determine the melting temperature (Tm) of the protein, which is an indicator of its thermal stability.
-
Protocol:
-
Prepare a reaction mixture containing the purified protein, a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein, and the buffer of interest.
-
Pipette the mixture into a 96-well PCR plate.
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature while monitoring the fluorescence of the dye.
-
As the protein unfolds with increasing temperature, its hydrophobic core becomes exposed, allowing the dye to bind and fluoresce.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is denatured, identified as the midpoint of the sigmoidal unfolding curve.[15][16][17] Ligand binding typically increases the Tm.[18]
-
Section 4: NTA-based Protein Purification Workflow
The following diagram illustrates the key steps in a typical NTA-based protein purification process.
Caption: A streamlined workflow for His-tagged protein purification using Ni-NTA resin.
By following this comprehensive guide, researchers can make informed decisions about their protein purification strategy and rigorously assess the quality of their purified proteins, leading to more reliable and reproducible downstream results.
References
- 1. Comparing Protein Purification Resins: Ni-NTA vs. Strep-Tactin [synapse.patsnap.com]
- 2. Using EDTA To Reduce Protein Aggregation | Peak Proteins [peakproteins.com]
- 3. youtube.com [youtube.com]
- 4. pure.psu.edu [pure.psu.edu]
- 5. researchgate.net [researchgate.net]
- 6. "Comparison of Immobilized Metal Affinity Chromatography Ni-NTA and Co-" by Yana Rubiyana, Adi Santoso et al. [scholarhub.ui.ac.id]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Quality assessment and optimization of purified protein samples: why and how? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Particle Sizing of Nanoparticle Adjuvant Formulations by Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Using circular dichroism spectra to estimate protein secondary structure | Springer Nature Experiments [experiments.springernature.com]
- 14. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 18. bitesizebio.com [bitesizebio.com]
Preserving Enzymatic Function: A Comparative Guide to Protein Purification Techniques
For researchers, scientists, and drug development professionals, the ultimate goal of protein purification is not merely to isolate a protein, but to obtain a functionally active one. The chosen purification method can significantly impact the enzymatic activity of the target protein. This guide provides an objective comparison of the widely used Nickel-Nitriloacetic Acid (Ni-NTA) purification method with common alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable technique for preserving protein function.
The purification of recombinant proteins is a cornerstone of modern biochemical and pharmaceutical research. While achieving high purity is essential, maintaining the structural integrity and, consequently, the enzymatic activity of the protein is paramount. The purification process itself, with its various buffers, elution conditions, and potential for protein-ligand interactions, can inadvertently lead to a decrease in specific activity. This guide focuses on assessing the enzymatic activity of proteins following purification, with a primary focus on the popular Ni-NTA affinity chromatography and its comparison with other prevalent methods such as Glutathione S-transferase (GST)-tag, Strep-tag® II, and Ion-Exchange Chromatography (IEX).
Comparative Analysis of Purification Methods on Enzymatic Activity
To provide a quantitative comparison, we have compiled representative data for the purification of a model enzyme, β-galactosidase, using four different purification techniques. The following table summarizes the typical yield, purity, and, most importantly, the specific activity of the enzyme after each purification step. Specific activity, the units of enzyme activity per milligram of total protein, is a critical measure of an enzyme's purity and functional integrity.[1][2][3][4][5][6][7][8][9][10]
| Purification Method | Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Ni-NTA Affinity | Crude Lysate | 200 | 100,000 | 500 | 100 | 1 |
| Purified Eluate | 4 | 73,000 | 18,250 | 73 | 36.5 | |
| GST-tag Affinity | Crude Lysate | 200 | 100,000 | 500 | 100 | 1 |
| Purified Eluate | 5 | 80,000 | 16,000 | 80 | 32 | |
| Strep-tag® II Affinity | Crude Lysate | 200 | 100,000 | 500 | 100 | 1 |
| Purified Eluate | 4.5 | 85,000 | 18,889 | 85 | 37.8 | |
| Ion-Exchange (IEX) | Crude Lysate | 200 | 100,000 | 500 | 100 | 1 |
| Pooled Fractions | 10 | 85,000 | 8,500 | 85 | 17 |
Note: The data presented in this table are compiled from multiple sources for illustrative purposes and may vary depending on the specific protein, expression system, and experimental conditions.
Key Observations:
-
Ni-NTA and Strep-tag® II purification often result in high specific activity and purification fold, indicating efficient purification and good preservation of enzymatic function. The overall yield for Ni-NTA can sometimes be slightly lower due to the stringency of washing steps or the potential for metal ion-induced denaturation in sensitive enzymes.
-
GST-tag purification also provides good yield and specific activity. The larger size of the GST tag may occasionally interfere with the function of the target protein, and its removal by proteolytic cleavage is often necessary, which can introduce additional steps and potential for sample loss or degradation.
-
Ion-Exchange Chromatography (IEX) is a powerful technique that separates proteins based on their net charge. While it can yield highly pure and active protein, it often requires more extensive optimization of buffer pH and salt gradients. As a result, the purification fold in a single step may be lower compared to affinity methods. However, IEX is a valuable tool for polishing purification steps and can be very gentle on the enzyme.
Experimental Workflows and Methodologies
A systematic approach is crucial for accurately assessing the impact of a purification method on enzymatic activity. The general workflow involves protein expression, cell lysis, purification, and subsequent activity and protein concentration assays.
References
- 1. clausiuspress.com [clausiuspress.com]
- 2. scielo.br [scielo.br]
- 3. Production Optimization of an Active β-Galactosidase of Bifidobacterium animalis in Heterologous Expression Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purification and characterization of β-galactosidase from probiotic Pediococcus acidilactici and its use in milk lactose hydrolysis and galactooligosaccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression and Purification of His-tag β-galactosidase Enzyme from E.coli [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. β-Galactosidases from a Sequence-Based Metagenome: Cloning, Expression, Purification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification and properties of an inducible beta-galactosidase isolated from the yeast Kluyveromyces lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
A Head-to-Head Comparison: Ni-NTA vs. Cobalt-TALON Resins for His-tagged Protein Purification
For researchers and drug development professionals engaged in the production of recombinant proteins, the choice of purification resin is a critical determinant of yield, purity, and biological activity. Among the most prevalent methods is Immobilized Metal Affinity Chromatography (IMAC), which leverages the affinity of polyhistidine-tagged (His-tagged) proteins for chelated metal ions. Two of the most popular IMAC resins are Nickel-Nitrilotriacetic Acid (Ni-NTA) and Cobalt-TALON. This guide provides a comprehensive comparative analysis of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal resin for your specific application.
Principle of Separation: A Tale of Two Metals
Both Ni-NTA and Cobalt-TALON resins operate on the principle of IMAC, where the imidazole (B134444) side chains of the histidine residues in the His-tag form coordination bonds with immobilized metal ions. However, the choice of metal ion—nickel or cobalt—imparts distinct characteristics to the purification process.
Ni-NTA utilizes nickel ions chelated by nitrilotriacetic acid (NTA), a tetradentate chelator that occupies four of the six coordination sites of the nickel ion. The remaining two sites are available to bind to the histidine residues of the His-tag.[1]
Cobalt-TALON employs cobalt ions, which are also held by a tetradentate chelator.[2] This specific chelation chemistry is designed to be more selective for adjacent or spatially correct histidine residues, a hallmark of engineered His-tags.[3][4]
This fundamental difference in the metal-ion interaction underpins the performance variations observed between the two resins.
Performance Metrics: A Quantitative Comparison
The selection of a purification resin often hinges on a trade-off between binding capacity, protein purity, and yield. The following table summarizes the key performance indicators for Ni-NTA and Cobalt-TALON resins based on available experimental data.
| Feature | Ni-NTA Resin | Cobalt-TALON Resin | Key Considerations |
| Binding Capacity | Generally higher; can be >50 mg/mL of resin. A study on recombinant human erythropoietin (rhEPO) reported a binding capacity of 183.5 µg/mL.[5][6] | Generally lower; typically in the range of 5-15 mg/mL of resin.[4] The same rhEPO study found a binding capacity of 38.7 µg/mL.[5][6] | Higher capacity of Ni-NTA may be advantageous for high-expressing proteins.[7] |
| Specificity & Purity | Lower specificity, which can lead to co-purification of contaminating host proteins with exposed histidine residues.[3][8] | Higher specificity for His-tags, resulting in purer protein preparations with less non-specific binding.[3][4][9][10] | Cobalt-TALON is often preferred when high purity is a primary concern.[7][8] |
| Binding Affinity | Stronger binding affinity for His-tags.[1][8] | Weaker binding affinity compared to Ni-NTA.[1][7][8] | The stronger affinity of Ni-NTA can sometimes lead to the binding of non-tagged proteins. |
| Elution Conditions | Requires higher concentrations of imidazole (typically 250-500 mM) or a lower pH (e.g., pH 4.5) for elution.[3][11] | Allows for elution with lower imidazole concentrations (e.g., 150 mM) or at a milder pH (e.g., pH 6.3).[3][9] | Milder elution conditions with Cobalt-TALON can be beneficial for preserving the activity of sensitive proteins.[4] |
| Metal Ion Leaching | More prone to nickel ion leaching, which can affect downstream applications.[3] | Exhibits lower metal ion leakage due to the tight binding of cobalt by the tetradentate chelator.[2][3] | Lower metal leaching is advantageous for structural and functional studies. |
| Reagent Compatibility | Incompatible with high concentrations of reducing agents like DTT.[12] | Compatible with β-mercaptoethanol (BME), which is important for proteins with critical sulfhydryl groups.[3] Not compatible with DTT. | Compatibility with specific reagents should be considered based on the protein of interest. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and optimal purification outcomes. Below are generalized, step-by-step protocols for gravity-flow chromatography using Ni-NTA and Cobalt-TALON resins under native conditions.
Protocol 1: His-tagged Protein Purification using Ni-NTA Resin
1. Resin Preparation:
-
Thoroughly resuspend the Ni-NTA resin slurry.
-
Transfer the desired amount of slurry to a gravity-flow column. For a 15 mL bacterial culture, approximately 500 µL of a 50% slurry can be used.[12]
-
Allow the storage buffer to drain by gravity.
-
Equilibrate the resin by washing with 5-10 column volumes (CVs) of Binding Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0).
2. Sample Preparation and Loading:
-
Harvest cells expressing the His-tagged protein and prepare a cell lysate.
-
Centrifuge the lysate to pellet cell debris and collect the clear supernatant.
-
Apply the cleared lysate to the equilibrated Ni-NTA column.
3. Binding:
-
Allow the lysate to flow through the column by gravity.
-
For batch binding, incubate the lysate with the resin on a rotator for 30-60 minutes at 4°C.[13]
4. Washing:
-
Wash the resin with 5-10 CVs of Wash Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
5. Elution:
-
Elute the bound protein with 5-10 CVs of Elution Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).[11]
-
Collect the eluate in fractions and analyze for the presence of the target protein using methods like SDS-PAGE and Bradford assay.
Protocol 2: His-tagged Protein Purification using Cobalt-TALON Resin
1. Resin Preparation:
-
Completely resuspend the Cobalt-TALON resin slurry.
-
Add the appropriate volume of slurry to a gravity-flow column.
-
Wash the resin with 5-10 CVs of distilled water if it is stored in 20% ethanol.
-
Equilibrate the column with 5-10 CVs of Equilibration/Wash Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, pH 7.0-8.0).
2. Sample Preparation and Loading:
-
Prepare the cell lysate as described for the Ni-NTA protocol.
-
Ensure the lysate is adjusted to the same buffer composition as the Equilibration/Wash Buffer.
-
Apply the cleared lysate to the equilibrated Cobalt-TALON column.
3. Binding:
-
Allow the lysate to pass through the column by gravity.
-
Alternatively, use a batch binding method by incubating the lysate and resin for 20-30 minutes at room temperature or on ice.[14]
4. Washing:
-
Wash the resin with 10 CVs of Equilibration/Wash Buffer. Lower concentrations of imidazole (5-10 mM) can be included to reduce non-specific binding.
5. Elution:
-
Elute the target protein with 5-10 CVs of Elution Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 150 mM imidazole, pH 7.0).[9]
-
Alternatively, elution can be performed by lowering the pH.
-
Collect and analyze the eluted fractions.
Visualizing the Process and Chemistry
To further elucidate the workflows and underlying principles, the following diagrams are provided.
Caption: A generalized workflow for Immobilized Metal Affinity Chromatography (IMAC).
Caption: Coordination chemistry of Ni-NTA and Cobalt-TALON with a His-tag.
Conclusion: Making the Right Choice
The decision between Ni-NTA and Cobalt-TALON resins is contingent on the specific goals of the protein purification experiment.
-
Choose Ni-NTA when the primary objective is to maximize protein yield, especially for well-expressed proteins, and when downstream purification steps to remove minor contaminants are feasible. Its robustness and high binding capacity make it a workhorse for many standard applications.
-
Choose Cobalt-TALON when the utmost purity is required in a single chromatographic step. Its higher specificity minimizes the co-purification of contaminants, and the milder elution conditions are advantageous for maintaining the biological activity of sensitive proteins. This makes it an excellent choice for proteins intended for structural biology, enzymatic assays, or therapeutic development.
By carefully considering the trade-offs between binding capacity, purity, and the specific requirements of the target protein, researchers can select the most appropriate IMAC resin to achieve their desired experimental outcomes.
References
- 1. its.caltech.edu [its.caltech.edu]
- 2. takara.co.kr [takara.co.kr]
- 3. Obtain highest purity with cobalt resin [takarabio.com]
- 4. TALON metal affinity resin FAQs [takarabio.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Compare Ni-NTA vs. Co2+ Resins for His-Tag Proteins [synapse.patsnap.com]
- 9. Production of Low-Expressing Recombinant Cationic Biopolymers with High Purity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Affinity Resins Compared: Ni-NTA vs Cobalt vs IMAC [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Nickel-NTA Protein Purification [protocols.io]
- 13. Purification of Polyhistidine-Containing Recombinant Proteins with Ni-NTA Purification System | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Evaluating the Binding Capacity of Ni-NTA Agarose Beads
For researchers in life sciences and drug development, the efficient purification of His-tagged proteins is a critical step. Nickel-Nitrilotriacetic Acid (Ni-NTA) agarose (B213101) beads are a widely used resin for this purpose, leveraging the affinity of the His-tag for immobilized nickel ions. However, the binding capacity of these beads can vary significantly between different manufacturers and even between different product lines from the same manufacturer. This guide provides a comprehensive comparison of the binding capacities of various commercially available Ni-NTA agarose beads, supported by detailed experimental protocols to enable researchers to make informed decisions for their specific applications.
Understanding Binding Capacity: Static vs. Dynamic
Before comparing different Ni-NTA agarose beads, it is crucial to understand the two primary measures of binding capacity:
-
Static Binding Capacity (SBC): This is the maximum amount of a specific protein that the resin can bind under ideal conditions, typically determined in a batch format where the resin and a surplus of the protein are incubated together for an extended period. While SBC provides a theoretical maximum, it may not be representative of the performance in a column chromatography setup.
-
Dynamic Binding Capacity (DBC): This is a more practical measure that reflects the amount of protein the resin can bind under flow conditions in a packed column before a significant amount of the target protein begins to elute without binding (breakthrough). DBC is influenced by factors such as flow rate, protein concentration, and the dimensions of the column. For most protein purification applications, DBC is the more relevant parameter.
Comparison of Commercial Ni-NTA Agarose Beads
The following table summarizes the manufacturer-reported binding capacities of various Ni-NTA agarose beads. It is important to note that these values are typically determined using a specific model protein (e.g., a 28 kDa 6xHis-tagged protein) under optimized buffer conditions. The actual binding capacity for a researcher's specific protein of interest may vary depending on factors such as protein size, structure, and the accessibility of the His-tag.[1]
| Manufacturer | Product Name | Reported Binding Capacity (mg/mL of settled resin) | Key Features |
| QIAGEN | Ni-NTA Agarose | Up to 50 | Standard resin for gravity flow applications.[2] |
| Ni-NTA Superflow | Up to 50 | Higher flow rates, suitable for FPLC.[2] | |
| Thermo Fisher Scientific | HisPur™ Ni-NTA Resin | Up to 60 | High capacity and reusable for multiple purifications. |
| Cube Biotech | PureCube Ni-NTA Agarose | Up to 80 | High binding capacity, with options for different bead sizes.[3] |
| GoldBio | Nickel NTA HTC Agarose Beads | ~60 | Highly crosslinked agarose for improved stability. |
| G-Biosciences | Ni-NTA Resin | >50 | High ligand density for strong binding. |
| Abcam | Ni-NTA Affinity Resin - Amintra | Not specified, user to determine | Pre-swollen and formulated as a 50% suspension.[4] |
Experimental Protocols
To objectively evaluate the binding capacity of different Ni-NTA agarose beads, researchers can perform the following standardized experiments.
Protocol 1: Determination of Static Binding Capacity (SBC)
This protocol determines the maximum amount of a His-tagged protein that can be bound to a given amount of Ni-NTA agarose resin in a batch format.
Materials:
-
Ni-NTA agarose resin slurry (e.g., 50% suspension)
-
Equilibration/Binding Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0)
-
Wash Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0)
-
Purified His-tagged protein of known concentration
-
Microcentrifuge tubes
-
End-over-end rotator
-
Spectrophotometer or protein quantification assay (e.g., Bradford or BCA)
Procedure:
-
Resin Preparation: Gently resuspend the Ni-NTA agarose resin slurry. Transfer a defined volume of the slurry (e.g., 200 µL of a 50% slurry, which corresponds to 100 µL of settled resin) to a microcentrifuge tube.
-
Equilibration: Add 1 mL of Equilibration/Binding Buffer to the resin. Mix gently by inverting the tube several times. Pellet the resin by centrifugation (e.g., 500 x g for 2 minutes) and carefully discard the supernatant. Repeat this step twice.
-
Protein Binding: Add a known, excess amount of the purified His-tagged protein solution to the equilibrated resin. The total amount of protein should be greater than the expected binding capacity of the resin. Bring the total volume to 1 mL with Equilibration/Binding Buffer.
-
Incubation: Incubate the tube on an end-over-end rotator for 1-2 hours at 4°C or room temperature.
-
Separation: Pellet the resin by centrifugation (500 x g for 2 minutes). Carefully collect the supernatant, which contains the unbound protein.
-
Quantification: Determine the concentration of the protein in the supernatant using a spectrophotometer (at 280 nm) or a protein quantification assay.
-
Calculation: Calculate the amount of bound protein by subtracting the amount of unbound protein from the total amount of protein initially added. The Static Binding Capacity is expressed as mg of protein per mL of settled resin.
Protocol 2: Determination of Dynamic Binding Capacity (DBC)
This protocol determines the amount of a His-tagged protein that can be bound to a packed Ni-NTA agarose column under flow conditions before breakthrough occurs.
Materials:
-
Ni-NTA agarose resin
-
Chromatography column
-
Peristaltic pump or FPLC system
-
UV detector
-
Equilibration/Binding Buffer
-
Wash Buffer
-
Elution Buffer
-
Clarified cell lysate or purified His-tagged protein solution of known concentration
Procedure:
-
Column Packing: Pack a chromatography column with a known volume of Ni-NTA agarose resin (e.g., 1 mL).
-
Equilibration: Equilibrate the column with 5-10 column volumes (CV) of Equilibration/Binding Buffer at a defined flow rate (e.g., 1 mL/min).
-
Sample Loading: Load the clarified cell lysate or purified protein solution onto the column at the same flow rate. Continuously monitor the absorbance of the flow-through at 280 nm.
-
Breakthrough Detection: The absorbance will initially be low as the protein binds to the resin. As the resin becomes saturated, the protein will start to appear in the flow-through, causing the absorbance to rise. The point at which the absorbance of the flow-through reaches a certain percentage (e.g., 10%) of the initial sample absorbance is defined as the breakthrough point (QB10).
-
Calculation: The Dynamic Binding Capacity is the total amount of protein loaded onto the column at the breakthrough point. This is calculated by multiplying the protein concentration in the feed stream by the volume of sample loaded until the defined breakthrough is reached. The DBC is expressed as mg of protein per mL of packed resin.
Factors Influencing Binding Capacity
Several factors can significantly impact the binding capacity of Ni-NTA agarose beads:
-
Protein Characteristics: The size, three-dimensional structure, and accessibility of the His-tag on the target protein can affect its ability to bind to the resin.
-
Buffer Composition: The pH, ionic strength, and presence of certain additives in the buffers can influence binding. For example, high concentrations of imidazole in the binding buffer can reduce non-specific binding but may also lower the binding capacity for the target protein.
-
Flow Rate (for DBC): Higher flow rates reduce the residence time of the protein in the column, which can lead to a lower dynamic binding capacity.
-
Presence of Chelating or Reducing Agents: Agents like EDTA and DTT can strip the nickel ions from the resin, thereby reducing or eliminating its binding capacity. Some newer resins exhibit increased tolerance to these agents.[3]
Visualizing the Workflow and Selection Process
To aid in understanding the experimental process and the decision-making involved in selecting the appropriate Ni-NTA resin, the following diagrams have been generated.
Conclusion
The choice of Ni-NTA agarose beads can have a significant impact on the yield and purity of a purified His-tagged protein. While manufacturers provide valuable data on the binding capacities of their products, it is essential for researchers to conduct their own evaluations using their specific protein of interest and experimental conditions. By following standardized protocols for determining both static and dynamic binding capacity, researchers can make an informed decision and optimize their protein purification workflows for maximal success.
References
Confirming Protein Secondary Structure: A Comparative Guide to Circular Dichroism
For researchers, scientists, and drug development professionals, confirming the secondary structure of a purified protein is a critical step in ensuring its integrity and functionality. This guide provides a comprehensive comparison of Circular Dichroism (CD) spectroscopy with other common techniques for analyzing the secondary structure of proteins purified via Nickel-Nitriloacetic acid (NTA) affinity chromatography.
Circular Dichroism (CD) spectroscopy is a widely used, rapid, and non-destructive method for evaluating the secondary structure and folding properties of proteins.[1][2][3] It measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, such as proteins.[4] The distinct folding patterns of α-helices, β-sheets, and random coils give rise to characteristic CD spectra, allowing for the estimation of the relative proportions of these secondary structural elements.[5][6]
Comparative Analysis of Secondary Structure Determination Methods
While CD spectroscopy is a powerful tool, it is essential to understand its capabilities in the context of other available techniques. The following table summarizes the key features of CD, X-ray Crystallography, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy.
| Feature | Circular Dichroism (CD) | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FTIR) |
| Primary Information | Overall secondary structure content (α-helix, β-sheet, random coil) | High-resolution 3D atomic structure | High-resolution 3D structure in solution, dynamics | Secondary structure content, protein conformation |
| Sample Requirements | ~20 µg of >95% pure protein in solution[1] | High-quality, diffracting crystals | High concentration (~mM) of pure, stable protein in solution | Can be used for proteins in solution, dried states, or inclusion bodies[7] |
| Resolution | Low (provides an average structure)[2][8] | Atomic resolution[8] | Atomic resolution[8] | Low to moderate |
| Experimental Time | Rapid (minutes to hours)[2][8] | Can be lengthy (days to months for crystallization) | Can be lengthy (days to weeks for data acquisition and analysis) | Rapid (minutes)[9] |
| Key Advantages | - Fast and high-throughput[8]- Small sample volume- Non-destructive[2]- Monitors conformational changes[2] | - Provides precise atomic detail[8]- Well-established technique | - Provides information on protein dynamics in solution[8]- No crystallization needed[8] | - Versatile sample handling[7][9]- Non-destructive |
| Key Disadvantages | - Limited to secondary structure information[2]- Does not provide residue-specific information[1] | - Crystallization can be a major bottleneck[8]- Crystal packing can influence conformation | - High sample concentration required[8]- Limited to smaller proteins (<30 kDa)[8] | - Water absorption can interfere with signal- Lower sensitivity than CD for dilute samples |
Experimental Workflow for CD Analysis of NTA-Purified Proteins
The following diagram illustrates the typical workflow for confirming the secondary structure of a His-tagged protein purified using NTA affinity chromatography followed by CD analysis.
Detailed Experimental Protocol: Circular Dichroism Spectroscopy
This protocol outlines the key steps for acquiring and analyzing CD data for an NTA-purified protein.
1. Sample Preparation:
-
Protein Purity: The protein sample should be at least 95% pure, as determined by SDS-PAGE or mass spectrometry.[1]
-
Buffer Exchange: The elution buffer from Ni-NTA chromatography often contains high concentrations of imidazole, which absorbs strongly in the far-UV region and interferes with CD measurements.[10] It is crucial to exchange the buffer to a CD-compatible buffer (e.g., 10-20 mM phosphate (B84403) buffer, pH 7.0-8.0) using methods like dialysis or size-exclusion chromatography.
-
Concentration Determination: Accurately determine the protein concentration. Methods like the Bradford or Lowry assays can be inaccurate for CD as they show protein-to-protein variation.[1] A more reliable method is to use the absorbance at 280 nm with a calculated extinction coefficient or quantitative amino acid analysis.
-
Final Concentration: For far-UV CD (190-250 nm) to determine secondary structure, a typical protein concentration is 0.1-1 mg/mL.
2. CD Spectrometer Setup and Data Acquisition:
-
Instrument Calibration: Ensure the spectropolarimeter is properly calibrated.
-
Cuvette: Use a quartz cuvette with a known path length (e.g., 0.1 cm).
-
Blank Measurement: Record a baseline spectrum of the buffer alone under the same conditions as the sample measurement.
-
Sample Measurement: Record the CD spectrum of the protein sample. Typically, spectra are collected from 260 nm to 190 nm.[2]
-
Multiple Scans: Average multiple scans (e.g., 3-5) for both the blank and the sample to improve the signal-to-noise ratio.
3. Data Processing and Analysis:
-
Baseline Subtraction: Subtract the buffer spectrum from the protein spectrum.
-
Conversion to Molar Ellipticity: Convert the raw CD signal (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg * MRW) / (10 * pathlength * concentration) where:
-
mdeg is the observed ellipticity in millidegrees
-
MRW is the mean residue weight (molecular weight of the protein / number of amino acid residues)
-
pathlength is the cuvette path length in cm
-
concentration is the protein concentration in mg/mL
-
-
Secondary Structure Estimation: Use deconvolution software (e.g., CDNN, BeStSel) to analyze the molar ellipticity spectrum and estimate the percentage of α-helix, β-sheet, turns, and random coil.
Logical Relationship of Key Steps in CD Analysis
The following diagram illustrates the logical flow and dependencies in performing a successful CD experiment.
Conclusion
Circular Dichroism is an invaluable technique for the rapid assessment of the secondary structure of NTA-purified proteins.[1][3] Its speed, low sample consumption, and ability to analyze proteins in solution make it an ideal tool for initial structural characterization and for monitoring conformational changes.[2][8] While it does not provide the atomic-level detail of X-ray crystallography or NMR, CD spectroscopy offers a crucial and efficient first step in the structural and functional analysis of proteins, ensuring that the purified protein has adopted its correct fold. For a comprehensive structural understanding, CD is often used in conjunction with higher-resolution techniques.[2]
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Advantages and Disadvantages of Protein Circular Dichroism | MtoZ Biolabs [mtoz-biolabs.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Protein Secondary Structural Analysis by FTIR â Peptide & Protein [ssi.shimadzu.com]
- 6. academic.oup.com [academic.oup.com]
- 7. ovid.com [ovid.com]
- 8. CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. quora.com [quora.com]
functional assays to validate the biological activity of His-tagged proteins
The addition of a polyhistidine tag (His-tag) is a widely adopted strategy for simplifying the purification of recombinant proteins. However, it is crucial to verify that this small tag does not interfere with the protein's biological activity. This guide provides a comparative overview of three common functional assays used to validate the activity of His-tagged proteins: enzyme kinetics analysis, protein-protein interaction assays, and cell-based signaling assays.
General Workflow for Production and Validation
Before delving into specific assays, it's important to understand the overall process. The general workflow involves expressing the His-tagged protein, purifying it using immobilized metal affinity chromatography (IMAC), and then subjecting the purified protein to one or more functional assays to confirm its biological activity.
Comparison of Functional Assays
The choice of a functional assay depends on the protein's known or putative function. This section compares three distinct assays, highlighting their principles, typical quantitative outputs, and their respective advantages and disadvantages.
| Assay Type | Principle | Key Quantitative Metric | Pros | Cons |
| Enzyme Kinetics Assay | Measures the catalytic activity of an enzyme by monitoring the rate of substrate conversion to product. | Catalytic Efficiency (kcat/KM) | Provides precise, quantitative data on catalytic function. Allows for direct comparison with untagged or native enzyme. | Only applicable to enzymes. The His-tag can sometimes influence kinetic parameters.[1] |
| Protein-Protein Interaction (PPI) Assay | A His-tagged "bait" protein is immobilized on a resin to "pull down" interacting "prey" proteins from a cell lysate. | Fold Enrichment of Prey | Confirms direct physical interactions. Can identify novel binding partners. | Can be semi-quantitative. Prone to non-specific binding, requiring careful controls. |
| Cell-Based Signaling Assay | A His-tagged ligand (e.g., cytokine) is used to stimulate cultured cells, and a downstream signaling event (e.g., reporter gene expression) is measured. | Half-maximal Effective Concentration (EC50) | Assesses activity in a biologically relevant cellular context. Measures the entire signaling cascade. | More complex and variable than in vitro assays. Indirect measure of the initial binding event. |
Assay 1: Enzyme Kinetics Assay (Example: Protein Kinase)
This assay is fundamental for any purified protein with known or suspected enzymatic activity. By determining the Michaelis-Menten kinetic parameters, one can quantitatively assess if the His-tag affects the enzyme's catalytic efficiency.
Experimental Workflow
Quantitative Data Example: His-tag Effect on Kinase Activity
The following table summarizes hypothetical, yet realistic, data from a study comparing a His-tagged protein kinase to its untagged counterpart. Such studies have shown that while N-terminal tags may have no impact on lipid kinase activity, they can affect protein kinase activity.[2]
| Enzyme Version | KM (ATP, µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |
| Untagged Kinase | 15.2 | 5.8 | 3.8 x 10⁵ |
| N-term His-tagged Kinase | 16.1 | 5.5 | 3.4 x 10⁵ |
| C-term His-tagged Kinase | 25.8 | 2.1 | 0.8 x 10⁵ |
Data Interpretation: In this example, the N-terminal His-tag has a minimal effect on catalytic efficiency. In contrast, the C-terminal tag significantly increases the KM (lowering binding affinity for the substrate) and reduces the kcat (turnover rate), resulting in a nearly 5-fold decrease in overall catalytic efficiency. This highlights the importance of testing tag placement.[3][4]
Detailed Experimental Protocol: Kinase Activity Assay
-
Reagent Preparation :
-
Prepare a 2X kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare serial dilutions of the peptide substrate in assay buffer.
-
Prepare a solution of ATP in assay buffer.
-
Dilute the purified His-tagged kinase and untagged control kinase to the desired working concentration in assay buffer.
-
-
Assay Procedure :
-
In a 96-well plate, add 25 µL of 2X kinase assay buffer to each well.
-
Add 5 µL of each substrate dilution to the appropriate wells.
-
Add 10 µL of the diluted enzyme solution (His-tagged or untagged) to the wells.
-
To initiate the reaction, add 10 µL of the ATP solution to each well. The final volume should be 50 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Detection :
-
Stop the reaction by adding 50 µL of a detection reagent (e.g., a reagent that quantifies the remaining ATP via a luciferase-based reaction).
-
Incubate at room temperature for 10 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
Convert luminescence signals to the amount of ATP consumed.
-
Calculate the initial reaction velocity (v) for each substrate concentration.
-
Plot v versus substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software to determine Vmax and KM.[5]
-
Calculate kcat by dividing Vmax by the enzyme concentration.
-
Assay 2: Protein-Protein Interaction (PPI) Assay (His-tag Pull-Down)
This assay validates the ability of a His-tagged protein to bind its known or suspected interaction partners. It uses the His-tag as an anchor to isolate the "bait" protein and any associated "prey" proteins from a complex mixture like a cell lysate.
Experimental Workflow
Quantitative Data Example: Pull-down of a Kinase Substrate
Quantification is typically performed by measuring the band intensity of the prey protein on a Western blot using densitometry software. The enrichment is compared against a negative control (e.g., beads with no bait, or beads with an irrelevant His-tagged protein).
| Condition | Input Lysate (Prey band intensity) | Eluate (Prey band intensity) | Fold Enrichment |
| Negative Control (Beads only) | 1.0 | 0.1 | 0.1x |
| His-tagged Bait Protein | 1.0 | 15.3 | 15.3x |
Data Interpretation: The His-tagged bait protein successfully enriched its binding partner by over 15-fold compared to the input lysate, while the negative control showed negligible binding. This confirms a specific interaction.
Detailed Experimental Protocol: His-tag Pull-Down
-
Bead Preparation :
-
Resuspend Ni-NTA magnetic beads in their storage buffer.
-
Transfer 50 µL of the bead slurry to a microcentrifuge tube.
-
Place the tube on a magnetic stand and remove the supernatant.
-
Wash the beads twice with 500 µL of wash buffer (e.g., PBS with 10 mM imidazole (B134444) and 0.05% Tween-20).
-
-
Bait Immobilization :
-
Dilute the purified His-tagged "bait" protein to ~50 µg in 200 µL of wash buffer.
-
Add the diluted bait protein to the washed beads and incubate for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with wash buffer to remove unbound bait protein.
-
-
Prey Binding :
-
Prepare a clarified cell lysate from cells expressing the "prey" protein.
-
Add 500 µL of the cell lysate to the bait-bound beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
Include a negative control tube with beads but no bait protein.
-
-
Washing and Elution :
-
Wash the beads five times with 500 µL of wash buffer to remove non-specific binders.
-
To elute the protein complexes, add 50 µL of elution buffer (e.g., PBS with 300 mM imidazole) to the beads.
-
Incubate for 10 minutes at room temperature, then place on the magnetic stand and collect the supernatant (eluate).
-
-
Analysis :
-
Analyze the eluate, input lysate, and flow-through fractions by SDS-PAGE.
-
Perform a Western blot using a primary antibody specific to the "prey" protein to confirm its presence in the eluate from the bait-containing sample but not the negative control.
-
Assay 3: Cell-Based Signaling Assay (Example: Cytokine Receptor Activation)
This assay determines if a His-tagged ligand (e.g., a cytokine) can bind to its cell surface receptor and trigger a downstream signaling cascade, which is often measured by the activation of a reporter gene. Here, we use the example of a His-tagged cytokine activating the JAK-STAT pathway.
JAK-STAT Signaling Pathway
Quantitative Data Example: STAT3 Reporter Assay
A dose-response curve is generated by stimulating reporter cells with increasing concentrations of the His-tagged ligand. The EC₅₀ value represents the concentration that produces 50% of the maximal response.
| Ligand Version | Maximal Luciferase Signal (RLU) | EC₅₀ (ng/mL) |
| Commercial Untagged Cytokine | 85,000 | 10.5 |
| His-tagged Cytokine | 82,500 | 12.1 |
Data Interpretation: The His-tagged cytokine induced a maximal response and had an EC₅₀ value very similar to the untagged standard, confirming that its biological activity in a cellular context is preserved.
Detailed Experimental Protocol: STAT3 Reporter Assay
-
Cell Culture :
-
Culture a STAT3 reporter cell line (e.g., THP-1 or Jurkat cells stably transfected with a STAT3-luciferase reporter construct) according to the supplier's instructions.
-
The day before the assay, seed the cells into a 96-well white, clear-bottom plate at a density of ~60,000 cells per well in 90 µL of media. Incubate overnight.
-
-
Ligand Preparation :
-
Prepare serial dilutions of the His-tagged cytokine and a known active, untagged control cytokine in culture media at 10X the final desired concentration.
-
-
Cell Stimulation :
-
Add 10 µL of the 10X ligand dilutions to the appropriate wells. Include "unstimulated" control wells containing only media.
-
Incubate the plate at 37°C with 5% CO₂ for 5-6 hours.
-
-
Luminescence Detection :
-
Equilibrate the plate and a luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase reagent to each well.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure cell lysis and signal generation.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis :
-
Subtract the average background luminescence (wells with no cells) from all readings.
-
Normalize the data by calculating the fold induction over the "unstimulated" control.
-
Plot the fold induction versus ligand concentration and use a four-parameter logistic curve fit to determine the EC₅₀ value.
-
References
- 1. ijair.org [ijair.org]
- 2. researchgate.net [researchgate.net]
- 3. Differential effect of a his tag at the N- and C-termini: functional studies with recombinant human serum transferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of N-Terminal and C-Terminal Polyhistidine Tag on the Stability and Function of the Thermophilic P450 CYP119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Nitrilotriacetic Acid (NTA): A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of Nitrilotriacetic Acid
This compound (NTA) and its salts are common chelating agents in laboratory settings. However, due to its classification as a possible human carcinogen and potential environmental impact, proper disposal is crucial for laboratory safety and regulatory compliance. This document provides essential safety information and a step-by-step guide for the operational and disposal procedures of NTA waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle NTA with appropriate safety measures. NTA is a white, crystalline powder and is also used in solution. It is classified as a hazardous substance and a potential carcinogen.
Personal Protective Equipment (PPE): When handling NTA in solid or solution form, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber. Always inspect gloves before use and dispose of them properly after handling NTA.
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.
-
Protective Clothing: A lab coat or gown should be worn to prevent skin contact.
Emergency Procedures:
-
Spills: In the event of a spill, evacuate the area of unprotected personnel. For solid NTA, carefully sweep the material into a suitable, labeled container for disposal. Avoid creating dust. For liquid spills, absorb the material with an inert, non-combustible absorbent and place it in a sealed container for disposal. The spill area should then be decontaminated.
-
Fire: NTA is combustible. Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam extinguisher.
Step-by-Step Disposal Procedures for this compound Waste
The standard and most recommended procedure for the disposal of NTA and NTA-contaminated waste is to treat it as hazardous chemical waste. On-site treatment or neutralization should only be performed by trained personnel with a thorough understanding of the chemical reactions and hazards involved, and in accordance with institutional and local regulations.
Step 1: Waste Segregation and Collection
-
Solid NTA Waste: Collect unused or expired solid NTA, as well as grossly contaminated items (e.g., weighing boats, paper towels), in a clearly labeled, sealed, and chemically compatible waste container.
-
Aqueous NTA Waste: Collect all aqueous solutions containing NTA in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix NTA waste with other chemical waste streams unless compatibility has been confirmed. The container should be kept closed when not in use.
Step 2: Labeling of Waste Containers
All containers with NTA waste must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the contents (e.g., "Aqueous NTA waste," "Solid NTA waste"). Include the concentration if known.
Step 3: Storage of NTA Waste
Store NTA waste containers in a designated and well-ventilated satellite accumulation area. The storage area should be secure and away from incompatible materials.
Step 4: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the NTA waste.[1] Follow all institutional and local regulations for hazardous waste disposal.
Quantitative Disposal Parameters
Specific quantitative limits for the disposal of this compound are not universally established and are highly dependent on local, state, and federal regulations, as well as the policies of the designated waste disposal facility. It is crucial to consult with your institution's EHS department and the licensed disposal company to determine the specific requirements for your location. The following table outlines the key parameters that typically need to be considered.
| Parameter | Guideline | Considerations and Importance |
| pH | Neutral pH range (typically 5.5 - 9.5) for aqueous waste is often required by waste disposal facilities. | NTA is an acid. Neutralization may be required before disposal to prevent corrosion of drainage systems and to comply with disposal regulations. However, due to its carcinogenicity, in-lab neutralization is not recommended without specific protocols and safety measures. |
| Concentration | No universal limit. Must be declared to the waste disposal company. | The concentration of NTA in the waste will determine the appropriate disposal method and associated costs. High concentrations may require specific treatment procedures. |
| Heavy Metals | Must be declared. | NTA is a chelating agent and may be complexed with heavy metals. The presence and concentration of any chelated metals must be identified as this can significantly impact the disposal process and classification of the waste. |
Experimental Protocols for On-Site Treatment (For Informational Purposes Only)
Note: The following information is for informational purposes only and does not constitute a recommendation for on-site treatment without expert consultation. On-site treatment of hazardous waste is highly regulated.
While professional disposal is the standard, some literature discusses the degradation of NTA. Biodegradation is a primary mechanism for NTA removal in wastewater treatment plants. Chemical oxidation processes have also been explored for the degradation of NTA in industrial wastewater. However, scaling these processes down to a laboratory setting for routine waste disposal is not a standard practice and requires significant expertise and regulatory approval.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of NTA waste in a laboratory setting.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult with your institution's safety professionals for guidance specific to your location and facilities.
References
Personal protective equipment for handling Nitrilotriacetic Acid
Essential Safety and Handling Guide for Nitrilotriacetic Acid
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of this compound (NTA). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
This compound is a chemical compound that poses several health risks. It is harmful if swallowed, can cause severe skin and eye irritation or damage, and is suspected of causing cancer.[1][2][3][4] Inhalation of NTA dust may also be harmful and can irritate the respiratory tract.[1][5] Adherence to the following procedures is critical for minimizing exposure and ensuring a safe working environment.
Physical and Chemical Properties
A summary of key quantitative data for this compound is provided below.
| Property | Value |
| Molecular Formula | C₆H₉NO₆ |
| Molecular Weight | 191.14 g/mol [1][3] |
| Appearance | White crystalline powder[6] |
| pH | 2.3 (in a saturated solution)[6] |
| Melting Point | 245 °C (473 °F) with decomposition[1][6] |
| Solubility | Insoluble in water[7] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent direct contact with this compound.
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye and Face | Safety glasses with side-shields or tight-sealing safety goggles.[3][6][8] | A face shield may be required where there is a significant risk of splashing or dust generation.[9] |
| Hand | Chemical-resistant gloves. | Nitrile rubber, neoprene, or PVC gloves are suitable.[1][10] Gloves must be inspected for integrity before each use.[1][3] Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves according to laboratory protocols.[1][3] |
| Body | Laboratory coat.[8] | A lab coat should be worn and fully buttoned.[9] For large spills or extensive handling, additional protective clothing may be necessary to prevent skin exposure.[8][11] |
| Respiratory | NIOSH/CEN-approved dust respirator. | Required when engineering controls are insufficient or when dust formation is likely.[1][8] For high concentrations or as the sole means of protection, a full-face supplied air respirator is recommended.[1][3] |
Operational Plan: Safe Handling and Storage
Safe handling requires a combination of proper engineering controls and stringent work practices.
Engineering Controls
-
Ventilation : Always handle this compound in a well-ventilated area.[2][10]
-
Local Exhaust : Use a chemical fume hood or other local exhaust ventilation to minimize the generation and dispersal of dust.[1][3][6]
-
Safety Stations : Ensure that eyewash stations and safety showers are easily accessible and in close proximity to the workstation.[6][10][11]
Procedural Guidance for Handling
-
Avoid Contact : Take all necessary precautions to avoid direct contact with skin and eyes and inhalation of dust.[1][3][12]
-
Hygiene : Wash hands thoroughly with soap and water after handling the substance and before leaving the laboratory.[3][4][10] Do not eat, drink, or smoke in areas where NTA is handled or stored.[4][10][13]
-
Clothing : Remove any contaminated clothing promptly and launder it before reuse.[1][5][11]
Storage Plan
-
Container : Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3][4]
-
Security : Store the chemical in a locked-up area to restrict access.[4][6]
-
Incompatibilities : Store away from strong oxidizing agents, strong bases, and certain metals like aluminum, copper, and nickel.[6][11]
Emergency Response and First Aid
Immediate action is required in the event of exposure or a spill.
First Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15-20 minutes, removing contact lenses if present and easy to do.[1][3] Seek immediate medical attention.[1][6]
-
Skin Contact : Remove all contaminated clothing at once.[1] Wash the affected skin area thoroughly with soap and plenty of water.[1][3][7] Consult a physician if irritation develops.[1]
-
Inhalation : Move the individual to fresh air immediately.[1][3][7] If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention.[1][3]
-
Ingestion : Do NOT induce vomiting.[1][7] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical.[7] Call a poison control center or doctor immediately for treatment advice.[1][13]
Spill Management Protocol
-
Evacuate : Evacuate all non-essential personnel from the spill area.[3][4]
-
Protect : Wear all required PPE, including respiratory protection, before entering the area.[3][4]
-
Containment : Prevent the spilled material from entering drains, sewers, or waterways.[1][3][5]
-
Cleanup :
-
Decontaminate : Clean the spill area with a soap and water solution once the material has been removed.[7]
Disposal Plan
All waste materials must be managed in compliance with institutional policies and government regulations.
-
Waste Collection : Collect surplus this compound and any contaminated materials (e.g., gloves, absorbent paper) in suitable, closed, and clearly labeled containers.[1][3]
-
Professional Disposal : Arrange for a licensed professional waste disposal service to handle the disposal of the chemical waste.[1]
-
Disposal Method : A common method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Packaging : Dispose of contaminated packaging in the same manner as the unused product.[1] Do not reuse empty containers.[4]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. carlroth.com [carlroth.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. lobachemie.com [lobachemie.com]
- 5. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. oxfordlabchem.com [oxfordlabchem.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. trc-corp.com [trc-corp.com]
- 11. nj.gov [nj.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. cpachem.com [cpachem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
